Product packaging for 3-(4-Fluorophenoxy)pyrrolidine(Cat. No.:CAS No. 524045-02-1)

3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541
CAS No.: 524045-02-1
M. Wt: 181.21 g/mol
InChI Key: YKPHNAHLNXEANR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)pyrrolidine is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly due to its incorporation of the privileged pyrrolidine scaffold . The saturated pyrrolidine ring offers a three-dimensional structure that enhances molecular complexity and can improve physicochemical parameters critical for drug candidates, such as solubility and the potential for target selectivity . This compound is specifically designed for research applications and is strictly for laboratory use. Key Research Applications: This compound serves as a versatile intermediate in pharmaceutical research. Its structure is highly relevant for developing ligands for the central nervous system. Specifically, derivatives of 3- and 3,4-substituted pyrrolidines have been explored as potent and selective competitive inhibitors of the Glycine Transporter 1 (GlyT1) . GlyT1 is a promising target for the treatment of disorders associated with NMDA receptor hypofunction, such as schizophrenia . Furthermore, the pyrrolidine ring is a common feature in the design of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases . The fluorophenoxy moiety can influence the molecule's conformation and binding properties, making it a valuable tool for structure-activity relationship (SAR) studies. Handling and Safety: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B1603541 3-(4-Fluorophenoxy)pyrrolidine CAS No. 524045-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHNAHLNXEANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619714
Record name 3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524045-02-1
Record name 3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Fluorophenoxy)pyrrolidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and binding interactions with biological targets.[3] This guide provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key applications of this compound, intended for researchers and scientists in drug development.

Physicochemical and Structural Properties

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific stereochemistry can significantly impact pharmacological activity.[3]

The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt formation to improve aqueous solubility and handling.[4]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂FNO[1][3]
Molecular Weight 181.21 g/mol [1]
CAS Number 524045-02-1 (Racemate)[5]
1187927-92-9 ((S)-enantiomer)[3]
900512-41-6 ((R)-enantiomer)[1]
Appearance Colorless to light yellow liquid (predicted)[6]*
logP (Predicted) 1.5664[1]
Topological Polar Surface Area (TPSA) 21.26 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 2[1]
pKa (Conjugate Acid) ~11.3 (predicted, based on pyrrolidine)[4]

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a Mitsunobu reaction, which allows for the formation of the aryl ether bond with a predictable inversion of stereochemistry if a chiral starting material is used.[7] This method is favored in medicinal chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic conditions that might be required for other methods like the Williamson ether synthesis.[2][7]

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile in a classic Sₙ2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary amine of the pyrrolidine from competing as a nucleophile.

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of (R)-1-tert-butyl this compound-1-carboxylate from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

Step 1: Mitsunobu Coupling

  • To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes.

    • Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between PPh₃ and DIAD. DIAD is added slowly to maintain control and minimize side reactions. Anhydrous THF is essential as the reaction intermediates are water-sensitive.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-tert-butyl this compound-1-carboxylate.

    • Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-dioxane (~0.5 M).

    • Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. Dioxane is a common solvent for this transformation.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to collect the (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Coupling cluster_step2 Step 2: Boc Deprotection S1 1. Combine (S)-N-Boc-3-hydroxypyrrolidine, 4-fluorophenol, and PPh₃ in anhydrous THF. S2 2. Cool to 0°C under N₂. S1->S2 S3 3. Add DIAD dropwise. S2->S3 S4 4. Warm to RT, stir for 12-18h. S3->S4 S5 5. Concentrate solvent. S4->S5 S6 6. Purify via flash chromatography. S5->S6 P1 Product: (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine S6->P1 S7 1. Dissolve protected intermediate in 4M HCl/Dioxane. P1->S7 Proceed to Deprotection S8 2. Stir at RT for 1-2h. S7->S8 S9 3. Concentrate solvent. S8->S9 S10 4. Isolate HCl salt. S9->S10 S11 5. (Optional) Basify and extract to get free base. S10->S11 P2 Final Product: (R)-3-(4-fluorophenoxy)pyrrolidine S11->P2 Scaffold_Application cluster_rxn Scaffold Derivatization Reactions cluster_products Diverse Chemical Library Core This compound (Core Scaffold) ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core->ReductiveAmination Acylation Acylation (R-COCl, Base) Core->Acylation Sulfonylation Sulfonylation (R-SO₂Cl, Base) Core->Sulfonylation Alkylation Alkylation (R-X, Base) Core->Alkylation R⁴ Amine N-Alkyl Derivatives ReductiveAmination->Amine Amide N-Acyl Derivatives Acylation->Amide Sulfonamide N-Sulfonyl Derivatives Sulfonylation->Sulfonamide TertiaryAmine N-Alkyl Derivatives Alkylation->TertiaryAmine Target Biological Target (e.g., GlyT1, nNOS) Amine->Target SAR Exploration Amide->Target SAR Exploration Sulfonamide->Target SAR Exploration TertiaryAmine->Target SAR Exploration

References

3-(4-Fluorophenoxy)pyrrolidine CAS number 524045-02-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine (CAS: 524045-02-1)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes its chemical properties, strategic applications, and essential handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research landscape.[1] Its structure is deceptively simple, yet it combines three critical features that make it a highly valuable scaffold for drug design:

  • The Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is considered a "privileged scaffold."[1][2] Its non-planar, three-dimensional structure allows for a more sophisticated exploration of pharmacophore space compared to flat aromatic rings, which can lead to improved target selectivity and better physicochemical properties like aqueous solubility.[1][3][4]

  • The Aryl Ether Linkage: The phenoxy group connected via an ether linkage provides a stable and synthetically accessible connection point, allowing the pyrrolidine core to be coupled with an aromatic system.

  • The Fluorine Substituent: The fluorine atom on the phenyl ring is a strategic addition. Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, often leading to improved binding affinity with biological targets.[5]

This combination of features makes this compound a versatile intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][5][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from solubilization to reaction stoichiometry and analytical characterization.

PropertyValueSource(s)
CAS Number 524045-02-1[1][7][8][9]
Molecular Formula C₁₀H₁₂FNO[5][7][8][10]
Molecular Weight 181.21 g/mol [8][11]
Appearance Typically a colorless to light yellow liquid or solid[6]
Synonyms 3-(4-Fluoro-phenoxy)-pyrrolidine[7][8]
Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups. The pyrrolidine ring's nitrogen is a secondary amine, and the molecule possesses a chiral center at the C3 position, meaning it can exist as (R) and (S) enantiomers.[5][10][12] The specific stereochemistry can profoundly impact pharmacological activity, as biological targets like proteins are themselves chiral.[3][4][5]

Caption: 2D structure of this compound with chiral center (C*).

Core Applications in Drug Discovery

The utility of this compound stems from its role as a key intermediate in synthesizing more complex, biologically active molecules. Its structure is particularly relevant for ligands targeting the CNS.

  • Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 3-substituted pyrrolidines are potent and selective inhibitors of GlyT1.[1] GlyT1 is a crucial target for treating disorders linked to NMDA receptor hypofunction, most notably schizophrenia.[1] By inhibiting glycine reuptake, these compounds can enhance NMDA receptor activity, offering a promising therapeutic strategy.

  • Neurological and Psychiatric Conditions: The pyrrolidine scaffold is a common feature in drugs developed for a range of neurological and psychiatric conditions.[5][6] The fluorophenoxy moiety can be fine-tuned in structure-activity relationship (SAR) studies to optimize binding, selectivity, and pharmacokinetic properties.[1]

  • Broader Therapeutic Potential: The pyrrolidine core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] This suggests that derivatives of this compound could be explored for applications beyond neuroscience.

Applications_Workflow COMPOUND This compound (CAS 524045-02-1) SCAFFOLD Privileged Pyrrolidine Scaffold (3D Structure) COMPOUND->SCAFFOLD MOIETY Fluorophenoxy Moiety (Modulates PK/PD) COMPOUND->MOIETY SYNTHESIS Chemical Synthesis & SAR Studies SCAFFOLD->SYNTHESIS MOIETY->SYNTHESIS TARGET CNS Ligand Development SYNTHESIS->TARGET GLYT1 GlyT1 Inhibition TARGET->GLYT1 OTHER Other Neurological Disorders (e.g., via nNOS inhibition) TARGET->OTHER DISEASE Schizophrenia Treatment GLYT1->DISEASE

Caption: Strategic role of the compound from core structure to therapeutic application.

Synthesis Pathway: A Generalized Protocol

While the proprietary synthesis for CAS 524045-02-1 is not public, a Senior Application Scientist can reliably postulate a robust and common synthetic route based on established organic chemistry principles. A likely approach is the Williamson ether synthesis or a Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine.

Plausible Synthetic Workflow:

  • Protection: The secondary amine of a starting material like N-Boc-3-hydroxypyrrolidine is protected, typically with a Boc (tert-butyloxycarbonyl) group. This is critical to prevent the more nucleophilic nitrogen from reacting in the subsequent step instead of the hydroxyl group.

  • Ether Formation (Williamson Synthesis Example): The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This highly nucleophilic intermediate then attacks 1,4-difluorobenzene in an SNAr (nucleophilic aromatic substitution) reaction to form the ether linkage.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane) to yield the final product, this compound, often as a salt.

Synthesis_Diagram START N-Boc-3-hydroxypyrrolidine STEP1_LABEL Step 1: Williamson Ether Synthesis START->STEP1_LABEL REAGENT1 1. NaH (Base) 2. 1,4-Difluorobenzene REAGENT1->STEP1_LABEL INTERMEDIATE N-Boc-3-(4-fluorophenoxy)pyrrolidine STEP1_LABEL->INTERMEDIATE STEP2_LABEL Step 2: Deprotection INTERMEDIATE->STEP2_LABEL REAGENT2 TFA or HCl REAGENT2->STEP2_LABEL PRODUCT This compound (Final Product) STEP2_LABEL->PRODUCT

Caption: A generalized, two-step synthesis pathway for the target compound.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and structure of a research chemical is paramount. The following multi-technique workflow constitutes a self-validating system, where each result must correlate with the others for unequivocal confirmation.

TechniquePurposeExpected Results & Rationale
¹H NMR Structural Elucidation- Aromatic Region (~6.8-7.2 ppm): Two sets of multiplets (doublet of doublets) characteristic of a 1,4-disubstituted benzene ring. - Pyrrolidine Protons (~2.8-4.8 ppm): A series of complex multiplets corresponding to the CH₂ and CH protons of the pyrrolidine ring. The proton at C3 (adjacent to the oxygen) will be shifted furthest downfield. - Amine Proton (~1.5-3.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O.
¹³C NMR Carbon Skeleton Confirmation- Aromatic Carbons (~115-160 ppm): Expect 4 distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. - Pyrrolidine Carbons (~45-80 ppm): Expect 4 signals for the non-equivalent carbons of the pyrrolidine ring. C3 will be the most downfield-shifted carbon in this group.
¹⁹F NMR Fluorine ConfirmationA single signal in the typical aryl-fluoride region (~ -110 to -125 ppm). This is a highly specific and sensitive technique for confirming the presence and chemical environment of the fluorine atom.
Mass Spec (MS) Molecular Weight Verification- (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 182.2. The exact mass should match the theoretical value, confirming the elemental composition.
IR Spectroscopy Functional Group Identification- ~3300-3400 cm⁻¹: N-H stretch (secondary amine). - ~2850-2960 cm⁻¹: C-H stretches (aliphatic). - ~1500-1600 cm⁻¹: C=C stretches (aromatic ring). - ~1200-1250 cm⁻¹: C-O-C stretch (aryl ether). - ~1100-1200 cm⁻¹: C-F stretch.
HPLC Purity AssessmentUsing a reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm), a pure sample should yield a single major peak. Purity is typically reported as >95% for research-grade material.[6]

This integrated approach ensures trustworthiness. An anomaly in one spectrum (e.g., an incorrect molecular weight in MS) would invalidate the entire characterization until resolved, preventing the use of substandard material in critical experiments.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully investigated, this compound must be handled with care.[11] It is intended for laboratory research use only.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][13]

    • Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.[11][13]

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][14]

    • Keep the container tightly closed to prevent moisture contamination and evaporation.[13] Recommended storage is often at 0-8 °C.[6]

  • Disposal:

    • Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[11][14] Do not allow the product to enter drains.[11][13] It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

This compound (CAS 524045-02-1) stands out as a strategically designed molecular building block. Its value is derived from the convergence of a three-dimensional saturated heterocyclic core with the modulating effects of a fluorinated aromatic substituent. This combination provides a robust platform for developing novel therapeutics, especially in the challenging field of neuroscience. For researchers in drug discovery, a thorough understanding of its properties, synthesis logic, and analytical validation is essential for leveraging its full potential in creating the next generation of targeted medicines.

References

(R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

This guide provides a detailed exploration of the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry. As a key structural motif in various pharmacologically active agents, particularly those targeting neurological and metabolic disorders, the ability to produce this compound with high chemical and enantiomeric purity is paramount for drug discovery and development professionals.[1]

This document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, the rationale behind methodological choices, and the critical parameters that ensure a robust and reproducible synthesis. The protocols described herein are designed to be self-validating, providing researchers with the insights needed to not only replicate the synthesis but also to troubleshoot and adapt it for scale-up operations.

Synthetic Strategy: A Mechanistic Approach

The most reliable and widely adopted strategy for synthesizing (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride hinges on a three-step sequence starting from a commercially available chiral precursor, (S)-3-Hydroxypyrrolidine. The core transformation is a stereospecific nucleophilic substitution on the chiral center of the pyrrolidine ring.

The overall synthetic workflow is as follows:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Stereoinversive Etherification cluster_2 Step 3: Deprotection & Salt Formation A (S)-3-Hydroxypyrrolidine B N-Boc-(S)-3-hydroxypyrrolidine A->B Boc₂O, Base C N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine B->C 4-Fluorophenol, PPh₃, DIAD/DEAD (Mitsunobu Reaction) D (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride C->D HCl

Caption: High-level workflow for the synthesis of the target compound.

The key considerations for this synthetic route are:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is nucleophilic and would interfere with the desired O-alkylation. Therefore, it is temporarily protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the conditions of the subsequent step and can be removed cleanly at the end of the synthesis.[2]

  • Stereochemical Inversion: The synthesis requires the conversion of an (S)-alcohol to an (R)-ether. This is perfectly achieved using the Mitsunobu reaction , an SN2-type reaction that proceeds with a complete inversion of stereochemistry at the reacting center.[3][4] This is the most critical step for establishing the desired enantiomer.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to form the stable and water-soluble hydrochloride salt.[1]

The Core Transformation: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to convert a primary or secondary alcohol into a variety of other functional groups with inversion of configuration.[3][5]

Mechanism: The reaction's mechanism is complex but can be understood through several key stages. The precise nature and interplay of the intermediates can be influenced by factors like solvent polarity and the pKa of the nucleophile.[3]

  • Activation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

  • Proton Transfer: This betaine is a strong base and deprotonates the nucleophile (4-fluorophenol), creating an ion pair.

  • Oxyphosphonium Salt Formation: The alcohol ((N-Boc-(S)-3-hydroxypyrrolidine)) is activated by the protonated phosphine species, forming a key oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The phenoxide ion, acting as the nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group from the backside. This SN2 displacement results in the formation of the desired ether with complete inversion of the stereocenter.

G Simplified Mitsunobu Reaction Mechanism reagents PPh₃ + DIAD intermediate1 Activation [PPh₃-DIAD Adduct] reagents->intermediate1 1. Form Betaine alcohol (S)-Alcohol (N-Boc-3-hydroxypyrrolidine) intermediate2 Oxyphosphonium Salt (Activated Alcohol) alcohol->intermediate2 2. Activate Alcohol nucleophile Nucleophile (4-Fluorophenol) product (R)-Ether Product (Inverted Stereocenter) nucleophile->product 3. SN2 Attack intermediate1->intermediate2 intermediate2->product Inversion

Caption: Key stages of the Mitsunobu reaction leading to stereochemical inversion.

Detailed Experimental Protocols

Safety Precaution: The Mitsunobu reaction is exothermic and azodicarboxylates can be hazardous.[6] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol describes the protection of the commercially available (R)-3-pyrrolidinol. Note that to obtain the final (R)-product via the Mitsunobu inversion, we must start with the (S)-enantiomer of the alcohol. The protocol is identical.

CompoundMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
(S)-3-pyrrolidinol87.125.0057.41.0
Di-tert-butyl dicarbonate (Boc₂O)218.2513.7863.11.1
Triethylamine (Et₃N)101.198.7 mL63.11.1
Dichloromethane (DCM), anhydrous-100 mL--

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-pyrrolidinol (5.00 g, 57.4 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0 °C.

  • Base Addition: Add triethylamine (8.7 mL, 63.1 mmol) to the stirred solution.

  • Reagent Addition: Add di-tert-butyl dicarbonate (13.78 g, 63.1 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product, which is typically a white to off-white solid or a viscous oil. The crude product is often of high purity (>95%) and can be used directly in the next step.[2]

Step 2: Mitsunobu Synthesis of N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine
CompoundMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
N-Boc-(S)-3-hydroxypyrrolidine187.2410.053.41.0
4-Fluorophenol112.116.658.71.1
Triphenylphosphine (PPh₃)262.2915.458.71.1
Diisopropyl azodicarboxylate (DIAD)202.2111.6 mL58.71.1
Tetrahydrofuran (THF), anhydrous-200 mL--

Procedure:

  • Reaction Setup: In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(S)-3-hydroxypyrrolidine (10.0 g, 53.4 mmol), 4-fluorophenol (6.6 g, 58.7 mmol), and triphenylphosphine (15.4 g, 58.7 mmol) in anhydrous THF (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (11.6 mL, 58.7 mmol) dropwise via a syringe pump over 45 minutes. A slight exotherm may be observed; maintain the internal temperature below 5 °C. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[6]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of by-products (triphenylphosphine oxide and the DIAD-hydrazine).[7]

    • Redissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solid and wash with cold ether.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to isolate the pure product.

Step 3: Deprotection and Formation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride
CompoundMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine281.3312.042.61.0
HCl (4M in 1,4-Dioxane)36.4653 mL2135.0
Diethyl Ether-~200 mL--

Procedure:

  • Reaction Setup: Dissolve the purified N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine (12.0 g, 42.6 mmol) in a 250 mL round-bottom flask with 20 mL of 1,4-dioxane or methanol.

  • Acid Addition: Cool the solution to 0 °C and slowly add 4M HCl in 1,4-dioxane (53 mL, 213 mmol). Gas evolution (isobutylene) will be observed.

  • Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.[8]

  • Precipitation: Upon completion, add diethyl ether (~200 mL) to the reaction mixture to precipitate the hydrochloride salt.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities. Dry the white crystalline solid under high vacuum to a constant weight.[9] A typical yield for this step is >90%.

Quality Control and Characterization

Ensuring the identity, purity, and particularly the enantiomeric integrity of the final product is critical.

Structural Verification:

  • ¹H and ¹³C NMR: To confirm the molecular structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the free base.

Purity Analysis:

  • HPLC: To determine the chemical purity of the final compound.

Enantiomeric Purity Analysis: This is the most critical quality attribute. The enantiomeric excess (ee) is determined by chiral chromatography.

  • Method: Chiral HPLC is the standard method. A common stationary phase is a polysaccharide-based column, such as a Daicel Chiralpak® column.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection is standard. The method must demonstrate baseline separation of the (R)- and (S)-enantiomers.

  • Acceptance Criteria: For pharmaceutical applications, an enantiomeric purity of ≥99.5% ee is often required.[10] This ensures that the biological activity is derived from the desired enantiomer and minimizes potential off-target effects from the undesired one.

Conclusion

The synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a well-established process that relies on a strategic application of protecting group chemistry and a stereoinversive Mitsunobu reaction. By understanding the mechanism of each step and carefully controlling reaction parameters—particularly temperature, reagent stoichiometry, and purification methods—researchers can reliably produce this valuable chiral building block with high chemical and enantiomeric purity. The analytical methods outlined provide the necessary tools to validate the final product, ensuring its suitability for the rigorous demands of drug development.

References

An In-depth Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Pyrrolidine Scaffold

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, valued for its integration into a new generation of therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that is highly advantageous for creating specific and high-affinity interactions with biological targets. The incorporation of a 4-fluorophenoxy substituent at the chiral 3-position further enhances its utility by improving metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, offering a technical resource for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is essential for its effective handling, formulation, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1260619-17-7[2]
Molecular Formula C₁₀H₁₃ClFNO[2]
Molecular Weight 217.67 g/mol [2]
Appearance White to off-white solid[3]
Purity Typically ≥98%[2]
Storage Sealed in a dry environment at 2-8°C[2]
Solubility Soluble in water, alcohol, and ether.
Topological Polar Surface Area (TPSA) 21.26 Ų[2]
LogP 1.9882[2]

Synthesis and Chiral Purity

The synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a multi-step process that requires careful control of stereochemistry to ensure high enantiomeric purity. A common and effective strategy involves the nucleophilic substitution of a chiral pyrrolidine precursor.

Recommended Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the stereospecific synthesis of the target compound, starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This reaction proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, ensuring the desired (S)-configuration in the final product.

G A (R)-N-Boc-3-hydroxypyrrolidine C DIAD, PPh3, THF A->C B 4-Fluorophenol B->C D (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine C->D Mitsunobu Reaction (Stereochemical Inversion) E HCl in Dioxane D->E F (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride E->F Boc Deprotection

Caption: Synthetic workflow for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available reagents.

Step 1: Synthesis of (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

  • To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.5 eq).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine as a viscous oil or solid.

Step 2: Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

  • Dissolve the purified (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M solution, 3-5 eq) to the mixture at room temperature.

  • Stir the reaction for 2-4 hours, during which the hydrochloride salt will precipitate.

  • Collect the solid precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on structurally similar compounds.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • ~10.0-9.5 (br s, 2H): NH₂⁺ protons of the pyrrolidine ring.

  • ~7.2-7.0 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • ~7.0-6.8 (m, 2H): Aromatic protons meta to the fluorine atom.

  • ~5.1-4.9 (m, 1H): CH-O proton on the pyrrolidine ring.

  • ~3.6-3.2 (m, 4H): CH₂ protons adjacent to the nitrogen atom in the pyrrolidine ring.

  • ~2.4-2.1 (m, 2H): CH₂ proton on the pyrrolidine ring.

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

  • ~158-155 (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine.

  • ~154-152 (s): Aromatic carbon attached to the ether oxygen.

  • ~117-115 (d, J ≈ 23 Hz): Aromatic carbons ortho to fluorine.

  • ~116-114 (d, J ≈ 8 Hz): Aromatic carbons meta to fluorine.

  • ~78-76 (s): CH-O carbon of the pyrrolidine ring.

  • ~50-48 (s): CH₂ carbon of the pyrrolidine ring.

  • ~45-43 (s): CH₂ carbon adjacent to nitrogen.

  • ~32-30 (s): CH₂ carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the free base.

  • Expected [M+H]⁺: 218.10 (for C₁₀H₁₄FNO⁺)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

Illustrative Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (ee%).

Mechanism of Action and Applications in Drug Discovery

The (S)-3-(4-Fluorophenoxy)pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[4] Its utility stems from the combination of the stereochemically defined pyrrolidine ring and the electronically modified phenoxy group.

G A (S)-3-(4-Fluorophenoxy)pyrrolidine Scaffold B Dipeptidyl Peptidase IV (DPP-IV) Inhibitors (Type 2 Diabetes) A->B C Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) (Depression, Neuropathic Pain) A->C D Muscarinic M3 Receptor Antagonists (COPD, Overactive Bladder) A->D E Antibacterial Agents A->E

Caption: Key therapeutic areas for derivatives of the title compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The pyrrolidine ring can mimic the proline residue of natural substrates for DPP-IV, an enzyme involved in glucose metabolism.[5] The (S)-3-(4-Fluorophenoxy)pyrrolidine moiety can be incorporated into molecules designed to inhibit DPP-IV, thereby prolonging the action of incretin hormones and improving glycemic control in type 2 diabetes.[6][7][8] The 4-fluorophenyl group can enhance binding to the S1 pocket of the enzyme.

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)

Derivatives of 3-phenoxypyrrolidine have been identified as potent inhibitors of both serotonin (SERT) and norepinephrine (NET) transporters.[9] These dual-action inhibitors are effective treatments for major depressive disorder and neuropathic pain.[10][11] The (S)-stereochemistry and the 4-fluoro substituent can influence the potency and selectivity for these transporters.

Muscarinic M3 Receptor Antagonists

The pyrrolidine scaffold is also found in antagonists of the muscarinic M3 receptor.[12][13][14][15] These agents are used in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The 3-aryloxy substituent can play a crucial role in achieving high affinity and selectivity for the M3 receptor subtype.[16]

Antibacterial Agents

Recent studies have shown that pyrrolidine derivatives containing a 4-fluorophenyl group exhibit promising antibacterial activity against various bacterial strains.[4] This suggests that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride could serve as a valuable starting material for the development of novel anti-infective agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

  • Precautionary Measures: Wear protective gloves, eye protection, and a dust mask. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible substances such as strong oxidizing agents.

Conclusion: A Versatile Tool for Future Drug Development

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a high-value chiral building block with significant potential in the discovery and development of new therapeutics. Its unique structural and electronic properties make it a versatile scaffold for targeting a range of biological pathways. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to leverage this important molecule in their quest for novel and improved medicines.

References

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-(4-Fluorophenoxy)pyrrolidine, a synthetic molecule belonging to the class of 3-aryloxypyrrolidine derivatives. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary mode of action for this molecule is hypothesized to be the inhibition of the human norepinephrine transporter (NET). This guide will delve into the molecular underpinnings of this proposed mechanism, detail the experimental protocols necessary to validate this hypothesis, and discuss the potential therapeutic implications for neurological and psychiatric disorders. While direct experimental data for this compound is not publicly available, this document synthesizes information from closely related analogs to provide a robust and scientifically grounded framework for its study.

Introduction: The 3-Aryloxypyrrolidine Scaffold in Neuroscience Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. The 3-aryloxypyrrolidine moiety, in particular, has emerged as a key pharmacophore in the development of monoamine transporter inhibitors.[3] Monoamine transporters, including the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT), are crucial for regulating neurotransmitter signaling in the brain. Dysregulation of these transporters is implicated in a range of neuropsychiatric conditions, making them important targets for therapeutic intervention.[4]

This compound is a member of this promising class of compounds. The introduction of a fluorine atom on the phenoxy ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. This guide will explore the anticipated mechanism of action of this specific molecule based on the well-established pharmacology of its structural relatives.

Postulated Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary hypothesized mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET). This assertion is based on extensive research on analogous 3-aryloxypyrrolidine derivatives, which have consistently demonstrated potent and selective inhibition of norepinephrine reuptake.[3]

Molecular Interaction with the Norepinephrine Transporter

The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating its signaling. Inhibition of NET leads to an increased concentration and prolonged duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

The binding of 3-aryloxypyrrolidine derivatives to NET is thought to involve several key interactions within the transporter's binding pocket. The protonated pyrrolidine nitrogen is likely to form an ionic bond with a conserved aspartate residue in the transporter, a common feature for many monoamine transporter inhibitors. The aryloxy group is predicted to engage in hydrophobic and aromatic interactions with key amino acid residues, contributing to both affinity and selectivity. The 4-fluoro substitution on the phenyl ring can potentially enhance these interactions through favorable electronic effects and by influencing the overall conformation of the molecule.

Downstream Signaling Consequences

By increasing synaptic norepinephrine levels, this compound is expected to modulate downstream signaling pathways regulated by adrenergic receptors. This can lead to a cascade of intracellular events, including changes in cyclic AMP (cAMP) levels and the activation of various protein kinases, ultimately influencing neuronal excitability and gene expression. The therapeutic effects of NET inhibitors in conditions like depression and ADHD are attributed to these downstream adaptations in neuronal function.

Structure-Activity Relationship (SAR) of 3-Aryloxypyrrolidine Derivatives

The hypothesis that this compound is a NET inhibitor is strongly supported by the structure-activity relationships established for this chemical class. Studies on a variety of 3-aryloxypyrrolidine analogs have revealed key structural determinants for NET affinity and selectivity.

Generally, for 3-aryloxypyrrolidine derivatives:

  • The Pyrrolidine Ring: Essential for the interaction with the transporter.

  • The Aryloxy Moiety: Crucial for high-affinity binding. Substitutions on the aryl ring significantly impact potency and selectivity.

  • Substitution at the 4-position of the Phenyl Ring: Halogen substitutions, such as fluorine, are often well-tolerated and can enhance affinity and metabolic stability.

A comparative analysis of related compounds suggests that this compound would likely exhibit high affinity for NET, with potentially lower affinity for SERT and DAT.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols are standard in the field for characterizing monoamine transporter inhibitors.

In Vitro Binding Affinity Assays

Objective: To quantify the binding affinity of this compound to human NET, SERT, and DAT.

Methodology: Radioligand Binding Assays

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Competition Binding Assay:

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) at a fixed concentration.

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • Incubate to equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide quantitative Ki values, allowing for the determination of the compound's affinity and selectivity for each of the three monoamine transporters.

In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of this compound on monoamine reuptake.

Methodology: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture:

    • Use HEK293 cells stably expressing hNET, hSERT, or hDAT.

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a radiolabeled neurotransmitter ([³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis:

    • Determine the IC50 value for the inhibition of neurotransmitter uptake.

Expected Outcome: This assay will confirm whether the compound acts as an inhibitor of transporter function and provide its functional potency (IC50).

Downstream Signaling and Cellular Assays

To investigate the cellular consequences of NET inhibition by this compound, further assays can be employed, such as measuring changes in intracellular cAMP levels in response to norepinephrine in cells co-expressing NET and adrenergic receptors.

Data Presentation and Visualization

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the proposed experiments.

TargetRadioligandKi (nM)Uptake Inhibition IC50 (nM)
hNET [³H]Nisoxetine
hSERT [³H]Citalopram
hDAT [³H]WIN 35,428
Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action and the downstream consequences of NET inhibition.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Downstream_Signaling Downstream Signaling Adrenergic_Receptor->Downstream_Signaling Activation Compound This compound Compound->NET Inhibition

Caption: Proposed mechanism of this compound.

Experimental Workflow Diagram

The following diagram outlines the key experimental steps to characterize the mechanism of action.

Experimental_Workflow Start Start: Characterization of This compound Binding_Assay In Vitro Binding Assays (NET, SERT, DAT) Start->Binding_Assay Functional_Assay In Vitro Functional Assays (Uptake Inhibition) Start->Functional_Assay Data_Analysis_Binding Determine Ki values and Selectivity Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Determine IC50 values Functional_Assay->Data_Analysis_Functional Mechanism_Confirmation Confirmation of Mechanism of Action Data_Analysis_Binding->Mechanism_Confirmation Data_Analysis_Functional->Mechanism_Confirmation

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its primary mechanism of action is the inhibition of the norepinephrine transporter. This is based on the well-documented structure-activity relationships of the 3-aryloxypyrrolidine class of molecules. The experimental framework outlined in this guide provides a clear path to definitively elucidate its pharmacological profile. Confirmation of its activity and selectivity will be crucial for its further development as a potential therapeutic agent for CNS disorders where modulation of noradrenergic signaling is beneficial. Future studies should also investigate its in vivo efficacy in relevant animal models of these disorders, as well as its pharmacokinetic and safety profiles.

References

The Ascendant Role of Fluorinated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in bioactive natural products and synthetic drugs, the resulting fluorinated pyrrolidine derivatives exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this burgeoning class of compounds. We will delve into the causal relationships behind experimental designs, explore key therapeutic areas, and provide actionable protocols and data to inform future research and development endeavors.

The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring, a saturated analog of pyrrole, is a versatile scaffold in drug discovery due to its three-dimensional structure, the presence of a basic nitrogen atom, and the potential for stereochemical diversity.[1][[“]] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]

The introduction of fluorine, the most electronegative element, into the pyrrolidine ring imparts a range of beneficial properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved pharmacokinetic profiles.[3][4]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[5]

  • Modulation of pKa: The inductive effect of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and affecting properties like cell permeability and target engagement.

  • Conformational Control: The stereospecific placement of fluorine on the pyrrolidine ring can influence its pucker, pre-organizing the molecule into a bioactive conformation.[6][7] This "fluorine gauche effect" can be a powerful tool in rational drug design.[7]

The following diagram illustrates the key properties imparted by fluorine to a pyrrolidine scaffold.

G Pyrrolidine Pyrrolidine Scaffold Fluorine Fluorine Incorporation Pyrrolidine->Fluorine Strategic Modification Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity pKa_Modulation pKa Modulation Fluorine->pKa_Modulation Conformational_Control Conformational Control Fluorine->Conformational_Control

Caption: Impact of Fluorination on Pyrrolidine Properties.

Therapeutic Applications of Fluorinated Pyrrolidine Derivatives

The unique properties of fluorinated pyrrolidines have led to their exploration in a wide array of therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[8][9] Inhibition of DPP-IV prolongs the action of GLP-1, offering an effective treatment for type 2 diabetes.[8] Fluorinated pyrrolidine amides have emerged as potent and selective DPP-IV inhibitors.[10][11]

The fluorinated pyrrolidine moiety often occupies the S1 pocket of the DPP-IV active site. The fluorine atoms can form crucial interactions with residues such as Tyr631 and Ser630, enhancing binding affinity compared to their non-fluorinated counterparts.[8]

One notable example is the development of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), a potent and selective DPP-IV inhibitor with an IC50 of 13 nM.[12] This compound demonstrated high oral bioavailability in preclinical studies.[12]

R-Group at PyrrolidinePotency (IC50)Key InteractionsReference
HLowerHydrophobic interactions[8]
3-F (S)ModerateH-bond with Tyr631[8][10]
3,3-diFHighEnhanced hydrophobic and polar interactions[12]

This protocol is a generalized representation based on synthetic strategies reported in the literature.[13][14]

  • Starting Material: Commercially available Boc-protected 3-hydroxy-L-proline.

  • Fluorination: Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 3-position. For difluorination, an oxidation followed by treatment with DAST can be employed.

  • Deprotection: Removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA).

  • Amide Coupling: Coupling of the resulting fluorinated pyrrolidine with a desired carboxylic acid (e.g., a substituted cyclohexylglycine analogue) using a standard coupling agent like HATU or EDC/HOBt.

  • Purification: Purification of the final compound by column chromatography or preparative HPLC.

The following diagram outlines a general synthetic workflow.

G Start Boc-3-hydroxy-L-proline Fluorination Fluorination (e.g., DAST) Start->Fluorination Deprotection Boc Deprotection (e.g., TFA) Fluorination->Deprotection Coupling Amide Coupling (e.g., HATU) Deprotection->Coupling Final Fluorinated Pyrrolidine Amide Coupling->Final

Caption: General Synthetic Workflow for Fluorinated Pyrrolidine Amides.

Anticancer Activity

Fluorinated pyrrolidine derivatives have shown promise as anticancer agents through various mechanisms.[15]

  • Caspase Inhibition: Dysregulation of apoptosis is a hallmark of cancer. Fluorinated pyrrolidinyl sulfonyl isatins have been developed as potent inhibitors of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[16][17] Certain mono-, di-, and trifluoromethylated pyrrolidine ring analogs have demonstrated IC50 values in the nanomolar range for these caspases.[17]

  • Enzyme Inhibition in Cancer Metabolism: Proline metabolism is often altered in cancer.[18] Fluorinated proline analogues can potentially interfere with these pathways, offering a novel therapeutic strategy.

  • Targeting G-quadruplex DNA: Fluorinated pyrrolidines attached to acridine ligands have been shown to interact with G-quadruplex DNA structures, which are overrepresented in the promoter regions of oncogenes.[19]

Antiviral Activity

The pyrrolidine scaffold is present in several antiviral drugs, and fluorination can enhance their efficacy.

  • Neuraminidase Inhibition: Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells. Pyrrolidine derivatives have been designed as neuraminidase inhibitors, with some showing potency comparable to oseltamivir.[20] Fluorination can improve the binding of these inhibitors to the enzyme's active site.

  • Nucleoside Analogues: Fluorinated nucleosides are a significant class of antiviral agents.[4][21] While not strictly pyrrolidine derivatives, the synthesis of fluorinated carbocyclic nucleosides often involves pyrrolidine intermediates. The fluorine atom can enhance metabolic stability and alter the electronic properties of the nucleoside, leading to improved antiviral activity.[4]

Central Nervous System (CNS) Disorders

The ability of fluorine to enhance lipophilicity and blood-brain barrier (BBB) penetration makes fluorinated pyrrolidines attractive candidates for treating CNS disorders.[22][23][24]

  • Modulation of Metabotropic Glutamate Receptors (mGluRs): Fluorinated pyrrolidine derivatives have been investigated as modulators of mGluR4, a target for the treatment of CNS disorders like Parkinson's disease.[16]

  • Neuroinflammation Inhibition: Certain pyridine alkaloids containing a pyrrolidine-like structure have shown activity in the CNS.[25] Fluorination of such scaffolds could lead to novel agents for treating neuroinflammatory conditions.

Future Directions and Conclusion

The field of fluorinated pyrrolidine derivatives is ripe with opportunities for further exploration. The development of novel and efficient synthetic methodologies for accessing diverse fluorinated pyrrolidine building blocks is crucial.[26][27] Furthermore, a deeper understanding of the structure-activity relationships and the precise molecular interactions of these compounds with their biological targets will guide the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

The Strategic Importance of 3-(4-Fluorophenoxy)pyrrolidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile foundation for the development of new therapeutics. The 3-(4-Fluorophenoxy)pyrrolidine core is a prime example of such a scaffold, garnering significant attention from researchers and drug development professionals. This in-depth technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical properties, and its pivotal role in the design of potent and selective modulators of neurological targets.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, provides a three-dimensional architecture that can enhance molecular complexity and improve critical physicochemical properties for drug candidates, such as solubility and target selectivity[1]. The strategic incorporation of a 4-fluorophenoxy moiety at the 3-position introduces several advantageous characteristics. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the phenoxy ring, thereby influencing binding interactions with target proteins[1]. This unique combination of a flexible pyrrolidine core and a functionalized aromatic side chain makes this compound a highly valuable building block in medicinal chemistry, particularly in the development of therapies for neurological and psychiatric disorders[1].

Synthesis of this compound: A Methodical Approach

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical step in its utilization for drug discovery. A common and effective strategy involves the nucleophilic substitution of a protected 3-hydroxypyrrolidine with 4-fluorophenol, often employing the Mitsunobu reaction, followed by deprotection.

Enantioselective Synthesis Pathway

The following diagram illustrates a typical enantioselective synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine, starting from a commercially available chiral precursor.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: N-Boc Deprotection start (S)-N-Boc-3-hydroxypyrrolidine reagents1 4-Fluorophenol, DIAD, PPh3 start->reagents1 intermediate (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine reagents1->intermediate reagents2 TFA or HCl in Dioxane intermediate->reagents2 final_product (R)-3-(4-Fluorophenoxy)pyrrolidine reagents2->final_product

Caption: Enantioselective synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine, based on established chemical transformations.

Step 1: Mitsunobu Reaction for the Synthesis of (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

  • To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh3) (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. The reaction proceeds with an inversion of stereochemistry at the C3 position of the pyrrolidine ring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine.

Step 2: N-Boc Deprotection to Yield (R)-3-(4-Fluorophenoxy)pyrrolidine

  • Dissolve the purified (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Alternatively, a solution of 4M HCl in 1,4-dioxane can be used for the deprotection.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base, (R)-3-(4-Fluorophenoxy)pyrrolidine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO[2]
Molecular Weight 181.21 g/mol [2]
CAS Number (Racemate) 524045-02-1[1]
CAS Number ((R)-enantiomer) 900512-41-6[2]
Topological Polar Surface Area (TPSA) 21.26 Ų[2]
LogP (calculated) 1.5664[2]

Spectroscopic Data: While specific, publicly available spectra for this compound are limited, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 4-fluorophenoxy group, a multiplet for the proton at the C3 position of the pyrrolidine ring, and multiplets for the methylene protons of the pyrrolidine ring.

  • ¹³C NMR: The spectrum would display signals for the carbon atoms of the 4-fluorophenoxy group, with the carbon attached to the fluorine showing a characteristic coupling, as well as signals for the carbons of the pyrrolidine ring.

Applications in Drug Discovery: A Focus on Glycine Transporter 1 (GlyT1) Inhibition

The this compound scaffold has proven to be particularly valuable in the development of inhibitors for the Glycine Transporter 1 (GlyT1)[1]. GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine in the synapse is increased, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia[3].

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have explored the structure-activity relationships of 3-phenoxypyrrolidine derivatives as GlyT1 inhibitors. Key findings include:

  • The 3-Aryloxy Moiety: The nature and substitution pattern of the aromatic ring at the 3-position are critical for potency and selectivity. The 4-fluoro substituent is often favored for its ability to enhance binding affinity and improve pharmacokinetic properties.

  • The Pyrrolidine Ring: The pyrrolidine nitrogen provides a crucial point for further derivatization. Small alkyl or substituted benzyl groups on the nitrogen are often well-tolerated and can be used to fine-tune the overall properties of the molecule.

  • Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is often critical for potent GlyT1 inhibition, with one enantiomer typically exhibiting significantly higher activity than the other.

Experimental Workflow: GlyT1 Inhibition Assay

The following diagram outlines a typical workflow for a cell-based GlyT1 inhibition assay using a radiolabeled substrate.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Detection and Analysis cell_culture Culture GlyT1-expressing cells plating Plate cells in 96-well plates cell_culture->plating add_inhibitor Add test compounds (e.g., this compound derivatives) plating->add_inhibitor add_radioligand Add [3H]Glycine add_inhibitor->add_radioligand incubation Incubate at 37°C add_radioligand->incubation stop_reaction Wash cells to stop uptake incubation->stop_reaction lysis Lyse cells stop_reaction->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation data_analysis Calculate IC50 values scintillation->data_analysis

Caption: Workflow for a [³H]Glycine uptake assay to determine GlyT1 inhibition.

Detailed Protocol: [³H]Glycine Uptake Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of compounds against GlyT1.

  • Cell Culture: Maintain a cell line stably expressing human GlyT1 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds, including this compound derivatives, in a suitable assay buffer. Add the compound solutions to the wells.

  • Radioligand Addition: Add a solution of [³H]Glycine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]Glycine and terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter[4].

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Glycine uptake (IC₅₀ value).

Conclusion: A Versatile Building Block for Future Neurological Therapies

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its favorable structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of challenging biological targets. The continued exploration of derivatives based on this core structure, particularly in the context of GlyT1 inhibition for the treatment of schizophrenia and other neurological disorders, holds significant promise for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a solid foundation for researchers and drug development professionals working in this exciting area of science.

References

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenoxy)pyrrolidine, a heterocyclic building block of significant interest in medicinal chemistry. While the definitive history of its initial synthesis remains elusive in publicly accessible literature, its contemporary importance is intrinsically linked to the development of novel therapeutics targeting the central nervous system. This document will synthesize available information on its chemical properties, outline plausible synthetic strategies based on established organic chemistry principles, and delve into its primary application as a core structural motif in Glycine Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable scaffold.

Introduction: The Strategic Importance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] The pyrrolidine moiety is a common feature in numerous FDA-approved drugs and natural products, demonstrating its versatility and favorable pharmacological properties.

This compound combines this advantageous pyrrolidine core with a 4-fluorophenoxy group. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the molecule, making it a valuable substituent in the design of CNS-active compounds.[2]

Discovery and History: An Obscure Beginning

Despite its clear utility in modern medicinal chemistry, the precise origins of this compound are not well-documented in readily available scientific literature or patent databases. The compound, in its racemic and enantiomerically pure forms, is commercially available from various suppliers, with the following CAS numbers assigned:

CompoundCAS Number
This compound (racemate)524045-02-1[2]
(S)-3-(4-Fluorophenoxy)pyrrolidine1187927-92-9[3]
(R)-3-(4-Fluorophenoxy)pyrrolidine900512-41-6

The existence of these CAS numbers implies a first synthesis and characterization at some point in time. However, a thorough search of the chemical literature did not reveal the seminal publication or patent that first described its preparation. It is plausible that its initial synthesis was disclosed within a broad chemical patent that did not specifically highlight this single molecule, or that it was developed as a commercial building block with its synthesis remaining proprietary. Its emergence as a key intermediate appears to be driven by the intensive research into inhibitors of the Glycine Transporter 1 (GlyT1).

Synthetic Methodologies: A Plausible and Validated Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable synthetic route can be postulated based on well-established chemical transformations and the synthesis of analogous compounds. The most logical approach involves the formation of the ether linkage between a protected 3-hydroxypyrrolidine and 4-fluorophenol. Two common methods for achieving this are the Williamson ether synthesis and the Mitsunobu reaction.

Proposed Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the formation of ethers from alcohols and acidic nucleophiles under mild conditions. This approach offers excellent control and is generally high-yielding.

G cluster_reactants Reactants cluster_reagents Reagents Boc_pyrrolidinol N-Boc-3-hydroxypyrrolidine product N-Boc-3-(4-fluorophenoxy)pyrrolidine Boc_pyrrolidinol->product fluorophenol 4-Fluorophenol fluorophenol->product reagents DIAD or DEAD Triphenylphosphine (PPh3) Anhydrous THF reagents->product Mitsunobu Reaction final_product This compound product->final_product Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Proposed Mitsunobu reaction pathway for the synthesis of this compound.

3.1.1. Step-by-Step Experimental Protocol (Postulated)

  • Reaction Setup: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) and 4-fluorophenol (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.).

  • Mitsunobu Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) in anhydrous THF to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-3-(4-fluorophenoxy)pyrrolidine.

  • Deprotection: Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base and extracted to yield the free base of this compound.

3.1.2. Causality in Experimental Choices

  • N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in side reactions. The Boc group is stable under the Mitsunobu conditions and can be easily removed under acidic conditions.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving a high yield.

  • Reagent Stoichiometry: A slight excess of the phenol and Mitsunobu reagents is often used to ensure complete conversion of the starting alcohol.

  • Temperature Control: The initial addition of the azodicarboxylate is performed at 0 °C to control the exothermic reaction.

Analytical and Spectroscopic Characterization (Predicted)

While a definitive, published set of spectroscopic data for this compound is not available, its expected analytical characteristics can be predicted based on its structure and data from analogous compounds.

Table of Predicted Physicochemical and Spectroscopic Properties:

PropertyPredicted Value/Characteristics
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR Aromatic protons (AA'BB' system), a multiplet for the proton at C3, and multiplets for the pyrrolidine ring protons.
¹³C NMR Aromatic carbons (with C-F coupling), a signal for the carbon bearing the ether linkage (C3), and signals for the other pyrrolidine carbons.
¹⁹F NMR A single resonance for the fluorine atom on the phenyl ring.
Mass Spectrometry A molecular ion peak (M+) at m/z 181.
Infrared (IR) C-O-C stretching, C-F stretching, N-H stretching, and aromatic C-H stretching vibrations.

Applications in Drug Discovery: A Focus on Glycine Transporter 1 (GlyT1) Inhibition

The primary and most significant application of this compound is as a key structural component in the design of inhibitors for the Glycine Transporter 1 (GlyT1).[2]

The Role of GlyT1 in Schizophrenia

GlyT1 is a protein responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft.[2] In the context of schizophrenia, there is a well-established hypothesis of N-methyl-D-aspartate (NMDA) receptor hypofunction. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that the receptor requires both glutamate and glycine to be bound for it to become fully active. By inhibiting GlyT1, the concentration of glycine in the synapse is increased, leading to enhanced NMDA receptor signaling. This is believed to be a promising therapeutic strategy for alleviating the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications.

G cluster_synapse Glutamatergic Synapse GlyT1 GlyT1 Transporter Glycine_syn Synaptic Glycine GlyT1->Glycine_syn Reduces Reuptake NMDA_R NMDA Receptor Neuronal_response Improved Neuronal Function NMDA_R->Neuronal_response Enhanced Signaling Glycine_syn->NMDA_R Co-agonism GlyT1_inhibitor This compound-based GlyT1 Inhibitor GlyT1_inhibitor->GlyT1 Inhibits

Caption: Mechanism of action of this compound-based GlyT1 inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a drug candidate containing the this compound moiety is not publicly available, general SAR principles for 3-aryloxypyrrolidine-based GlyT1 inhibitors have been established in the scientific literature. These studies, often found in medicinal chemistry journals and patents, highlight the following:

  • The 3-Aryloxy Linkage: The ether linkage at the 3-position of the pyrrolidine ring is a common feature in many potent GlyT1 inhibitors.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenoxy ring are critical for potency and selectivity. The 4-fluoro substituent is frequently employed to improve pharmacokinetic properties.

  • Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for high-affinity binding to GlyT1. The (S)-enantiomer is commonly the more active isomer in many series of GlyT1 inhibitors.

  • Pyrrolidine Nitrogen Substitution: The pyrrolidine nitrogen is typically substituted with various groups that are optimized to interact with other regions of the GlyT1 binding pocket, contributing significantly to the overall potency and selectivity of the inhibitor.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of fluorinated building blocks in modern drug discovery. While its own history is not clearly chronicled, its impact is evident in the numerous research programs dedicated to developing novel treatments for neurological disorders. Its utility as a scaffold for GlyT1 inhibitors highlights the ongoing efforts to address the significant unmet medical needs in schizophrenia.

Future work in this area will likely focus on the incorporation of this and similar scaffolds into novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the GlyT1 transporter and its role in various CNS disorders continues to evolve, so too will the demand for versatile and strategically designed building blocks like this compound. The development of more efficient and stereoselective synthetic routes to this and related compounds will also be of continued interest to the process chemistry community.

References

A Technical Guide to the Spectroscopic Characterization of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluorophenoxy)pyrrolidine is a key heterocyclic building block in medicinal chemistry. Its structure, which combines a flexible, saturated pyrrolidine ring with a fluorinated aromatic moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The pyrrolidine motif is a privileged structure known to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the fluorophenoxy group can enhance binding affinity and modulate electronic properties.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of new chemical entities. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The causality behind experimental choices and the interpretation of the resulting data are detailed to provide a comprehensive analytical portrait of this compound.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be achieved.

Experimental Protocol: NMR

A robust protocol for NMR analysis ensures data quality and reproducibility.[2]

1.1.1 Sample Preparation

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of CDCl₃ is common for its excellent solubilizing power for many organic compounds.[1]

  • To ensure a homogenous sample free of particulates which can degrade spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a 5 mm NMR tube.[3]

  • Cap the NMR tube securely. The sample is now ready for analysis.

1.1.2 Data Acquisition

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.

¹H NMR Data: Interpretation and Insights

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (ortho to O)6.85 - 6.95m2H-
H-Ar (ortho to F)6.95 - 7.05m2H-
H-3 (CH-O)4.70 - 4.85m1H-
H-2, H-5 (CH₂-N)3.00 - 3.30m4H-
H-4 (CH₂)2.00 - 2.25m2H-
N-H1.80 - 2.50br s1H-

Expertise & Experience:

  • Aromatic Region (δ 6.8-7.1): The aromatic protons exhibit complex multiplets due to proton-proton coupling and additional coupling to the fluorine atom. The protons ortho to the electron-donating oxygen atom are expected to be slightly more shielded (upfield) than those ortho to the electronegative fluorine.

  • Pyrrolidine Methine Proton (H-3): The proton at the C-3 position is significantly deshielded to ~4.7-4.85 ppm due to the strong electron-withdrawing effect of the adjacent ether oxygen. Its multiplet structure arises from coupling to the neighboring methylene protons at C-2 and C-4.

  • Pyrrolidine Methylene Protons (H-2, H-5, H-4): The methylene groups adjacent to the nitrogen (H-2, H-5) are deshielded relative to a standard alkane, appearing around 3.0-3.3 ppm. The remaining methylene group (H-4) appears further upfield.

  • Amine Proton (N-H): The secondary amine proton typically appears as a broad singlet. Its chemical shift is variable and concentration-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

Caption: Workflow for NMR Spectroscopic Analysis.
¹³C NMR Data: Interpretation and Insights

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functionalization.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (C-F)156.0 - 159.0 (d, ¹JCF ≈ 240 Hz)
C-Ar (C-O)153.0 - 155.0 (d, ⁴JCF ≈ 3 Hz)
C-Ar (ortho to O)118.0 - 120.0 (d, ³JCF ≈ 8 Hz)
C-Ar (ortho to F)115.0 - 117.0 (d, ²JCF ≈ 23 Hz)
C-3 (CH-O)75.0 - 78.0
C-2, C-5 (CH₂-N)50.0 - 53.0
C-4 (CH₂)32.0 - 35.0

Authoritative Grounding:

  • Aromatic Carbons: The carbon directly attached to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF) of approximately 240 Hz, which is a hallmark of a C-F bond. The other aromatic carbons also show smaller couplings to fluorine over two, three, and four bonds, providing definitive evidence for the substitution pattern.

  • Pyrrolidine Carbons: The C-3 carbon, bonded to the electronegative oxygen, is the most downfield of the aliphatic carbons. The carbons adjacent to the nitrogen (C-2, C-5) appear in the typical range for amines, around 50-53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[5]

  • Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.[6]

  • Place a small amount of the solid this compound sample directly onto the ATR crystal surface.

  • Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.[6]

  • Acquire the sample spectrum.

  • Clean the crystal surface with an appropriate solvent (e.g., isopropanol) after analysis.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
IR Data: Interpretation and Insights

The IR spectrum confirms the presence of key functional groups through their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3350 - 3310N-H StretchSecondary AmineMedium, Sharp
3100 - 3000C-H StretchAromaticMedium
3000 - 2850C-H StretchAliphatic (CH₂)Medium
1600, 1505C=C StretchAromatic RingMedium-Strong
1260 - 1220C-O StretchAryl EtherStrong
1250 - 1020C-N StretchAliphatic AmineMedium
1220 - 1180C-F StretchFluoroaromaticStrong
910 - 665N-H WagSecondary AmineStrong, Broad

Trustworthiness:

  • The single, sharp peak in the 3350-3310 cm⁻¹ region is a definitive indicator of a secondary amine (R₂NH).[7] Primary amines would show two peaks in this region, while tertiary amines would show none.[4]

  • A very strong absorption band around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretch of an aryl ether.

  • The presence of strong bands for both C-N and C-O stretching, along with the N-H stretch, provides a self-validating system confirming the core structure of a phenoxy-substituted pyrrolidine.

  • Strong absorption from the C-F bond is expected around 1200 cm⁻¹, often overlapping with other signals in the fingerprint region but contributing to the overall spectral pattern.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint.[8][9]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the instrument, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe.[10] The sample must be volatile and thermally stable.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[11] This ejects an electron from the molecule, forming a positively charged radical cation (M•⁺).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.
MS Data: Interpretation and Insights

The fragmentation pattern provides crucial structural information by revealing the weakest bonds and most stable resulting fragments.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (Nominal)Proposed Fragment Structure/Identity
181[C₁₀H₁₂FNO]•⁺ (Molecular Ion, M•⁺)
111[C₆H₄FO]⁺ (Fluorophenoxy cation)
84[C₅H₈N]⁺ (Iminium ion from pyrrolidine ring cleavage)
70[C₄H₈N]⁺ (Iminium ion from α-cleavage)

Expertise & Experience:

  • Molecular Ion (m/z 181): The presence of a peak at m/z 181 confirms the molecular weight of the compound (C₁₀H₁₂FNO). While EI is a hard ionization technique that can sometimes lead to a weak or absent molecular ion peak, its observation is the most direct evidence of the compound's identity.[8]

  • Key Fragmentation Pathways: The fragmentation of pyrrolidinophenone derivatives is well-studied and provides a strong basis for predicting the behavior of this related structure.

    • α-Cleavage: A dominant fragmentation pathway for amines is cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For the pyrrolidine ring, this leads to the formation of a stable, resonance-stabilized iminium cation. Loss of the C₂H₃O-ArF radical would lead to a fragment at m/z 70 .

    • Ring Cleavage: Another common pathway involves the loss of the neutral pyrrolidine ring, which is a facile leaving group.[12] While less direct in this ether-linked structure compared to α-pyrrolidinophenones, cleavage of the C-O ether bond is also highly probable. Cleavage to form the fluorophenoxy cation would result in a fragment at m/z 111 .

    • The pyrrolidine ring itself can undergo fragmentation, often leading to a base peak corresponding to a stable iminium ion, such as the fragment at m/z 84 .

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a cohesive and self-validating dataset that unambiguously confirms its molecular structure. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of critical functional groups, including the secondary amine and aryl ether moieties. Finally, mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. This multi-faceted analytical approach is indispensable for ensuring the identity, purity, and quality of this important chemical intermediate in any research and drug development setting.

References

solubility and stability of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)pyrrolidine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the , a key intermediate in modern medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, valued for its three-dimensional architecture which can enhance target selectivity and improve physicochemical properties.[1][2] Understanding the aqueous solubility and chemical stability of this specific fluorinated analogue is paramount for its effective application in drug development, from early-stage screening to formulation.

This document is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will first explore the foundational physicochemical properties that govern the molecule's behavior, then detail robust, self-validating experimental workflows for determining both kinetic and thermodynamic solubility. Finally, we will outline a comprehensive strategy for assessing chemical stability through forced degradation studies, a critical step in developing a stability-indicating analytical method.

Foundational Physicochemical Characterization

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which all subsequent solubility and stability studies are built. For this compound, these parameters predict its behavior in aqueous and biological environments.

The fluorophenoxy moiety is known to enhance lipophilicity, which can influence bioavailability and efficacy.[3] The pyrrolidine ring, a saturated heterocycle, provides a three-dimensional structure that can improve molecular complexity and solubility.[1][2] The nitrogen atom within the pyrrolidine ring confers basicity, making the molecule's ionization state—and thus its solubility—highly dependent on pH.[2]

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValueSource & Significance
Molecular Formula C₁₀H₁₂FNO[4] Provides the elemental composition.
Molecular Weight 181.21 g/mol [4] Essential for all concentration-based calculations.
Calculated logP 1.5664[4] A measure of lipophilicity. A positive value suggests moderate lipid solubility, which can impact membrane permeability but may reduce aqueous solubility.
Topological Polar Surface Area (TPSA) 21.26 Ų[4] Predicts transport properties. A low TPSA like this is generally favorable for cell permeability.
pKa (Predicted, similar structure) ~9.19[5] The pyrrolidine nitrogen is basic. This predicted pKa indicates the molecule will be predominantly protonated and positively charged at physiological pH (~7.4), which is expected to significantly enhance its aqueous solubility compared to the free base.
Hydrogen Bond Donors 1[4] The secondary amine of the pyrrolidine ring.
Hydrogen Bond Acceptors 2[4] The ether oxygen and the fluorine atom.

Aqueous Solubility Assessment: A Methodological Approach

Drug solubility is a critical factor influencing everything from in-vitro assay performance to in-vivo bioavailability.[6] We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.[6] Kinetic solubility is rapid and resource-efficient, making it ideal for early-stage discovery, while thermodynamic solubility represents the true equilibrium state and is the gold standard for later-stage development.[6][7]

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for a comprehensive solubility assessment.

G cluster_0 Phase 1: Kinetic Solubility (High-Throughput) cluster_1 Phase 2: Thermodynamic Solubility (Gold Standard) A Prepare 10 mM Stock in 100% DMSO B Dispense into Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Measure Precipitation (Nephelometry / Light Scattering) B->C D Calculate Kinetic Solubility C->D E Add Excess Solid Compound to Aqueous Buffers (pH range) F Equilibrate (e.g., 24-48h) with Agitation at 37°C E->F G Phase Separation (Centrifugation or Filtration) F->G H Quantify Supernatant (LC-MS/MS or HPLC-UV) G->H I Determine Thermodynamic Solubility H->I Start Compound Available Decision Project Stage? Start->Decision Decision->A Early Stage (Screening) Decision->E Late Stage (Development)

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: Kinetic Solubility via Nephelometry

Causality: This method is designed for high-throughput screening to quickly flag compounds with potential solubility issues.[8] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, forms detectable particles.[6] Laser nephelometry provides a highly sensitive measure of this light scattering.[9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dispensing: Rapidly add a standardized volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.[7]

  • Precipitation Measurement: Immediately place the plate in a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure light scattering over time.[8]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal rises significantly above the background, indicating the onset of precipitation.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

Causality: This is the definitive method for determining the true equilibrium solubility of a compound.[10] By allowing an excess of the solid to equilibrate with the solvent over an extended period, it ensures the solution is fully saturated.[7] This method is crucial for formulation development and for predicting oral absorption.

Methodology:

  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is critical to ensure equilibrium is reached with the undissolved compound.[10]

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by careful removal of the supernatant is common. Filtration may also be used, but one must be cautious of potential compound adsorption to the filter material.[7]

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Table 2: Example Thermodynamic Solubility Data for this compound

pH of BufferTemperature (°C)Expected Solubility (µg/mL)Rationale
1.237High (>1000)Below the pKa, the compound is fully protonated (cationic), leading to strong interaction with water.
4.537High (>1000)Well below the pKa, the compound remains fully protonated and highly soluble.
6.837Moderate-High (200-800)Approaching the pKa, a fraction of the compound exists as the less soluble free base, reducing overall solubility.
7.437Moderate (50-200)At physiological pH, a significant portion is in the free base form, further decreasing solubility.
9.2 (approx. pKa)37Low-ModerateAt the pKa, the compound is 50% ionized and 50% unionized.[11]
11.037Low (<10)Well above the pKa, the compound is almost entirely in its neutral, less polar free base form, resulting in minimal aqueous solubility.

Chemical Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a drug candidate is a non-negotiable regulatory requirement.[12][13] Forced degradation, or stress testing, is the cornerstone of this process.[14][15] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which serves several key objectives:

  • To identify likely degradation products and establish degradation pathways.[15][16]

  • To demonstrate the specificity of an analytical method, proving it can separate the intact drug from its degradants. This is the definition of a "stability-indicating method" (SIM).[13][17]

  • To inform decisions on formulation, packaging, and storage conditions.[14]

Workflow for Forced Degradation and SIM Development

The process is systematic: stress the compound, analyze the stressed samples to identify degradants, and use that information to develop a robust analytical method that can resolve all relevant species.

G cluster_0 Stress Conditions A Prepare Solutions of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B Light Box) A->F G Analyze Stressed Samples (e.g., HPLC-UV/DAD/MS) B->G C->G D->G E->G F->G H Peak Purity & Resolution Adequate? G->H I Develop & Optimize Stability-Indicating Method (SIM) H->I No J Validate SIM (Specificity, Linearity, etc.) H->J Yes I->G K Final Validated SIM J->K

Caption: Workflow for forced degradation and stability-indicating method development.

Protocol 3: Forced Degradation Study

Causality: The choice of stress conditions is designed to mimic potential degradation pathways under manufacturing, storage, and physiological conditions.[12][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the molecule entirely.[14]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in an appropriate solvent system (e.g., water:acetonitrile).

  • Stress Conditions: Expose the samples to the following conditions, alongside an unstressed control sample.

    • Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for 24 hours). The ether linkage could be susceptible to acid-catalyzed cleavage.

    • Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60°C for 24 hours).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours. The pyrrolidine nitrogen is a potential site for N-oxidation.

    • Thermal Degradation: Store both solid compound and a solution at an elevated temperature (e.g., 80°C) for 7 days.

    • Photostability: Expose the compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute for analysis.

  • Analytical Technique: Analyze all stressed samples and the control using a high-performance liquid chromatography (HPLC) system, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).[19]

    • The PDA detector is crucial for assessing peak purity and identifying the emergence of new chromophores.

    • The MS detector provides mass information for the parent drug and any degradation products, aiding in structural elucidation.

Table 3: Example Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ConditionExpected DegradationPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CModerateCleavage of the ether bond to form 4-fluorophenol and 3-hydroxypyrrolidine.
Base Hydrolysis 0.1 M NaOH, 60°CLow to NoneEther linkages are generally stable to base; minimal degradation expected.
Oxidation 3% H₂O₂, RTModerate to HighN-oxidation of the pyrrolidine nitrogen to form the corresponding N-oxide.
Thermal (Solid) 80°CLowThe compound is likely to be thermally stable in its solid form.
Photolytic ICH Q1BPossibleAromatic systems can be susceptible to photolytic degradation.

Conclusion

This guide provides the essential theoretical framework and practical, step-by-step methodologies for a comprehensive evaluation of the . By systematically applying these protocols—from foundational physicochemical analysis to kinetic and thermodynamic solubility determination, and culminating in a rigorous forced degradation study—researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The causality-driven approach ensures that each experimental choice is deliberate and that the resulting data package is robust, self-validating, and fit for purpose in a regulated environment.

References

A-Technical-Guide-to-3-(4-Fluorophenoxy)pyrrolidine-as-a-Privileged-Scaffold-for-Novel-Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity interactions with biological targets.[2] This guide focuses on a specific, valuable derivative: 3-(4-Fluorophenoxy)pyrrolidine. While not a therapeutic agent in itself, this compound serves as a "privileged scaffold"—a molecular framework that can be elaborated to produce ligands for a diverse array of biological targets.[3][4] We will dissect the therapeutic potential derived from this scaffold, with a primary focus on its most prominent application: the development of selective serotonin reuptake inhibitors (SSRIs), exemplified by the drug Dapoxetine. Furthermore, we will explore the broader utility of the pyrrolidine core in targeting other significant protein classes and provide detailed, field-proven experimental protocols for validating these interactions.

The Concept of the Privileged Scaffold

In 1988, B.E. Evans introduced the term "privileged structures" to describe molecular substructures that are capable of binding to multiple, distinct biological receptors.[3][5] These scaffolds are not merely inert frameworks; they possess inherent properties that favor molecular recognition. The this compound structure embodies this concept. It combines a basic pyrrolidine nitrogen, which can serve as a key interaction point or be readily functionalized, with a fluorinated phenoxy group. The fluorine atom enhances metabolic stability and lipophilicity, potentially improving pharmacokinetic properties like bioavailability.[6] This combination of features makes it an attractive starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents.[7]

Primary Therapeutic Target: The Serotonin Transporter (SERT)

The most well-documented therapeutic application stemming from the this compound scaffold is the inhibition of the human serotonin transporter (SERT, also known as SLC6A4).[8] SERT is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a crucial mechanism for terminating serotonergic neurotransmission.[8][9] Dysregulation of the serotonin system is implicated in numerous psychiatric conditions, making SERT a major target for antidepressants and anxiolytics.[10]

Mechanism of Action: Dapoxetine as a Case Study

Dapoxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a prime example of a drug built upon the this compound scaffold.[11][12] It is specifically developed for the on-demand treatment of premature ejaculation (PE).[13][14]

By binding to SERT, dapoxetine blocks the reuptake of serotonin, leading to an increased concentration of the neurotransmitter in the synaptic cleft.[10][14] This enhanced serotonergic activity at postsynaptic receptors is believed to delay the ejaculatory reflex.[11] Unlike many other SSRIs used for depression, which have long half-lives, dapoxetine is characterized by rapid absorption and elimination.[12][15] This pharmacokinetic profile, with a maximum plasma concentration reached within 1-2 hours and an initial half-life of about 1.5 hours, makes it ideal for on-demand use rather than chronic administration.[11][14]

Serotonergic Neurotransmission Pathway

The diagram below illustrates the mechanism of serotonergic signaling and the point of intervention for a SERT inhibitor like dapoxetine.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_Vesicle Serotonin (5-HT) in Vesicles Tryptophan->Serotonin_Vesicle Synthesis Synaptic_Cleft Synaptic 5-HT Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Transporter) Postsynaptic_Receptor 5-HT Receptor Signal_Transduction Signal Transduction (Delayed Ejaculation) Postsynaptic_Receptor->Signal_Transduction Activation Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding Dapoxetine Dapoxetine (from Scaffold) Dapoxetine->SERT Inhibition

Caption: Mechanism of SERT inhibition by Dapoxetine.

Broader Therapeutic Potential of the Pyrrolidine Scaffold

The versatility of the pyrrolidine ring extends far beyond SERT inhibition.[1] Its derivatives have been investigated for a wide range of biological activities, highlighting the scaffold's "privileged" nature. Potential therapeutic targets include:

  • Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory activity against various enzymes, including dipeptidyl peptidase-IV (DPP-IV) for diabetes, and DNA gyrase/topoisomerase IV for antibacterial applications.[1]

  • Anticancer Activity: Certain pyrrolidine-based compounds have demonstrated antiproliferative effects against cancer cell lines like HT-29.[1]

  • Central Nervous System (CNS) Disorders: Beyond SERT, pyrrolidine structures are found in drugs targeting other CNS mechanisms, such as anticonvulsants that modulate ion channels.[1][2]

  • Anti-inflammatory and Antiviral Agents: The scaffold is a component of molecules developed for their anti-inflammatory and antiviral properties.[1]

Experimental Protocols for Target Validation

To rigorously assess the therapeutic potential of novel compounds derived from the this compound scaffold, a series of validated in vitro assays are essential. The following protocols provide a framework for quantifying interaction with the primary target, SERT.

Workflow for SERT Inhibitor Characterization

The logical flow for characterizing a potential SERT inhibitor involves progressing from initial binding affinity to functional confirmation of uptake inhibition.

Experimental_Workflow cluster_workflow SERT Inhibitor Validation Workflow Start Synthesize Novel Scaffold Derivative Binding_Assay Protocol 4.2: Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Protocol 4.3: [3H]-Serotonin Uptake Assay (Determine IC50) Binding_Assay->Functional_Assay Confirm Functional Activity Data_Analysis Data Analysis & SAR Studies Functional_Assay->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Workflow for validating novel SERT inhibitors.

Protocol: Radioligand Binding Assay for SERT

This assay determines the affinity (Ki) of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: [³H]-Citalopram or another high-affinity SERT ligand.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HEK-293 cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations (typically 0.1 nM to 10 µM).

    • Radioligand ([³H]-Citalopram) at a concentration near its Kd.

    • Cell membrane preparation.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific control (e.g., Fluoxetine).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: [³H]-Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of serotonin into cells, providing a direct measure of its inhibitory potency (IC50).[16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound on serotonin uptake via hSERT.

Materials:

  • HEK-293 cells expressing hSERT or human placental choriocarcinoma JAR cells (which endogenously express SERT).[16]

  • Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]-Serotonin (5-HT).

  • Test compounds and a known inhibitor (e.g., Dapoxetine, Fluoxetine) for positive control.

Procedure:

  • Cell Plating: Plate cells in a 96-well culture plate and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 15-20 minutes at 37°C.[17]

  • Initiate Uptake: Add [³H]-Serotonin to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-15 minutes) at 37°C.[17] Non-specific uptake is determined in the presence of a high concentration of a standard inhibitor.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold KRH buffer.

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Serotonin uptake versus the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Dapoxetine, the primary therapeutic derived from the this compound scaffold.

ParameterValueReference
Target Serotonin Transporter (SERT)[11][12]
Mechanism Selective Serotonin Reuptake Inhibitor (SSRI)[11][14]
Tmax (Time to Peak Plasma Conc.) 1-2 hours[11][14]
Initial Half-life (t1/2) ~1.3 - 1.4 hours[12]
Terminal Half-life (t1/2) ~18.7 - 21.9 hours[12]
Bioavailability ~42% (Range: 15-76%)[14]
Protein Binding >99%[11]

Conclusion and Future Directions

The this compound moiety has proven itself to be a highly effective privileged scaffold in medicinal chemistry. Its successful application in the development of Dapoxetine for PE firmly establishes its utility in creating potent and selective modulators of the serotonin transporter. The inherent structural and physicochemical properties of this scaffold make it a valuable starting point for generating novel chemical entities.

Future research should focus on expanding the diversity of substituents on both the pyrrolidine nitrogen and the phenoxy ring. This exploration could uncover derivatives with unique pharmacological profiles, potentially targeting other neurotransmitter transporters or G-protein coupled receptors. Furthermore, applying the robust validation workflows detailed in this guide will be critical in identifying and optimizing the next generation of therapeutics derived from this versatile and powerful chemical framework.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(4-Fluorophenoxy)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its saturated, three-dimensional structure provides a distinct advantage over flat aromatic rings, often leading to improved physicochemical properties such as solubility and metabolic stability, while offering precise vectors for substituent placement. When combined with an aryloxy moiety at the 3-position, specifically a 4-fluorophenoxy group, the resulting scaffold becomes a powerful building block for targeting complex biological systems, particularly within the central nervous system (CNS).[2][3]

The 4-fluoro substituent is not merely decorative; it enhances lipophilicity, which can be critical for blood-brain barrier penetration, and can modulate binding interactions with target proteins through hydrogen bonding or dipole interactions.[4] Consequently, 3-(4-Fluorophenoxy)pyrrolidine and its analogs are key intermediates in the development of potent and selective inhibitors for targets like the Glycine Transporter 1 (GlyT1), which is implicated in conditions such as schizophrenia.[2]

This guide provides a detailed examination of the primary synthetic strategies for constructing these valuable analogs, focusing on the underlying chemical principles, step-by-step protocols, and critical optimization parameters to ensure reproducible, high-yield synthesis in a research setting.

Core Synthetic Strategies: A Comparative Analysis

The central challenge in synthesizing this compound is the formation of the C-O ether bond between the pyrrolidine ring and the 4-fluorophenol. Two primary strategies dominate this field: the Mitsunobu reaction and classical Williamson ether synthesis (a form of nucleophilic substitution).

The Mitsunobu Reaction: Precision and Stereochemical Control

The Mitsunobu reaction is arguably the most elegant and widely used method for this transformation.[5] It facilitates the coupling of a primary or secondary alcohol with a suitable acidic pronucleophile (pKa < 13), such as a phenol, under mild, redox-neutral conditions.[6][7] Its paramount advantage is the predictable and clean inversion of stereochemistry at the alcohol's chiral center, a classic feature of an SN2-type mechanism.[6][8] This makes it the method of choice for synthesizing enantiomerically pure analogs from chiral starting materials like (R)- or (S)-N-Boc-3-hydroxypyrrolidine.

Mechanistic Rationale: The reaction is a complex, multi-step process.[7]

  • Activation: Triphenylphosphine (PPh₃), a potent nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate like diethyl azodicarboxylate (DEAD), forming a betaine intermediate.[7]

  • Proton Transfer: This highly basic betaine deprotonates the more acidic 4-fluorophenol, creating an ion pair.

  • Oxyphosphonium Formation: The pyrrolidine alcohol's oxygen atom then attacks the now-electrophilic phosphorus atom of the betaine, displacing the hydrazine byproduct and forming a key oxyphosphonium salt. This step converts the hydroxyl group—a notoriously poor leaving group—into an excellent one.[6]

  • SN2 Displacement: The phenoxide ion, now acting as the nucleophile, performs a backside attack on the carbon bearing the oxyphosphonium leaving group. This displacement occurs with a complete inversion of configuration, yielding the desired this compound ether.[6][7]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ DEAD DEAD Betaine Betaine Intermediate (PPh₃⁺-N⁻-N-CO₂Et) Phenol Ar-OH (4-Fluorophenol) IonPair Ion Pair [PPh₃⁺-NH-N-CO₂Et] Ar-O⁻ Alcohol (S)-N-Boc-Pyrrolidin-3-ol Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Product (R)-Product Byproduct Ph₃P=O + DEAD-H₂ caption Fig 1: Mechanistic workflow of the Mitsunobu reaction.

Classical SN2 Reaction (Williamson Ether Synthesis)

A more traditional approach is the direct nucleophilic substitution, which can be effective but often requires harsher conditions.[9] This pathway typically involves two discrete steps:

  • Activation of the Alcohol: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is first converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Displacement: 4-fluorophenol is deprotonated with a strong base (e.g., sodium hydride, NaH) in an aprotic polar solvent like DMF or THF to generate the potent sodium 4-fluorophenoxide nucleophile. This phenoxide then displaces the tosylate or mesylate group on the pyrrolidine ring.

While effective, this method involves an additional synthetic step and the use of strong, moisture-sensitive bases. The stereochemical outcome is also an inversion, consistent with an SN2 mechanism.

SN2_Workflow Start {Start | (S)-N-Boc-3-hydroxypyrrolidine} Step1 {Step 1: Activation | Reagents: TsCl, Pyridine | Solvent: DCM} Start->Step1 hydroxyl activation Intermediate {Intermediate | (S)-N-Boc-3-tosyloxypyrrolidine} Step1->Intermediate Step2 {Step 2: Displacement | Reagents: 4-Fluorophenol, NaH | Solvent: DMF} Intermediate->Step2 nucleophilic attack Product {Final Product | (R)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine} Step2->Product caption Fig 2: Two-step workflow for the classical SN2 synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DEAD and DIAD are toxic and potentially explosive; handle with care. Sodium hydride (NaH) is highly reactive with water; handle under an inert atmosphere.

Protocol 1: Mitsunobu Synthesis of (R)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

This protocol details the synthesis starting from (S)-N-Boc-3-hydroxypyrrolidine to yield the inverted (R)-product.

Materials:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the starting alcohol).

  • Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A slight exotherm and color change (typically to a pale yellow or orange) may be observed. Causality Note: Slow addition is crucial to control the reaction rate and prevent the formation of side products.[7]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Reduce the solvent volume under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Protocol 2: Deprotection to Yield this compound Hydrochloride

Materials:

  • N-Boc protected product from Protocol 1

  • 4 M HCl in 1,4-Dioxane or Diethyl Ether

  • Anhydrous Diethyl Ether

Procedure:

  • Dissolve the purified N-Boc-3-(4-fluorophenoxy)pyrrolidine in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add an excess of 4 M HCl in dioxane (e.g., 5-10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-4 hours. Gas evolution (CO₂) will be observed. Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt often precipitates. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with anhydrous diethyl ether to induce precipitation of a white or off-white solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.[9]

Data Summary and Expected Outcomes

The choice of synthetic route can impact yield and purity. The following table summarizes typical outcomes.

ParameterMitsunobu ReactionClassical SN2 Reaction
Starting Materials N-Boc-3-hydroxypyrrolidine, 4-FluorophenolN-Boc-3-tosyloxypyrrolidine, 4-Fluorophenol
Key Reagents PPh₃, DIAD/DEADTsCl, NaH
Stereochemistry InversionInversion
Typical Yield 60-85%50-75% (over two steps)
Key Advantages One-pot, mild conditions, high reliabilityUses cheaper, more common reagents
Key Disadvantages Stoichiometric byproducts (Ph₃P=O) can complicate purificationTwo distinct steps, requires strong base

Characterization and Validation

  • Nuclear Magnetic Resonance (NMR): 1H NMR should confirm the presence of both the pyrrolidine and the fluorophenoxy protons with correct integration and splitting patterns. 13C NMR will show the characteristic carbon signals. 19F NMR should show a singlet or triplet (depending on coupling) characteristic of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the correct molecular ion peak [M+H]⁺ for the final compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically pure products, analysis on a chiral column is essential to determine the enantiomeric excess (ee%).

References

The Strategic Application of 3-(4-Fluorophenoxy)pyrrolidine in Central Nervous System Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics targeting the complexities of the central nervous system (CNS) has led medicinal chemists to explore a vast chemical space. Within this landscape, the pyrrolidine scaffold has emerged as a privileged structure, owing to its three-dimensional nature and its prevalence in a multitude of biologically active compounds.[1] This guide focuses on a particularly valuable derivative, 3-(4-Fluorophenoxy)pyrrolidine, and its strategic application in the design of CNS-active agents, with a primary focus on its role in the development of Glycine Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia.

Introduction: The Significance of the this compound Scaffold

This compound serves as a crucial building block in the synthesis of CNS drug candidates. Its utility stems from the combination of the conformationally restricted pyrrolidine ring and the electronically modified fluorophenoxy moiety. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its size. This makes it an attractive feature in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.

Derivatives of 3- and 3,4-substituted pyrrolidines have been investigated as potent and selective competitive inhibitors of GlyT1.[2] GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft. As glycine is an obligatory co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting its reuptake by GlyT1 leads to increased synaptic glycine concentrations, thereby potentiating NMDA receptor function.[3][4] Given that NMDA receptor hypofunction is a leading hypothesis for the pathophysiology of schizophrenia, GlyT1 inhibitors represent a promising therapeutic strategy.[3][5]

Synthesis of this compound and its Derivatives

Below is a generalized, conceptual protocol. Note: This is a representative procedure and requires optimization and adaptation based on laboratory conditions and available starting materials.

Protocol 1: Conceptual Synthesis of N-Boc-3-(4-Fluorophenoxy)pyrrolidine

Objective: To synthesize the N-Boc protected intermediate of this compound.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 4-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent), 4-fluorophenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford N-Boc-3-(4-Fluorophenoxy)pyrrolidine.

Protocol 2: Deprotection to Yield this compound

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • N-Boc-3-(4-Fluorophenoxy)pyrrolidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(4-Fluorophenoxy)pyrrolidine in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain this compound. Further purification may be achieved by distillation or crystallization if necessary.

Application in CNS Drug Design: Targeting the Glycine Transporter 1 (GlyT1)

The this compound scaffold is a key component in the design of potent and selective GlyT1 inhibitors. The pyrrolidine nitrogen can be functionalized to introduce various substituents that can interact with specific residues in the GlyT1 binding pocket, thereby influencing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific quantitative data for the unsubstituted this compound is not extensively published, SAR studies on related 3-aryloxypyrrolidine derivatives have provided valuable insights for drug design:

  • The Aryloxy Moiety: The nature and position of substituents on the phenoxy ring are critical for activity. The 4-fluoro substitution is often favored as it can enhance binding affinity and improve metabolic stability.

  • The Pyrrolidine Ring: The stereochemistry of the 3-position is crucial for potent inhibition.

  • The Pyrrolidine Nitrogen: Derivatization of the pyrrolidine nitrogen with various side chains allows for the fine-tuning of physicochemical properties and interaction with the transporter. For instance, the introduction of a sarcosine moiety has been a successful strategy in developing highly potent GlyT1 inhibitors.

SAR_Insights

In Vitro and In Vivo Evaluation Protocols

The evaluation of novel compounds based on the this compound scaffold requires a cascade of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Protocol 3: In Vitro Glycine Uptake Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds on GlyT1.

Principle: This assay measures the uptake of radiolabeled glycine into cells expressing GlyT1. The reduction in glycine uptake in the presence of a test compound is indicative of its inhibitory activity.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1

  • [³H]-Glycine

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Plate the GlyT1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 15-30 minutes at room temperature.

  • Initiate the uptake by adding a solution containing [³H]-Glycine to each well.

  • Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

In_Vitro_Workflow

In Vivo Models for Efficacy Testing

Animal models are crucial for evaluating the therapeutic potential of GlyT1 inhibitors in a physiological context. Models relevant to schizophrenia often aim to mimic certain behavioral and neurochemical abnormalities observed in the disorder.

  • Phencyclidine (PCP) or Ketamine-Induced Hyperlocomotion: NMDA receptor antagonists like PCP and ketamine induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion suggests antipsychotic-like activity.[6]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. The ability of a compound to restore PPI deficits in animal models (e.g., in DBA/2J mice or pharmacologically induced models) is indicative of potential antipsychotic efficacy.[3]

  • Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory, which is often impaired in schizophrenia. GlyT1 inhibitors have been shown to improve performance in this assay, suggesting pro-cognitive effects.[7]

Data Presentation

The following table provides a template for summarizing key in vitro and in vivo data for a series of hypothetical this compound derivatives.

Compound IDR-Group on Pyrrolidine-NGlyT1 IC₅₀ (nM)PCP-Induced Hyperlocomotion (% Inhibition at 10 mg/kg)Brain/Plasma Ratio
Lead-01 -H550350.8
Lead-02 -CH₃250501.2
Lead-03 -CH₂COOH (Sarcosine)15751.5
Lead-04 -CH₂CONH₂120601.1

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and valuable starting point for the design of novel CNS-active compounds, particularly GlyT1 inhibitors. The strategic incorporation of this moiety can lead to potent and selective molecules with favorable pharmacokinetic properties. Future research in this area will likely focus on the synthesis of novel derivatives with optimized efficacy and safety profiles, as well as the exploration of this scaffold for other CNS targets. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this promising chemical entity in their drug discovery endeavors.

References

Application Note: Experimental Protocols for the Functionalization of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed experimental protocols for key synthetic transformations involving 3-(4-Fluorophenoxy)pyrrolidine, a versatile building block in modern medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, prized for the three-dimensional complexity it imparts to molecules, which can enhance target selectivity and improve physicochemical properties.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering step-by-step procedures for N-Alkylation, N-Acylation, and Palladium-Catalyzed Buchwald-Hartwig Amination reactions. Each protocol is supplemented with mechanistic insights, explanations for procedural choices, and visual workflow diagrams to ensure reliable and reproducible results in the laboratory.

Introduction: The Significance of this compound in Drug Discovery

This compound has emerged as a valuable intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][3] Its structure incorporates two key pharmacophoric elements: the saturated pyrrolidine ring and a fluorinated phenyl group.

  • The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle provides a non-planar, sp³-rich framework that allows for precise spatial orientation of substituents, a critical factor for optimizing interactions with biological targets.[2] Derivatives have been investigated as potent and selective competitive inhibitors of the Glycine Transporter 1 (GlyT1), a target for treating disorders associated with NMDA receptor hypofunction like schizophrenia.[1]

  • The 4-Fluorophenoxy Moiety: The fluorine atom enhances lipophilicity, which can improve a compound's ability to cross the blood-brain barrier.[3][4] It can also modulate metabolic stability and binding affinity through favorable electronic interactions.[4]

This guide details robust protocols for modifying the secondary amine of the pyrrolidine ring, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Information

Prior to any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 524045-02-1[5]
Molecular Formula C₁₀H₁₂FNO[4][5]
Molecular Weight 181.21 g/mol [5]
Appearance Colorless to light yellow liquid[3]
Storage Store at 2-8°C, keep container tightly closed.[3][6]
Critical Safety Precautions

This compound requires careful handling in a well-ventilated laboratory fume hood. The toxicological properties have not been thoroughly investigated, demanding a cautious approach.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

  • Inhalation: Avoid breathing vapors or mist, as it may cause respiratory irritation.[5] If inhaled, move the person to fresh air immediately.[5]

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash the affected skin with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[5]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[5] Fire may produce hazardous decomposition products, including nitrogen oxides (NOx) and hydrogen fluoride gas.[5]

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.

Core Synthetic Protocols

The secondary amine of the pyrrolidine ring is a versatile handle for introducing molecular diversity. The following protocols detail three fundamental reaction types.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely employed method for forming carbon-nitrogen bonds.[8] It proceeds via the formation of an iminium ion intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium ion and tolerant of a wide range of other functional groups.[8]

Experimental Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve this compound and aldehyde in Dichloromethane (DCM). B 2. Add Acetic Acid (optional catalyst). A->B C 3. Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C to RT. B->C D 4. Stir at room temperature for 2-16 hours. Monitor by TLC or LC-MS. C->D E 5. Quench with saturated NaHCO₃ (aq). D->E F 6. Extract with DCM. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Workflow for N-Alkylation via Reductive Amination.

Step-by-Step Methodology:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq, e.g., 181 mg, 1.0 mmol).

  • Dissolve the amine in an anhydrous solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL).

  • Add the desired aldehyde (1.0-1.2 eq).

  • (Optional) Add glacial acetic acid (1.0-1.5 eq) to catalyze iminium ion formation. Stir the mixture for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Table 2: Representative Aldehyd Substrates for Reductive Amination

Aldehyde SubstrateMolar Equiv.Typical Reaction TimeExpected Yield
Benzaldehyde1.14 h>85%
4-Chlorobenzaldehyde1.16 h>80%
Isobutyraldehyde1.22 h>90%
Cyclohexanecarboxaldehyde1.25 h>85%
Protocol 2: N-Acylation to Form Amides

N-acylation is a fundamental transformation that couples the pyrrolidine with a carboxylic acid derivative (typically an acid chloride or anhydride) to form a stable amide bond. This reaction is generally high-yielding and proceeds rapidly at room temperature. The inclusion of a non-nucleophilic organic base is critical to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Workflow for N-Acylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Dissolve this compound and a base (e.g., Et₃N) in an aprotic solvent (DCM). B 2. Cool the solution to 0°C in an ice bath. A->B C 3. Add acylating agent (e.g., Acetyl Chloride) dropwise. B->C D 4. Allow to warm to RT and stir for 1-4 hours. Monitor by TLC or LC-MS. C->D E 5. Quench with water or dilute HCl (aq). D->E F 6. Extract with DCM or EtOAc. E->F G 7. Dry organic layer, filter, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

Caption: Workflow for N-Acylation with an Acid Chloride.

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq, 1.0 mmol) and a hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM (10 mL).

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.05-1.1 eq) dropwise via syringe. A precipitate (triethylammonium chloride) will typically form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring for the disappearance of the starting amine by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl (aq) (if the product is base-stable), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude amide product by flash chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, representing a powerful tool for constructing arylamines.[9] This reaction allows for the coupling of the pyrrolidine nitrogen with aryl halides or triflates, substrates that are often unreactive in classical nucleophilic aromatic substitution reactions.[10] Success is highly dependent on the choice of palladium catalyst, phosphine ligand, base, and solvent, as well as the strict exclusion of oxygen.[10][11]

Causality in Component Selection:

  • Catalyst/Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) are essential. They accelerate the rate-limiting reductive elimination step and stabilize the monoligated palladium species crucial for oxidative addition.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is common, but others like cesium carbonate (Cs₂CO₃) can be effective, especially for more sensitive substrates.[11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used, as they are compatible with the reactive organometallic intermediates.[10]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxidation, making the exclusion of air with an inert gas (Nitrogen or Argon) mandatory for catalytic turnover.

Experimental Workflow for Buchwald-Hartwig Amination

cluster_prep Inert Atmosphere Setup (Glovebox or Schlenk Line) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Aryl Halide, Base (NaOtBu), and Phosphine Ligand to a dry flask. B 2. Add Palladium Precatalyst. A->B C 3. Evacuate and backfill flask with N₂/Ar (3x). B->C D 4. Add anhydrous, degassed Toluene via syringe. C->D E 5. Add this compound via syringe. D->E F 6. Heat reaction to 80-110°C for 4-24 hours. E->F G 7. Cool to RT, dilute with EtOAc, filter through Celite®. F->G H 8. Concentrate filtrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask or vial equipped with a stir bar, add the aryl halide (1.0 eq, e.g., 1-bromo-4-methoxybenzene), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon gas three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed toluene (or dioxane) via syringe.

  • Add this compound (1.2 eq) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110°C).

  • Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or tert-butyl methyl ether (TBME) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 3: Typical Reagent Combinations for Buchwald-Hartwig Amination

ComponentExample ReagentMolar LoadingRationale
Aryl Halide4-Bromotoluene1.0 eqElectrophilic partner.
AmineThis compound1.2 eqNucleophilic partner.
Pd PrecatalystPd₂(dba)₃1-2 mol%Source of active Pd(0) catalyst.
LigandXPhos2-4 mol%Promotes oxidative addition and reductive elimination.
BaseNaOtBu1.4 eqDeprotonates the amine in the catalytic cycle.
SolventToluene0.1-0.5 MAnhydrous, deoxygenated aprotic solvent.

Conclusion

This compound is a high-value scaffold for the synthesis of biologically active compounds. The protocols detailed in this application note for N-alkylation, N-acylation, and Buchwald-Hartwig amination provide reliable and versatile methods for its functionalization. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently employ this building block to accelerate the discovery of novel chemical entities for a range of therapeutic applications.

References

Application Note: 3-(4-Fluorophenoxy)pyrrolidine as a Premier Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its three-dimensional structure that allows for superior exploration of chemical space compared to flat, aromatic systems.[1] This application note provides a comprehensive guide to the use of its stereoisomers, (R)- and (S)-3-(4-Fluorophenoxy)pyrrolidine, as versatile chiral building blocks. We will delve into the strategic importance of this scaffold, present detailed protocols for its derivatization via N-alkylation and N-arylation, and discuss its application in the synthesis of neurologically active agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-value intermediate in their synthetic programs.

The Strategic Advantage of the 3-(4-Fluorophenoxy)pyrrolidine Scaffold

The efficacy of a chiral building block is determined by the strategic value of its structural features. The this compound moiety combines three key elements that make it a cornerstone for modern medicinal chemistry.

  • The Pyrrolidine Core: As a saturated heterocycle, the non-planar pyrrolidine ring introduces a crucial three-dimensional character into drug candidates. This sp³-richness is increasingly correlated with clinical success, as it can lead to improved physicochemical properties such as aqueous solubility and provides a more defined vector for substituent placement, enhancing target selectivity.[1][2]

  • The 3-Aryloxy Linkage: The ether linkage at the 3-position provides a conformationally flexible yet stable connection to an aromatic system. This allows the phenoxy group to act as a key pharmacophoric element, engaging in various binding interactions with biological targets.

  • The 4-Fluoro Substituent: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion on the phenoxy ring enhances lipophilicity, can block sites of metabolism to improve pharmacokinetic profiles, and may participate in favorable electrostatic or hydrogen-bonding interactions within a protein's binding pocket.[3]

These features converge to make this compound a valuable intermediate for developing ligands targeting the central nervous system (CNS), including inhibitors for the Glycine Transporter 1 (GlyT1) and neuronal nitric oxide synthase (nNOS).[2]

Physicochemical Properties and Handling

Both enantiomers, (R)-3-(4-Fluorophenoxy)pyrrolidine and (S)-3-(4-Fluorophenoxy)pyrrolidine, are typically supplied as their hydrochloride salts for improved stability and handling. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

PropertyValueSource
Molecular Formula C₁₀H₁₂FNO[4]
Molecular Weight 181.21 g/mol [4]
CAS Number (R)-enantiomer 900512-41-6[4]
CAS Number (S)-enantiomer 1187927-92-9[3]
Topological Polar Surface Area (TPSA) 21.26 Ų[4]
LogP (calculated) 1.5664[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Appearance Typically an off-white to yellow solid or oilN/A

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, storage at -20°C is recommended.[4]

Chiral Integrity and Resolution Overview

The stereochemistry at the C3 position of the pyrrolidine ring is critical, as different enantiomers can exhibit vastly different pharmacological activities due to stereoselective interactions with protein targets.[3] While this building block is often sourced in its enantiomerically pure form, understanding the principles of chiral resolution is essential for quality control and developmental chemistry.

The most common industrial method for resolving chiral amines is through the formation of diastereomeric salts using a chiral acid, such as a tartaric acid derivative. The differing solubilities of the resulting diastereomeric salts allow for their separation via fractional crystallization.

G cluster_workflow Workflow: Chiral Resolution via Diastereomeric Salt Formation racemate Racemic (R/S)-Pyrrolidine (1.0 eq) dissolve Heat to Dissolve racemate->dissolve acid Chiral Resolving Agent (e.g., L-DBTA, 0.5-1.0 eq) acid->dissolve solvent Solvent Addition (e.g., Ethanol) solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filtration cool->filter crystals Diastereomeric Salt Crystals (e.g., R-Pyrrolidine-L-DBTA) filter->crystals Solid filtrate Filtrate (Enriched in S-Pyrrolidine) filter->filtrate Liquid liberate1 Basification & Extraction crystals->liberate1 liberate2 Basification & Extraction filtrate->liberate2 pure_r Pure (R)-Enantiomer liberate1->pure_r pure_s Enriched (S)-Enantiomer liberate2->pure_s

Figure 1: General workflow for separating enantiomers.

Core Application Protocols: Derivatization of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is the primary handle for synthetic modification. The following protocols detail two of the most fundamental and powerful transformations: N-alkylation and N-arylation.

Protocol 1: N-Alkylation with an Alkyl Halide

This protocol describes a standard procedure for attaching an alkyl group to the pyrrolidine nitrogen, a common strategy for modulating basicity, lipophilicity, and steric profile.

Objective: To synthesize N-benzyl-3-(4-fluorophenoxy)pyrrolidine from this compound and benzyl bromide.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
(S)-3-(4-Fluorophenoxy)pyrrolidine≥98%Commercially Available
Benzyl Bromide (BnBr)≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedSigma-Aldrich
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS ReagentFisher Scientific
Saturated NaHCO₃ solutionACS ReagentN/A
Brine (Saturated NaCl)ACS ReagentN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Sigma-Aldrich

Step-by-Step Protocol:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-(4-Fluorophenoxy)pyrrolidine (1.0 mmol, 181.2 mg).

  • Base and Solvent Addition: Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) and anhydrous acetonitrile (10 mL).

  • Stirring: Begin vigorous stirring to create a fine suspension.

  • Alkyl Halide Addition: Add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with dichloromethane (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzylated product.

Figure 2: Representative N-alkylation reaction.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds. It is indispensable for synthesizing compounds where the pyrrolidine nitrogen is attached to an aromatic or heteroaromatic ring.[6][7]

Objective: To synthesize N-(4-tolyl)-3-(4-fluorophenoxy)pyrrolidine from this compound and 4-bromotoluene.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
(S)-3-(4-Fluorophenoxy)pyrrolidine≥98%Commercially Available
4-Bromotoluene≥99%Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeStrem Chemicals
Xantphos≥98%Strem Chemicals
Sodium tert-butoxide (NaOtBu)≥98%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich

Step-by-Step Protocol:

  • Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).

  • Reactant Addition: Add 4-bromotoluene (1.0 mmol, 171.0 mg) and (S)-3-(4-Fluorophenoxy)pyrrolidine (1.2 mmol, 217.4 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Seal the flask and degas the mixture by subjecting it to three vacuum-inert gas cycles.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of Celite, washing the plug with additional ethyl acetate.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the pure N-arylated product.

G cluster_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L₂Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-NR₂ RedElim->Product

References

Quantitative Analysis of 3-(4-Fluorophenoxy)pyrrolidine: A Guide to HPLC-UV, GC-MS, and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Analytical Imperative for 3-(4-Fluorophenoxy)pyrrolidine

This compound (CAS: 524045-02-1, Molecular Formula: C₁₀H₁₂FNO, Molecular Weight: 181.21 g/mol ) is a heterocyclic building block of significant interest in pharmaceutical research.[1][2] Its structure, incorporating a fluorinated aromatic ring and a pyrrolidine scaffold, makes it a valuable intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system. Derivatives have been explored as potent inhibitors of the Glycine Transporter 1 (GlyT1), a target for treating disorders like schizophrenia.[1]

The journey from a chemical intermediate to a component of an active pharmaceutical ingredient (API) necessitates rigorous analytical oversight. Accurate and precise quantification is not merely a procedural step but the foundation of reliable research, process development, and quality control. Whether assessing the purity of a synthetic batch, monitoring stability, or determining pharmacokinetic parameters in biological matrices, a robust analytical method is critical.

This guide explains the causality behind experimental choices and provides self-validating protocols to ensure data integrity, trustworthiness, and reproducibility.

Strategic Selection of an Analytical Method

The choice of analytical technique is dictated by the specific question being asked. The three methods detailed below—HPLC-UV, GC-MS, and LC-MS/MS—offer a complementary suite of capabilities.[3][4]

  • HPLC-UV: Ideal for determining the purity and concentration of the bulk compound in simple matrices. It is robust, cost-effective, and widely available.

  • GC-MS: Best suited for identifying and quantifying volatile and semi-volatile impurities, often used in process development to profile reaction by-products.[5]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue). Its unparalleled sensitivity and selectivity are essential for pharmacokinetic and metabolism studies.[6][7]

The following sections provide detailed protocols for each of these powerful techniques.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Application

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Nonpolar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times than polar impurities. The fluorophenoxy moiety acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. This method is excellent for assessing the purity of the synthesized compound and for quantifying it in dissolution studies or simple formulations.

Experimental Workflow: HPLC-UV```dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing S1 Weigh Standard S2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) S1->S2 S3 Prepare Serial Dilutions (Calibration Curve) S2->S3 I2 Inject Standards & System Suitability Samples S3->I2 Calibrate P1 Weigh Sample P2 Dissolve in Diluent to known concentration P1->P2 I3 Inject Samples P2->I3 Analyze I1 Equilibrate HPLC System with Mobile Phase I1->I2 I2->I3 I4 Acquire Chromatographic Data (UV Detection at 220 nm) I3->I4 D1 Integrate Peak Areas I4->D1 Process D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration & Purity (%) D2->D3

Caption: Workflow for quantification by GC-MS.

Detailed Protocol: GC-MS

A. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm film thickness). [5]* Helium (carrier gas, 99.999% purity).

  • Ethyl Acetate or Dichloromethane (GC grade).

  • This compound reference standard.

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Solution (25 µg/mL): Accurately weigh 2.5 mg of the sample into a 100 mL volumetric flask and dilute to volume with ethyl acetate.

C. GC-MS Conditions

Parameter Condition
Inlet Temperature 250 °C
Injection Mode Splitless (1 min)
Injection Volume 1 µL
Carrier Gas Helium at 1.2 mL/min (constant flow)
Oven Program 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) or SIM

| Quantifier Ion (Predicted) | m/z 181 (Molecular Ion), m/z 70 (Pyrrolidinyl fragment) |

D. Analysis and Quantification

  • Inject a solvent blank to ensure no system contamination.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • For quantification, create a calibration curve by plotting the peak area of the primary quantifier ion against concentration.

  • Identify unknown peaks by comparing their mass spectra against a reference library (e.g., NIST).

Method Validation Summary (Typical)
ParameterSpecification
Linearity (R²) ≥ 0.995
Range 1 – 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL (SIM mode)
Limit of Quantification (LOQ) ~0.5 µg/mL (SIM mode)
Accuracy (% Recovery) 95.0 – 105.0%
Precision (% RSD) ≤ 10.0%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. It is the definitive method for quantifying analytes at very low concentrations (pg/mL to ng/mL) in complex biological fluids. [8][9]The analyte is first separated by LC, then ionized (typically via Electrospray Ionization, ESI), and the specific precursor ion corresponding to the analyte's mass is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is extremely selective and minimizes interference from the sample matrix. [10]

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma Sample (e.g., 50 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Add cold Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant to LC vial P4->P5 I1 Inject Extract into LC P5->I1 Analyze I2 Separate on C18 column I1->I2 I3 Ionize (ESI+) I2->I3 I4 MS/MS Detection (MRM) I3->I4 D1 Integrate MRM Peaks (Analyte & IS) I4->D1 Acquire Data D2 Calculate Peak Area Ratios (Analyte / IS) D1->D2 D3 Quantify against Calibration Curve D2->D3

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

A. Instrumentation and Reagents

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size). [10]* Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Stable isotope-labeled internal standard (IS), if available (e.g., D4-3-(4-Fluorophenoxy)pyrrolidine). If not, a structurally similar compound can be used.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard/Sample Preparation (from plasma): a. To 50 µL of plasma (sample, blank, or calibration standard), add 10 µL of Internal Standard working solution (e.g., 100 ng/mL). b. Add 150 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. d. Transfer the supernatant to a clean vial for analysis.

C. LC-MS/MS Conditions

Parameter Condition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase Gradient elution with A: 0.1% FA in Water, B: 0.1% FA in ACN
Gradient 5% B to 95% B over 4 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Source Temperature 150 °C
Desolvation Temp 350 °C

| MRM Transition | Precursor (Q1): m/z 182.1 → Product (Q3): (To be determined empirically, likely m/z 112 or 70) |

D. Analysis and Quantification

  • Optimize MS parameters (e.g., collision energy) by infusing a standard solution of the analyte.

  • Prepare a calibration curve in the relevant biological matrix (e.g., blank plasma) over the desired concentration range (e.g., 0.1 - 100 ng/mL).

  • Process the samples as described above.

  • Plot the ratio of the analyte peak area to the internal standard peak area against concentration. Use a weighted (1/x²) linear regression to determine the concentration in unknown samples.

Method Validation Summary (Typical)
ParameterSpecification
Linearity (R²) ≥ 0.99
Range 0.1 – 100 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) ≤ 15% (≤20% at LOQ)

Conclusion and Method Selection Summary

The successful quantification of this compound is achievable through several analytical techniques. The selection of the optimal method is a strategic decision based on the analytical objective.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Use Purity, AssayImpurity ID, VolatilesBioanalysis, Trace Quant
Sensitivity Low (µg/mL)Medium (ng/mL)High (pg/mL - ng/mL)
Selectivity MediumHighVery High
Matrix Tolerance LowMediumHigh
Cost/Complexity LowMediumHigh

For routine quality control of the neat material or simple formulations, HPLC-UV offers a robust and economical solution. For detailed impurity profiling and identification during process development, GC-MS provides invaluable structural information. For pharmacokinetic, toxicokinetic, or metabolism studies requiring the highest sensitivity and selectivity in complex biological matrices, LC-MS/MS is the indispensable tool. The protocols provided herein serve as a comprehensive starting point for developing and validating methods tailored to your specific research and development needs.

References

Application Note: A Scalable and Stereoselective Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-(4-Fluorophenoxy)pyrrolidine is a critical chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of selective norepinephrine reuptake inhibitors and other central nervous system agents.[1] Its stereochemistry is paramount to its biological activity and efficacy in target drug molecules. This application note provides a detailed, robust, and scalable protocol for the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine, commencing from the commercially available (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The core of this strategy is a high-yielding Mitsunobu reaction, which facilitates a clean inversion of stereochemistry at the C3 position, followed by an efficient deprotection step. We will delve into the rationale behind procedural choices, address critical scale-up challenges, and outline comprehensive analytical controls to ensure the final product's purity and stereochemical integrity.

Introduction: The Strategic Importance of Chiral Pyrrolidines

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[2][3] The precise three-dimensional arrangement of substituents on this five-membered ring is often the determining factor for pharmacological activity. (R)-3-(4-Fluorophenoxy)pyrrolidine, with its defined (R)-stereocenter and fluorophenoxy moiety, is a valuable intermediate for constructing complex bioactive molecules.[1][4] The fluorinated aromatic structure can enhance properties such as metabolic stability and blood-brain barrier penetration.

The primary challenge in synthesizing this compound on a large scale is the cost-effective and reliable control of its stereochemistry. Direct synthesis can be complex; therefore, a strategy employing a readily available chiral precursor is often preferred. This guide focuses on a two-step synthetic sequence that leverages the well-established Mitsunobu reaction for its predictable stereochemical outcome.

Overall Synthetic Strategy

The synthesis proceeds in two main stages:

  • Stereoinvertive Etherification: A Mitsunobu reaction between (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-fluorophenol. This reaction proceeds via an SN2 mechanism, inverting the stereocenter from (S) to the desired (R) configuration.[5][6]

  • Deprotection: Acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product, which can be isolated as the free base or a stable salt (e.g., hydrochloride).

G A (S)-N-Boc-3-hydroxypyrrolidine B (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine A->B  Mitsunobu Reaction (4-Fluorophenol, PPh3, DIAD) Stereochemical Inversion (SN2) C (R)-3-(4-Fluorophenoxy)pyrrolidine B->C  Acidic Deprotection (e.g., HCl in IPA)

Caption: High-level workflow for the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine.

Experimental Protocols and Methodologies

Part A: Large-Scale Mitsunobu Reaction

Principle & Rationale: The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups with a complete inversion of stereochemistry.[5][7] The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[6] This intermediate activates the hydroxyl group of the alcohol, making it an excellent leaving group. Subsequent nucleophilic attack by the phenoxide (from 4-fluorophenol) proceeds via an SN2 pathway, inverting the chiral center.

For large-scale operations, DIAD is often preferred over DEAD due to its slightly lower hazard profile. The order of addition is critical; slow, controlled addition of the azodicarboxylate to a cooled solution of the other reactants minimizes side reactions and allows for effective management of the reaction exotherm.[5][8]

Materials and Equipment:

Reagent/Material Grade Supplier Notes
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate >98% Commercial Starting Material
4-Fluorophenol >99% Commercial Nucleophile
Triphenylphosphine (PPh₃) >99% Commercial Reagent
Diisopropyl azodicarboxylate (DIAD) >95% Commercial Reagent, potent sensitizer
Tetrahydrofuran (THF) Anhydrous, <50 ppm H₂O Commercial Solvent
Ethyl Acetate (EtOAc) Reagent Grade Commercial Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) ACS Grade In-house prep Aqueous Wash
Brine (Saturated NaCl) ACS Grade In-house prep Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄) ACS Grade Commercial Drying Agent
Equipment
20 L Glass-Lined Reactor With overhead stirrer, thermocouple, N₂ inlet, and addition funnel
Cooling/Heating Circulator For temperature control

| Rotary Evaporator | | | For solvent removal |

Step-by-Step Protocol (1.0 kg Scale):

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.00 kg, 5.34 mol, 1.0 equiv), 4-fluorophenol (0.66 kg, 5.87 mol, 1.1 equiv), and triphenylphosphine (1.68 kg, 6.41 mol, 1.2 equiv).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 8 L) to the reactor and begin stirring to dissolve the solids.

  • Cooling: Cool the resulting solution to 0-5 °C using an external cooling circulator.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.30 kg, 6.41 mol, 1.2 equiv) dropwise via an addition funnel over 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A slight exotherm will be observed.[9]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.

  • Work-up & By-product Removal:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

    • Add ethyl acetate (10 L) to the residue and stir. The major by-products, triphenylphosphine oxide (TPPO) and the DIAD-hydrazine, have limited solubility and may begin to precipitate.

    • Wash the organic layer sequentially with 1 M NaOH (2 x 4 L) to remove excess 4-fluorophenol, water (1 x 4 L), and saturated brine (1 x 4 L).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification:

    • Dissolve the crude oil in a minimal amount of hot isopropanol or a hexane/ethyl acetate mixture.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to induce crystallization.

    • Collect the crystalline product, (R)-tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate, by filtration, wash with cold hexanes, and dry under vacuum.

Part B: Boc Deprotection

Principle & Rationale: The Boc group is a standard amine protecting group that is stable to many reaction conditions but is readily cleaved under acidic conditions.[10] Treatment with a strong acid like hydrochloric acid protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into tert-butyl cation (which is trapped by a nucleophile or eliminated as isobutylene) and carbon dioxide, liberating the free amine. Using HCl in a solvent like isopropanol (IPA) or dioxane is common as it often allows for the direct precipitation of the highly pure hydrochloride salt of the product.

Materials and Equipment: | Reagent/Material | Grade | Supplier | | :--- | :--- | :--- | | (R)-tert-butyl this compound-1-carboxylate | >98% | From Part A | | Isopropanol (IPA) | Anhydrous | Commercial | | Hydrochloric Acid (concentrated, 37%) | ACS Grade | Commercial | | Diethyl Ether or MTBE | Reagent Grade | Commercial | | Equipment | | | | 10 L Glass Reactor | | | With stirrer, N₂ inlet | | Filtration Apparatus | | | |

Step-by-Step Protocol:

  • Dissolution: Charge the 10 L reactor with the purified Boc-protected intermediate (e.g., 1.0 kg, 3.55 mol) and isopropanol (5 L). Stir to dissolve.

  • Acidification: Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid (0.43 L, 5.33 mol, 1.5 equiv) while maintaining the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The product hydrochloride salt will typically precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Isolation:

    • Cool the resulting slurry to 0-5 °C and stir for 1 hour.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold diethyl ether or MTBE (2 x 1 L) to remove residual IPA and any non-polar impurities.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a white to off-white crystalline solid.

  • (Optional) Free Base Preparation: If the free base is required, the hydrochloride salt can be suspended in dichloromethane or ethyl acetate and neutralized with an aqueous base (e.g., 2 M NaOH). The organic layer is then separated, dried, and concentrated.

Process Safety and Scale-Up Considerations

G cluster_0 Mitsunobu Reaction Hazards cluster_1 Deprotection Hazards A1 DIAD/DEAD Thermal Instability S1 Control A1->S1 Solution: Store cool, avoid heat/shock A2 Exothermic Reaction S2 Control A2->S2 Solution: Robust cooling, slow addition A3 By-product Formation (TPPO) S3 Purify A3->S3 Solution: Crystallization, extraction B1 Corrosive HCl S4 Control B1->S4 Solution: Use appropriate PPE, glass-lined reactors B2 Isobutylene Gas Evolution S5 Control B2->S5 Solution: Ensure adequate ventilation/off-gas scrubbing

Caption: Key safety considerations for the large-scale synthesis process.

  • Mitsunobu Reaction Hazards: Azodicarboxylates like DIAD are thermally sensitive and can decompose energetically if heated.[8] Always store them refrigerated and avoid friction or shock. The reaction itself is exothermic and requires diligent temperature control during the DIAD addition to prevent a thermal runaway.

  • By-product Removal: The removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazodicarboxylate is a primary challenge in scaling the Mitsunobu reaction.[7] While chromatography is effective on a small scale, it is impractical for large quantities. The protocol described here relies on extraction and crystallization, which are more scalable. For even larger scales, using polymer-supported triphenylphosphine or phosphines that yield water-soluble oxides can significantly simplify purification.[7][11]

  • Solvent Choice: THF is an excellent solvent for the Mitsunobu reaction due to its ability to dissolve all reactants and intermediates.[8][11] However, its potential to form peroxides must be managed. Always use fresh, inhibitor-stabilized, anhydrous THF.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the structure, purity, and stereochemical integrity of the intermediate and final product.

Analysis(S)-N-Boc-3-hydroxypyrrolidine(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine(R)-3-(4-Fluorophenoxy)pyrrolidine HCl
Appearance White to off-white solidWhite crystalline solidWhite to off-white crystalline solid
¹H, ¹³C NMR Conforms to structureConforms to structureConforms to structure
¹⁹F NMR N/ASingle peak approx. -120 to -115 ppmSingle peak approx. -120 to -115 ppm
Mass Spec (ESI+) m/z 188.1 [M+H]⁺m/z 282.1 [M+H]⁺m/z 182.1 [M+H]⁺
Chiral HPLC >99% e.e. (S)-enantiomer>99% e.e. (R)-enantiomer>99% e.e. (R)-enantiomer
Purity (HPLC) >98%>99%>99.5%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Mitsunobu Reaction Insufficient reagents; "wet" solvent or reagents; low reaction temperature.Use 1.2-1.5 equivalents of PPh₃/DIAD. Ensure all reagents and THF are anhydrous. Allow the reaction to warm to RT after addition.
Low Stereochemical Inversion (Low e.e.) Racemization of starting material; side reactions.Ensure the starting material has high enantiomeric purity. Maintain low temperatures during DIAD addition to favor the SN2 pathway.
Difficulty Removing TPPO High concentration of TPPO in crude product.Perform multiple aqueous washes during work-up. Optimize crystallization solvent system; a hexane/EtOAc or ether/hexane mixture can help precipitate TPPO.
Incomplete Boc Deprotection Insufficient acid; short reaction time.Increase equivalents of HCl to 1.5-2.0. Extend reaction time and monitor by HPLC.

Conclusion

This application note outlines a validated and scalable two-step synthesis for producing high-purity (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. The key stereochemical inversion is achieved reliably using a carefully controlled Mitsunobu reaction. By addressing the inherent challenges of this reaction, particularly by-product removal and thermal management, this protocol provides a clear pathway for researchers and process chemists to access multi-kilogram quantities of this valuable pharmaceutical intermediate. Adherence to the detailed analytical controls and safety considerations is paramount for ensuring a successful and safe scale-up.

References

The Versatile Scaffold: Application of 3-(4-Fluorophenoxy)pyrrolidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(4-Fluorophenoxy)pyrrolidine Moiety in Neurological Drug Discovery

The relentless pursuit of novel therapeutics for complex neurological and psychiatric disorders has led medicinal chemists to explore privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across various targets. The pyrrolidine ring, a five-membered saturated heterocycle, is one such scaffold, prized for its three-dimensional structure that allows for precise spatial orientation of substituents, enhancing target affinity and selectivity.[1] When functionalized with a 4-fluorophenoxy group at the 3-position, the resulting compound, this compound, emerges as a highly valuable building block in neuroscience research.[2][3]

The incorporation of the fluorine atom is a strategic decision in drug design. Its high electronegativity and relatively small size can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in neuroscience research, with a particular focus on its role in the development of inhibitors for Glycine Transporter 1 (GlyT1) and neuronal Nitric Oxide Synthase (nNOS).

Mechanism of Action: Modulating Key Neurological Pathways

Derivatives of this compound have been investigated as modulators of two critical targets in the central nervous system: GlyT1 and nNOS. These targets are implicated in the pathophysiology of schizophrenia and neurodegenerative diseases, respectively.

Glycine Transporter 1 (GlyT1) Inhibition: A Strategy for Enhancing NMDA Receptor Function

The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory.[5] Hypofunction of the NMDA receptor has been strongly implicated in the cognitive and negative symptoms of schizophrenia.[1] Glycine acts as an essential co-agonist for the NMDA receptor; its binding to the GluN1 subunit is a prerequisite for glutamate-mediated channel activation.[5]

GlyT1, a sodium and chloride-dependent transporter, is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[6] By inhibiting GlyT1, the synaptic concentration of glycine increases, leading to enhanced occupancy of the co-agonist site on the NMDA receptor. This, in turn, potentiates NMDA receptor function without the risks associated with direct receptor agonists.[7] Derivatives of this compound have been explored as potent and selective GlyT1 inhibitors.[8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Potentiation

GlyT1_NMDA_Pathway cluster_synapse Glutamatergic Synapse cluster_drug Pharmacological Intervention GlyT1 GlyT1 NMDA_R NMDA Receptor Postsynaptic_neuron Postsynaptic Neuron NMDA_R->Postsynaptic_neuron Ca²⁺ Influx Glutamate_vesicle Glutamate Vesicle Glutamate_vesicle->NMDA_R Glutamate Glycine_pool Synaptic Glycine Glycine_pool->GlyT1 Glycine Reuptake Glycine_pool->NMDA_R Glycine (co-agonist) Cellular_response Synaptic Plasticity (LTP, Learning, Memory) Postsynaptic_neuron->Cellular_response Activation of Downstream Signaling (e.g., CaMKII, CREB) Pyrrolidine_derivative This compound Derivative (GlyT1 Inhibitor) Pyrrolidine_derivative->GlyT1 Inhibition

Caption: GlyT1 Inhibition Enhancing NMDA Receptor Signaling.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: A Neuroprotective Strategy

Nitric oxide (NO) is a multifaceted signaling molecule in the brain, involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[9] However, excessive NO production by nNOS is implicated in the pathophysiology of various neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke.[10] Overactivation of nNOS, often triggered by excitotoxicity and neuroinflammation, leads to the formation of reactive nitrogen species, causing oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death.[11] Therefore, selective inhibition of nNOS is a promising therapeutic strategy for neuroprotection. The pyrrolidine scaffold is a key feature in the design of potent and selective nNOS inhibitors.[10]

Signaling Pathway: nNOS-Mediated Neurotoxicity

nNOS_Neurotoxicity_Pathway cluster_neuron Neuron cluster_intervention Therapeutic Intervention NMDA_R_excito NMDA Receptor (Overactivation) Ca_influx Excessive Ca²⁺ Influx NMDA_R_excito->Ca_influx nNOS nNOS NO_production Excess NO Production nNOS->NO_production Catalysis Ca_influx->nNOS Activation Arginine L-Arginine Arginine->nNOS Substrate Mitochondria Mitochondria NO_production->Mitochondria Mitochondrial Dysfunction Cell_death Neuronal Cell Death NO_production->Cell_death Oxidative Stress (Peroxynitrite formation) Mitochondria->Cell_death Apoptosis Pyrrolidine_nNOS_inhibitor This compound Derivative (nNOS Inhibitor) Pyrrolidine_nNOS_inhibitor->nNOS Inhibition

Caption: Inhibition of nNOS-Mediated Neurotoxic Cascade.

Experimental Protocols and Applications

The following protocols provide a framework for evaluating this compound derivatives in neuroscience research.

In Vitro Applications

1. GlyT1 Inhibition Assay: [³H]Glycine Uptake in Transfected Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a).[12]

  • [³H]Glycine.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Non-specific uptake control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM Sarcosine).[13]

  • Test compounds (derivatives of this compound) at various concentrations.

  • 96-well cell culture plates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Plating: Seed CHO-K1/hGlyT1a cells in 96-well plates and grow to confluence.

  • Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells twice with Assay Buffer. Add 100 µL of Assay Buffer containing the test compound or control to each well. Incubate for 20 minutes at room temperature.

  • Initiation of Uptake: Add 50 µL of Assay Buffer containing [³H]Glycine (final concentration typically in the low nM range) to each well to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the assay solution and wash the cells three times with ice-cold Assay Buffer to terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 100 µL of 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) after subtracting the non-specific uptake. Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. nNOS Inhibition Assay: Griess Reagent Method

This colorimetric assay measures the production of nitrite, a stable metabolite of NO, to determine nNOS activity.[14]

Materials:

  • Purified recombinant human nNOS enzyme.

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).

  • L-Arginine (substrate).

  • Calmodulin and CaCl₂.

  • Test compounds (derivatives of this compound) at various concentrations.

  • Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Nitrite standard solution.

  • 96-well microplate and a plate reader.

Protocol:

  • Reaction Setup: In a 96-well plate, add NOS Assay Buffer, cofactors, calmodulin, CaCl₂, L-Arginine, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding purified nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Griess Reaction: Add the Griess Reagent to each well. A pink to magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the nitrite standard. Calculate the amount of nitrite produced in each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Hypothetical Data for this compound Derivatives
Compound Target In Vitro Potency (IC₅₀)
Derivative AGlyT115 nM
Derivative BGlyT150 nM
Derivative CnNOS25 nM
Derivative DnNOS75 nM

Note: The above data is hypothetical and for illustrative purposes only. Actual values will depend on the specific chemical modifications of the this compound scaffold.

In Vivo Applications

1. Animal Models of Schizophrenia: Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is deficient in schizophrenia patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Materials:

  • Rodents (rats or mice).

  • Startle response measurement system.

  • Test compounds (GlyT1 inhibitors derived from this compound).

  • Vehicle control.

  • Positive control (e.g., an atypical antipsychotic like clozapine).

Protocol:

  • Acclimatization: Acclimate the animals to the testing room and the startle chambers.

  • Drug Administration: Administer the test compound, vehicle, or positive control at appropriate doses and route (e.g., intraperitoneal, oral).

  • PPI Session: After a suitable pre-treatment time, place the animals in the startle chambers. The session consists of a series of trials, including pulse-alone trials and prepulse-pulse trials with varying prepulse intensities and interstimulus intervals.

  • Data Acquisition: Record the startle amplitude for each trial.

  • Data Analysis: Calculate the percentage of PPI for each prepulse condition: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ]. Compare the %PPI between the different treatment groups. An increase in %PPI in a model with a baseline deficit indicates potential antipsychotic-like activity.

2. In Vivo Microdialysis for Neurotransmitter Monitoring

Microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[15]

Materials:

  • Rodents (rats or mice).

  • Stereotaxic apparatus for probe implantation.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection for analyzing glycine or NO metabolites.

  • Test compounds.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex for GlyT1 studies, striatum for nNOS studies) under anesthesia.

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis Experiment: On the day of the experiment, connect the probe to the perfusion pump and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

  • Drug Administration: Administer the test compound systemically or through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the collected samples using HPLC to quantify the concentration of glycine (for GlyT1 inhibitors) or nitrite/nitrate (for nNOS modulators).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Expected In Vivo Outcomes for this compound Derivatives
Application Expected Outcome
GlyT1 Inhibitor in PPI Test Reversal of pharmacologically-induced (e.g., with NMDA antagonists like MK-801) PPI deficits.
GlyT1 Inhibitor in Microdialysis Increased extracellular glycine levels in the prefrontal cortex.
nNOS Inhibitor in Ischemia Model Reduced infarct volume and improved neurological scores.
nNOS Inhibitor in Microdialysis Attenuation of ischemia-induced increase in extracellular nitrite/nitrate levels.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and synthesis of novel modulators of key neurological targets. Its utility in the development of GlyT1 inhibitors for schizophrenia and nNOS inhibitors for neurodegenerative diseases highlights its versatility and potential for addressing unmet medical needs. The protocols and application notes provided herein offer a foundational guide for researchers to explore the therapeutic potential of this important chemical moiety.

Future research should focus on the synthesis and evaluation of diverse libraries of this compound derivatives to further elucidate structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties. Advanced in vivo studies, including behavioral pharmacology in more sophisticated animal models and neuroimaging techniques, will be crucial for translating the preclinical promise of these compounds into clinical reality.

References

Application Notes and Protocols for the Purification of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-(4-Fluorophenoxy)pyrrolidine, a key building block in contemporary drug discovery, particularly in the development of therapeutics for neurological disorders.[1][2] This document outlines strategies for isolating the target compound from typical impurities derived from its synthesis, most commonly via a Mitsunobu reaction followed by deprotection. The protocols herein are designed to be robust and scalable, addressing the needs of both academic research and industrial drug development. We will explore purification by silica gel chromatography, fractional distillation, and recrystallization of its hydrochloride salt, alongside methods for chiral resolution of its enantiomers.

Introduction: The Importance of Purity for this compound

This compound is a versatile heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. The incorporation of a fluorophenoxy group into the pyrrolidine scaffold can enhance metabolic stability and binding affinity to biological targets.[1] Given its role as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is paramount. Even trace impurities can lead to downstream reaction failures, the formation of undesired side products, and compromised biological activity of the final drug candidate. This guide provides the underlying principles and practical steps to achieve high purity of this compound.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A logical approach to purification begins with understanding the potential impurities. The most common synthetic route to this compound involves the Mitsunobu reaction between a protected 3-hydroxypyrrolidine (often N-Boc-3-hydroxypyrrolidine) and 4-fluorophenol, followed by the removal of the protecting group.[3][4][5][6]

Common Impurities from Synthesis:

  • Mitsunobu Reaction Byproducts:

    • Triphenylphosphine oxide (TPPO)

    • Reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate from DEAD)

  • Unreacted Starting Materials:

    • N-Boc-3-hydroxypyrrolidine

    • 4-fluorophenol

  • Side-Products from Deprotection:

    • Impurities from the cleavage of the Boc-group (e.g., tert-butylated byproducts) if harsh acidic conditions are used.[7][8][9][10]

The physicochemical properties of these impurities differ significantly from the desired product, enabling their removal through the techniques detailed below.

Purification Strategies and Protocols

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Silica Gel Chromatography: The Workhorse of Purification

Flash column chromatography is a highly effective method for removing both polar and non-polar impurities from this compound.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer.

Protocol for Purification of N-Boc-3-(4-Fluorophenoxy)pyrrolidine:

  • Slurry Preparation: Dissolve the crude N-Boc-3-(4-Fluorophenoxy)pyrrolidine in a minimal amount of dichloromethane (DCM). Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.

  • Column Packing:

    • Select a column with a diameter appropriate for the amount of crude material (a general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and petroleum ether). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the mobile phase. A common starting eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 1:3 v/v). The polarity of the eluent can be gradually increased (e.g., to 1:2 or 1:1) to elute the product if it is not moving down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified N-Boc-3-(4-Fluorophenoxy)pyrrolidine.

Deprotection of N-Boc-3-(4-Fluorophenoxy)pyrrolidine:

Following chromatographic purification of the N-Boc protected intermediate, the Boc group can be removed under acidic conditions.

  • Dissolve the purified N-Boc-3-(4-Fluorophenoxy)pyrrolidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[8]

  • Stir the reaction at room temperature for 1-2 hours, monitoring the completion of the reaction by TLC.

  • Upon completion, remove the excess acid and solvent under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride).

  • To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH of >10.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound free base.

Fractional Distillation: For Scalable Purification of the Free Base

For larger quantities of this compound free base, fractional distillation under reduced pressure is an efficient purification method, particularly for removing non-volatile impurities.

Principle: This technique separates liquids with different boiling points. By heating a liquid mixture, the component with the lower boiling point will vaporize first, and the vapor can be condensed and collected.

Physicochemical Properties (Predicted):

Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. It is crucial to use a fractionating column (e.g., Vigreux or packed column) to achieve good separation.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Apply vacuum and slowly heat the flask.

    • Collect a forerun fraction at a lower temperature, which will contain more volatile impurities.

    • Carefully collect the main fraction at a stable temperature and pressure.

    • Monitor the purity of the collected fractions by a suitable analytical method such as GC-MS or NMR.

Recrystallization: Purification of the Hydrochloride Salt

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. This compound can be converted to its hydrochloride salt, which is typically a stable, crystalline solid, making it amenable to purification by recrystallization.

Principle: This method relies on the difference in solubility of a compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Protocol for Recrystallization of this compound Hydrochloride:

  • Salt Formation: Dissolve the crude this compound free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same solvent or bubble HCl gas through the solution until precipitation is complete. Filter and dry the crude hydrochloride salt.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. Ideal solvents for the hydrochloride salt would be those in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, methanol, or mixtures like isopropanol/diethyl ether or ethanol/hexane.

  • Recrystallization Procedure:

    • Dissolve the crude hydrochloride salt in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

For applications where a single enantiomer of this compound is required, chiral HPLC is the method of choice for both analytical and preparative-scale separation.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

General Strategy for Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including those with aromatic rings and amine functionalities.[14][15]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is a good starting point. The addition of a small amount of an amine (e.g., diethylamine) is often necessary to improve peak shape for basic compounds like pyrrolidines.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol can also be explored.

Starting Protocol for Analytical Chiral HPLC:

  • Column: Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based column)

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound absorbs (e.g., around 254 nm).

  • Temperature: Room temperature.

This method should be optimized by adjusting the ratio of hexane to isopropanol and the concentration of the amine additive to achieve baseline separation of the enantiomers.

Purity Assessment: Ensuring Quality

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and detection of proton- and carbon-containing impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorinated moiety.
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and identification of impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of non-volatile impurities.
Gas Chromatography (GC) Assessment of purity, especially for the free base, and detection of volatile impurities.
Chiral HPLC Determination of enantiomeric excess (e.e.).

Workflow Diagrams

PurificationWorkflow Crude Crude N-Boc-3-(4-Fluorophenoxy)pyrrolidine Chromatography Silica Gel Chromatography (EtOAc/Petroleum Ether) Crude->Chromatography Pure_Boc Pure N-Boc-3-(4-Fluorophenoxy)pyrrolidine Chromatography->Pure_Boc Deprotection Boc Deprotection (TFA or HCl) Pure_Boc->Deprotection Crude_Freebase Crude this compound (Free Base or Salt) Deprotection->Crude_Freebase Distillation Vacuum Fractional Distillation (Free Base) Crude_Freebase->Distillation For Free Base Recrystallization Recrystallization (Hydrochloride Salt) Crude_Freebase->Recrystallization For HCl Salt Pure_Product Pure Racemic this compound Distillation->Pure_Product Recrystallization->Pure_Product Chiral_HPLC Chiral HPLC Separation Pure_Product->Chiral_HPLC Enantiomers Pure Enantiomers Chiral_HPLC->Enantiomers

Caption: General purification workflow for this compound.

ImpurityRemoval cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product Chromatography Chromatography Crude_Product->Chromatography Distillation Distillation Crude_Product->Distillation Recrystallization Recrystallization Crude_Product->Recrystallization Impurities Starting Materials TPPO Reduced Azodicarboxylate Impurities->Chromatography Impurities->Distillation Impurities->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Logical relationship of impurity removal.

Conclusion

The purification of this compound is a critical step in the synthesis of many potential drug candidates. A thorough understanding of the likely impurities, coupled with the appropriate selection and execution of purification techniques, is essential for obtaining material of high purity. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to develop robust and scalable purification strategies for this important building block.

References

Application Notes & Protocols: In Vitro Characterization of Novel Monoamine Reuptake Inhibitors Derived from a 3-(4-Fluorophenoxy)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-(4-Fluorophenoxy)pyrrolidine Scaffold in Neuropharmacology

The this compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for compounds targeting the central nervous system.[1] While not typically pharmacologically active on its own, its rigid, five-membered pyrrolidine ring and strategically placed fluorophenoxy group provide an ideal framework for designing potent and selective ligands for various neurological targets.[1]

A paramount application of this scaffold is in the development of monoamine reuptake inhibitors. These agents modulate the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—by blocking their respective transporters: SERT, NET, and DAT.[2][3] Dysregulation of these neurotransmitter systems is implicated in a range of psychiatric and neurological disorders, making their transporters significant therapeutic targets.[2][4]

One of the most notable drugs incorporating this core structure is Tesofensine , a triple reuptake inhibitor (TRI) that has demonstrated significant efficacy in appetite suppression and weight loss by acting on DAT, NET, and SERT.[5][6][7] The development of Tesofensine and similar compounds relies on a robust pipeline of in vitro assays to meticulously characterize their potency, selectivity, and mechanism of action.[5]

This document provides a comprehensive guide to the essential in vitro assays required to characterize novel compounds derived from the this compound scaffold. We will detail the principles and step-by-step protocols for two foundational assay types: Radioligand Binding Assays to determine target affinity and Neurotransmitter Uptake Inhibition Assays to quantify functional potency.

Part 1: Target Affinity Profiling via Radioligand Binding Assays

Scientific Principle

Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of a test compound's affinity for a specific receptor or transporter.[8][9] The assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the target transporter (e.g., DAT, NET, or SERT) is incubated with a biological preparation containing the transporter (typically cell membranes from recombinant cell lines).[9][10]

The test compound is then added at various concentrations. By competing for the same binding site, the test compound displaces the radioligand. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be converted to an inhibition constant (Ki), which represents the intrinsic affinity of the compound for the target.[2] A lower Ki value signifies higher binding affinity.

Experimental Workflow: Radioligand Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., HEK293 expressing hDAT, hNET, or hSERT) incubate Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubate Add to Assay Plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate Add to Assay Plate filter_wash Separate Bound/Free Ligand (Rapid Filtration) incubate->filter_wash Transfer to Filter Mat count Quantify Radioactivity (Scintillation Counting) filter_wash->count Place Filter Mat in Scintillation Fluid calculate Calculate IC50 and Ki Values count->calculate Generate Competition Curve

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding for DAT, NET, and SERT

This protocol is optimized for a 96-well format. Ensure all steps involving radioactive materials comply with institutional safety guidelines.

1. Preparation of Reagents & Cell Membranes:

  • Cell Membrane Source: Utilize commercially available, cryopreserved cell membranes from HEK293 or CHO cells stably expressing high levels of human DAT (hDAT), hNET (hNET), or hSERT (hSERT).

  • Assay Buffers:

    • DAT/NET Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • SERT Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands (Specific Activity > 70 Ci/mmol):

    • For hDAT: [³H]WIN 35,428 (a cocaine analog).[3]

    • For hNET: [³H]Nisoxetine.[11]

    • For hSERT: [³H]Citalopram.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

  • Test Compound: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) in the appropriate assay buffer, starting from a high concentration (e.g., 100 µM).

2. Assay Procedure: a. On ice, thaw the required volume of cell membranes and dilute to the optimized concentration (typically 5-20 µg protein per well) in ice-cold assay buffer. Keep suspended by gentle vortexing. b. In a 96-well plate, add reagents in the following order (total volume = 200 µL):

  • 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of NSB Control solution.
  • 50 µL of Test Compound dilution (or buffer for Total and NSB wells).
  • 50 µL of the appropriate Radioligand, diluted in assay buffer to a final concentration near its Kd value (e.g., ~1-3 nM).
  • 50 µL of diluted cell membrane suspension to initiate the reaction. c. Seal the plate and incubate with gentle agitation.
  • DAT/SERT: 60-90 minutes at room temperature (~25°C).
  • NET: 2 hours at 4°C to minimize degradation. d. Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. e. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand. f. Dry the filter mat completely under a heat lamp or in a low-temperature oven.

3. Data Acquisition & Analysis: a. Place the dried filter mat into a scintillation bag, add 5-10 mL of scintillation cocktail, and seal. b. Quantify the radioactivity (in Counts Per Minute, CPM) for each well using a liquid scintillation counter. c. Calculations:

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
  • Plot the percent specific binding against the log concentration of the test compound.
  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[2][12]

Data Presentation: Hypothetical Affinity Profile
Compound IDTarget TransporterKi (nM)
Example-001 hDAT4.5
hNET1.2
hSERT25.8
Tesofensine (Ref.) hDAT5.2
hNET2.3
hSERT11.0

This table illustrates how affinity data for a novel compound derived from the this compound scaffold can be compared to a reference compound like Tesofensine.

Part 2: Functional Potency Assessment via Neurotransmitter Uptake Inhibition Assays

Scientific Principle

While binding assays measure affinity, they do not confirm functional activity. A compound could bind to a transporter without inhibiting its function. Neurotransmitter uptake assays provide this crucial functional validation.[12][13] The assay measures the rate of transport of a radiolabeled neurotransmitter (e.g., [³H]Dopamine) into cells that are recombinantly expressing the target transporter.[12][14][15]

In the presence of an inhibitor, the rate of uptake is reduced. By measuring the amount of radioactivity accumulated inside the cells at a fixed time point across a range of inhibitor concentrations, a dose-response curve can be generated. The concentration of the inhibitor that reduces neurotransmitter uptake by 50% is its IC50 value, representing its functional potency. Modern non-radioactive methods using fluorescent substrates that mimic neurotransmitters are also available and offer higher throughput.[4][16]

Mechanism of Action: Monoamine Transporter Inhibition

G cluster_outside Synaptic Cleft (Extracellular) cluster_membrane Presynaptic Membrane cluster_inside Presynaptic Neuron (Intracellular) NT Neurotransmitter (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) NT->Transporter Normal Re-uptake Inhibitor Test Compound (e.g., Tesofensine) Inhibitor->Transporter Binds & Blocks NT_in Re-uptake Blocked Transporter->NT_in X

Caption: Inhibition of neurotransmitter re-uptake at the transporter.

Detailed Protocol: [³H]-Neurotransmitter Uptake Inhibition

This protocol is designed for adherent cells (e.g., HEK293) in a 96-well format.

1. Cell Culture & Plating: a. Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in the appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic like G418). b. The day before the assay, seed the cells into a 96-well, poly-D-lysine coated, white-walled, clear-bottom plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).[16] c. Incubate overnight at 37°C, 5% CO₂.

2. Assay Procedure: a. Preparation:

  • Prepare Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4). For dopamine and norepinephrine uptake, supplement with 0.2% ascorbic acid and 10 µM pargyline to prevent neurotransmitter oxidation and metabolism.
  • Prepare serial dilutions of the test compound in KRH buffer at 2x the final desired concentration.
  • Prepare the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) in KRH buffer at 2x the final concentration (typically near the transporter's Km value, ~10-20 nM).[15][17] b. Execution:
  • Gently aspirate the growth medium from the cell plate.
  • Wash the cell monolayer once with 100 µL of pre-warmed (37°C) KRH buffer.
  • Add 50 µL of the 2x test compound dilution (or buffer for control wells) to each well.
  • Pre-incubate the plate for 15-20 minutes at 37°C.[14][18]
  • Initiate the uptake reaction by adding 50 µL of the 2x radiolabeled neurotransmitter solution to all wells. The final volume is 100 µL.
  • Incubate for a short, optimized period within the linear uptake range (typically 5-15 minutes) at 37°C.[17]
  • Terminate the assay by rapidly aspirating the solution and washing the cells 3 times with 200 µL of ice-cold KRH buffer. c. Cell Lysis & Scintillation Counting:
  • Lyse the cells by adding 50 µL of 1% Triton X-100 or 0.1 M NaOH to each well.
  • Agitate the plate on a shaker for 20-30 minutes to ensure complete lysis.
  • Transfer the lysate from each well to a scintillation vial or a 96-well scintillation plate (e.g., LumaPlate).
  • Add 200 µL (for vials) or an appropriate volume (for plates) of scintillation cocktail.
  • Quantify radioactivity (CPM) using a liquid scintillation counter.

4. Data Analysis: a. Define non-specific uptake using a known potent inhibitor (e.g., 10 µM cocaine for DAT) or by using mock-transfected cells.[12] b. Subtract the non-specific uptake CPM from all other values. c. Normalize the data by expressing it as a percentage of the control (vehicle-treated) uptake. d. Plot the percent control uptake against the log concentration of the test compound. e. Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value, which reflects the functional potency of the compound.

Data Presentation: Hypothetical Functional Potency Profile
Compound IDTarget TransporterUptake Inhibition IC50 (nM)
Example-001 hDAT15.2
hNET5.8
hSERT88.1
Tesofensine (Ref.) hDAT12.0
hNET4.1
hSERT22.0

This table provides a clear comparison of the functional potency of a novel compound against a benchmark inhibitor.

Conclusion and Forward Look

The strategic application of in vitro binding and functional uptake assays is indispensable for the successful development of novel therapeutics derived from the this compound scaffold. The protocols outlined here provide a robust framework for determining the primary pharmacology of these compounds—their affinity (Ki) and functional potency (IC50) at the key monoamine transporters DAT, NET, and SERT.

By carefully executing these experiments and analyzing the resulting data, researchers can build a comprehensive structure-activity relationship (SAR), optimize for desired potency and selectivity profiles, and select promising candidates for further preclinical development, including ADME-Tox and in vivo efficacy studies.

References

Application Note & Protocol Guide: Developing Selective Norepinephrine Reuptake Inhibitors (NRIs) from a 3-(4-Fluorophenoxy)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the discovery and preclinical development of selective norepinephrine reuptake inhibitors (NRIs) utilizing the privileged 3-(4-fluorophenoxy)pyrrolidine scaffold. The selective inhibition of the norepinephrine transporter (NET) is a validated therapeutic strategy for treating a range of central nervous system (CNS) disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and neuropathic pain. The 3-phenoxy-pyrrolidine core offers a synthetically tractable and versatile starting point for lead optimization.[1][2] This document details the strategic rationale, step-by-step protocols for synthesis and in vitro characterization, and a roadmap for subsequent in vivo evaluation. The methodologies are designed to be self-validating, providing researchers with the tools to identify potent, selective, and drug-like NRI candidates.

Rationale and Design Strategy

The Therapeutic Importance of Selective NET Inhibition

The norepinephrine transporter (NET) is a critical protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic signaling.[3] By inhibiting this process, NRIs increase the extracellular concentration and duration of action of NE, which can lead to therapeutic effects. While dual serotonin-norepinephrine reuptake inhibitors (SNRIs) are common, selective NRIs offer a distinct pharmacological profile that may provide benefits for specific patient populations or reduce side effects associated with serotonergic activity.[4][5]

The this compound Scaffold: A Privileged Structure

The pyrrolidine ring is a common motif in many successful CNS drugs.[6] The this compound scaffold, specifically, presents several advantages for NRI development:

  • Established Pharmacophore: The core structure contains the key elements for high-affinity binding to the NET. The tertiary amine of the pyrrolidine ring is believed to interact with key acidic residues in the transporter, while the phenoxy group engages with hydrophobic pockets.

  • Synthetic Tractability: The scaffold allows for systematic modifications at several key positions, facilitating the exploration of the structure-activity relationship (SAR).[1]

  • Favorable Physicochemical Properties: The fluorine atom on the phenyl ring can enhance metabolic stability and improve blood-brain barrier penetration, crucial properties for CNS-acting drugs.

Our design strategy focuses on modifying the pyrrolidine ring and the phenoxy moiety to optimize potency for NET while minimizing activity at the serotonin transporter (SERT) and dopamine transporter (DAT).

cluster_01 Lead Optimization Strategy Scaffold Core Scaffold This compound R1 R1: Pyrrolidine Substitution (e.g., N-alkylation) - Modulates Potency - Influences Selectivity Scaffold->R1 R2 R2: Aryl Ring Substitution (beyond 4-Fluoro) - Fine-tunes binding affinity - Affects PK properties Scaffold->R2 Stereochem Stereochemistry at C3 - Critical for potency - (R)-enantiomer often preferred Scaffold->Stereochem cluster_workflow Workflow: NET Uptake Inhibition Assay A 1. Plate hNET-expressing HEK293 cells B 2. Prepare serial dilutions of test compounds C 3. Pre-incubate cells with compounds B->C D 4. Add [3H]Norepinephrine to initiate uptake C->D E 5. Incubate at 37°C (10-15 min) D->E F 6. Terminate uptake (wash with cold buffer) E->F G 7. Lyse cells & measure radioactivity F->G H 8. Calculate % Inhibition and determine IC50 G->H cluster_invivo In Vivo Evaluation Pipeline A Select Candidate (High Potency & Selectivity) B Pharmacokinetic (PK) Studies - IV & PO Dosing - Measure Plasma/Brain Levels A->B C Assess Brain Penetration & Oral Bioavailability B->C D Pharmacodynamic (PD) Studies (Target Engagement) - In Vivo Microdialysis C->D Good PK Profile? E Behavioral Efficacy Models - Tail Suspension Test - Forced Swim Test D->E Target Engaged? F Lead Candidate for Further Development E->F Efficacy Observed?

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. By understanding its physicochemical properties, you can design robust experimental protocols and generate reliable, reproducible data.

Understanding the Molecule: Why Solubility is a Challenge

This compound (MW: 181.21 g/mol , Formula: C₁₀H₁₂FNO) is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] Its structure, however, presents a classic solubility dilemma. The fluorophenoxy group imparts significant lipophilicity (a calculated LogP of 1.57 indicates a preference for non-polar environments), which drives poor aqueous solubility.[2] Conversely, the pyrrolidine ring contains a secondary amine, which is a basic nitrogen atom.[3][4] This basic character is the key to overcoming its solubility issues through rational formulation design.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am starting my first experiment. What solvent should I use to prepare a stock solution?

Answer: For initial stock solution preparation, you should begin with a high-purity, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended starting point.

The primary goal is to create a high-concentration, stable stock that can be accurately diluted into your experimental systems. Water-based solvents are not recommended for the initial stock due to the compound's hydrophobic nature.[5]

Table 1: Initial Solvent Selection Guide for this compound

SolventTypeExpected SolubilityRecommended Use
DMSO Polar AproticHigh Primary choice for high-concentration stock solutions (e.g., 10-50 mM).
Ethanol (EtOH) Polar ProticModerate to High Good alternative for stock solutions; often used as a co-solvent.[6]
Methanol (MeOH) Polar ProticModerate to High Suitable for stock solutions, particularly for analytical purposes.[6]
N,N-Dimethylformamide (DMF) Polar AproticHigh Can be used for stock solutions, but generally more toxic than DMSO.[5]
Water / PBS Aqueous BufferVery Low Not recommended for initial stock preparation. Use for final working solutions with appropriate formulation aids.

Expert Tip: Always use a fresh, unopened bottle of anhydrous (water-free) DMSO. DMSO is highly hygroscopic (absorbs water from the air), and even small amounts of water can significantly reduce the solubility of hydrophobic compounds and promote precipitation, especially during freeze-thaw cycles.[7]

Question 2: My compound won't dissolve in my aqueous assay buffer. What are my options?

Answer: This is the most common challenge. Direct dissolution in aqueous buffers will likely fail. You must employ a formulation strategy to increase the apparent water solubility. The two most direct and effective methods are pH adjustment and the use of co-solvents .[8][9]

Strategy 1: pH Adjustment (Acidification)

The pyrrolidine nitrogen in your compound is basic, similar to the parent pyrrolidine molecule which has a pKa of its conjugate acid around 11.3.[3] This means that in acidic conditions (pH < pKa), the nitrogen will become protonated (positively charged). This ionization dramatically increases the molecule's polarity and, therefore, its aqueous solubility.

Protocol 1: pH-Dependent Solubility Assessment

  • Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 3.0 to 7.4.

  • Add a small, known amount of solid this compound to a fixed volume of each buffer to create a slurry.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for several hours to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the buffer pH. You should observe a significant increase in solubility at lower pH values.

Strategy 2: Using Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, making it more favorable for lipophilic compounds.[10][11] This is a highly effective and widely used technique for preclinical studies.[12]

Table 2: Common Co-solvents for In Vitro Formulations

Co-solventTypical Starting Concentration (v/v)Notes & Considerations
Ethanol 1-10%Generally well-tolerated by many cell lines at low concentrations.[13]
Propylene Glycol (PG) 5-20%A common vehicle for both in vitro and in vivo studies.
Polyethylene Glycol 400 (PEG 400) 10-30%Effective solubilizer, can form a synergistic mixture with other co-solvents.[9]
Glycerol 5-20%Can also act as a cryoprotectant and protein stabilizer.[5]

Expert Tip: A combination of pH adjustment and co-solvents is often synergistic.[9] For example, dissolving the compound in a buffer of pH 4.5 containing 10% ethanol will likely yield much higher solubility than either method alone.

Question 3: I am worried about solvent toxicity in my cell-based assay. What are the safest and most effective approaches?

Answer: This is a critical consideration for generating meaningful biological data. High concentrations of organic solvents like DMSO and ethanol can be toxic to cells.[14] Always run a vehicle control (media with the same final solvent concentration) to ensure the observed effects are from your compound, not the solvent.

For sensitive assays or when you need to minimize solvent use, more advanced formulation techniques are recommended.

Biocompatible Formulation Workflow

The following diagram outlines a decision-making process for selecting a suitable, low-toxicity formulation.

G cluster_0 Solubility Strategy Selection start Is aqueous solubility sufficient at desired concentration? ph_adjust Try pH Adjustment (Target pH 4.0-6.5) start->ph_adjust No success Proceed to Experiment start->success Yes cosolvent Try Co-solvent System (e.g., <10% EtOH, <20% PEG 400) check_toxicity Is final solvent concentration acceptable for assay? (e.g., <0.5% DMSO) cosolvent->check_toxicity ph_adjust->cosolvent Still insufficient cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) check_toxicity->cyclodextrin No surfactant Use Surfactant System (e.g., <0.1% Tween 80) check_toxicity->surfactant No check_toxicity->success Yes cyclodextrin->success surfactant->success

Caption: Workflow for selecting a biocompatible solubilization strategy.

Alternative Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate the hydrophobic part of a drug molecule (the fluorophenoxy group), forming an "inclusion complex" where the new exterior is water-soluble.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]

Alternative Strategy 2: Surfactant-based Systems

Surfactants (or detergents) like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[9] This is very effective but requires careful concentration control, as surfactants can also be toxic to cells at higher levels.

Question 4: My compound precipitates when I dilute my DMSO stock into aqueous media. How do I stop this?

Answer: This phenomenon, often called "crashing out," occurs when the compound rapidly moves from a good solvent (DMSO) to a poor solvent (aqueous buffer). The key is to manage this transition carefully to avoid creating localized areas of supersaturation.[19][20]

Troubleshooting Precipitation on Dilution

Use this flowchart to diagnose and solve the issue.

G cluster_1 Troubleshooting Precipitation start Compound precipitates upon dilution of stock step1 Decrease rate of addition. Add stock dropwise to vigorously stirring buffer. start->step1 q1 Does it still precipitate? step1->q1 step2 Perform serial or intermediate dilutions. (e.g., DMSO stock -> 50% EtOH -> Final Buffer) q1->step2 Yes success Solution Clear: Proceed q1->success No q2 Does it still precipitate? step2->q2 step3 Gently warm the aqueous buffer (e.g., to 37°C) before adding the stock solution. q2->step3 Yes q2->success No q3 Does it still precipitate? step3->q3 step4 Lower the stock concentration. (e.g., from 50 mM to 10 mM) q3->step4 Yes q3->success No q4 Does it still precipitate? step4->q4 step5 Re-evaluate formulation. Consider co-solvents or cyclodextrins in the final buffer. q4->step5 Yes q4->success No step5->success

Caption: A logical flowchart for troubleshooting compound precipitation.

Protocol 2: Recommended Practice for Preparing a 10 mM Stock Solution and Diluting for Assays

  • Preparation of Stock:

    • Accurately weigh 1.81 mg of this compound.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved.[21]

  • Storage:

    • Aliquot the stock solution into small-volume, tightly sealed tubes to minimize freeze-thaw cycles and water absorption.[21]

    • Store at -20°C or -80°C for long-term stability.

  • Dilution for Assay (Example: 10 µM final concentration in 1 mL):

    • Pipette 999 µL of your pre-warmed (37°C) cell culture medium or buffer into a sterile tube.

    • While vortexing the tube at medium speed, add 1 µL of the 10 mM DMSO stock solution dropwise into the liquid.

    • Continue vortexing for another 10-15 seconds to ensure complete mixing.

    • Use this working solution immediately. Do not store dilute aqueous solutions, as the compound is likely to precipitate over time.[21]

References

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)pyrrolidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key intermediate. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you optimize your reaction conditions and improve your final yield.

Part 1: Foundational Synthetic Strategies & Key Considerations

Q1: What are the primary synthetic routes for preparing this compound, and what are their respective advantages and disadvantages?

The formation of the aryl ether linkage between the pyrrolidine ring and the 4-fluorophenol moiety is the core transformation. There are two predominant and highly effective strategies for this synthesis: the Mitsunobu reaction and the Williamson ether synthesis .

  • Mitsunobu Reaction: This is often the preferred method. It involves the direct coupling of an alcohol (N-protected 3-hydroxypyrrolidine) with a sufficiently acidic nucleophile (4-fluorophenol, pKa ≈ 9.9) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[1][2][3] Its primary advantage is the mild reaction conditions and the reliable inversion of stereochemistry at the alcohol carbon, making it highly stereospecific.[1][4] The main drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[5]

  • Williamson Ether Synthesis: This classical SN2 reaction involves an alkoxide (the deprotonated 4-fluorophenoxide) attacking an alkyl halide or sulfonate (e.g., N-protected 3-tosyloxy- or 3-bromopyrrolidine).[6][7] It is a cost-effective and straightforward method. However, it requires an additional step to activate the hydroxyl group of the starting material into a good leaving group. Furthermore, it is more susceptible to side reactions like elimination, especially with secondary substrates, and requires a strong base which can introduce compatibility issues with other functional groups.[6]

The choice between these methods often depends on substrate availability, stereochemical requirements, and downstream purification capabilities. For most research and development applications, the Mitsunobu reaction offers greater reliability and stereochemical control.

Part 2: Troubleshooting the Mitsunobu Reaction

The Mitsunobu reaction is a powerful but nuanced transformation. Below are common issues and their solutions.

Q2: My Mitsunobu reaction is showing low or no conversion. What are the most common causes?

Low conversion is typically traced back to reagent quality, stoichiometry, or reaction setup.

Core Areas to Investigate:

  • Reagent Purity and Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the activated phosphonium intermediate.

    • Solution: Ensure all reagents and the solvent (typically THF or DCM) are rigorously dried. Dry the N-protected 3-hydroxypyrrolidine starting material by azeotropic distillation with toluene or by drying under high vacuum.

  • Reagent Quality (DEAD/DIAD): Azodicarboxylates can degrade over time.

    • Solution: Use a fresh bottle or a recently purchased stock of DEAD or DIAD. DIAD is generally more stable than DEAD.

  • Order of Addition: The order in which reagents are added is critical to forming the correct reactive intermediates.[3]

    • Solution: The generally accepted and most reliable order is to have the N-protected 3-hydroxypyrrolidine, 4-fluorophenol, and triphenylphosphine dissolved in the solvent first. Cool this solution to 0 °C before the slow, dropwise addition of the azodicarboxylate (DEAD/DIAD). This ensures the betaine intermediate forms and deprotonates the phenol before the alcohol is consumed.[3]

  • Acidity of the Nucleophile: The pKa of the nucleophile should ideally be below 13 to efficiently protonate the betaine intermediate.[3]

    • Insight: 4-Fluorophenol has a pKa of approximately 9.9, which is well within the ideal range for this reaction. This is unlikely to be the root cause of failure unless the base is being consumed by another, more acidic impurity.

Experimental Protocol: Optimized Mitsunobu Synthesis
Q3: I'm struggling with purification. How can I efficiently remove triphenylphosphine oxide (TPPO) and the hydrazine byproduct?

This is the most frequently cited challenge with the Mitsunobu reaction.

Troubleshooting Purification:

StrategyDescriptionAdvantagesDisadvantages
Chromatography Standard silica gel column chromatography.Most reliable method for separating a wide range of compounds.Can be time-consuming and require large volumes of solvent. TPPO can sometimes co-elute with the product.
Crystallization If the product is a solid, crystallization can be highly effective. TPPO is also crystalline but has different solubility profiles.Can provide very high purity material. Scalable.Product must be a solid. Requires screening of various solvent systems.
Modified Reagents Use polymer-supported triphenylphosphine or fluorous phosphines.[1]Byproducts are easily removed by simple filtration.Higher cost of reagents.
Workup Procedure After the reaction, dilute with a nonpolar solvent like diethyl ether or hexanes. TPPO may precipitate and can be filtered off. The hydrazine byproduct can sometimes be removed with an acidic wash.Simple and quick initial purification step.Often incomplete removal of byproducts.

Pro-Tip: A combination of strategies is often best. For example, attempt to precipitate the bulk of the TPPO with ether/hexanes, followed by column chromatography for the final purification.

Part 3: Troubleshooting the Williamson Ether Synthesis

While less common for this specific transformation in fine chemical synthesis, the Williamson ether synthesis is a viable alternative that may be preferred for large-scale production due to lower cost.

Q4: My Williamson ether synthesis is giving a low yield, and I'm observing elimination byproducts. How can I optimize this?

This points to issues with the leaving group, base, or reaction temperature.

Core Areas to Investigate:

  • Choice of Leaving Group: The SN2 reaction is sensitive to the quality of the leaving group.

    • Solution: A tosylate (OTs) or mesylate (OMs) is generally a better leaving group than a halide (e.g., Br or Cl) and can lead to higher yields under milder conditions. Prepare the tosylate by reacting N-Boc-3-hydroxypyrrolidine with tosyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Strength of the Base: The base must be strong enough to deprotonate 4-fluorophenol but not so strong that it promotes elimination.

    • Solution: Avoid excessively strong bases like NaH if elimination is a problem. A milder base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often sufficient and minimizes side reactions.

  • Temperature Control: Higher temperatures favor elimination (E2) over substitution (SN2).

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 50-60 °C) and only increase if the reaction is too slow.

Workflow Diagram: Decision-Making in Synthesis Route

Synthesis_Workflow cluster_start Starting Materials cluster_decision Route Selection cluster_routes Synthetic Routes cluster_optimization Key Optimization Parameters Start N-Boc-3-hydroxypyrrolidine + 4-Fluorophenol Decision Primary Goal? Start->Decision Mitsunobu Mitsunobu Reaction Decision->Mitsunobu Stereocontrol Mild Conditions Williamson Williamson Ether Synthesis Decision->Williamson Cost-Effectiveness Scalability Opt_M Anhydrous Conditions Reagent Purity Order of Addition Mitsunobu->Opt_M Opt_W Leaving Group (OTs > Br) Base Selection (K2CO3) Temperature Control Williamson->Opt_W Product This compound Opt_M->Product Opt_W->Product Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N-DIAD] PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine ArOH 4-F-PhOH IonPair Ion Pair [PPh₃⁺-NH-N-DIAD] [ArO⁻] ArOH->IonPair ROH Pyrrolidine-OH Oxyphosphonium Alkoxyphosphonium Salt [RO-PPh₃⁺] [ArO⁻] ROH->Oxyphosphonium Betaine->IonPair + ArOH IonPair->Oxyphosphonium + ROH Hydrazine Hydrazine Byproduct IonPair->Hydrazine Product Product (R-O-Ar) Oxyphosphonium->Product SN2 Attack by ArO⁻ TPPO TPPO Oxyphosphonium->TPPO

References

Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-fluorophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable pyrrolidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several synthetic routes. The most common and direct methods involve the formation of the ether linkage between a pyrrolidine scaffold and a 4-fluorophenyl group. This is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction. Each of these methods, while effective, is prone to specific side reactions that can complicate the synthesis and purification process. This guide will address the most frequently encountered issues in a question-and-answer format.

Issue 1: Low Yield in Williamson Ether Synthesis due to Elimination

Question: I am attempting to synthesize this compound by reacting N-Boc-3-chloropyrrolidine with sodium 4-fluorophenoxide, but I am observing a low yield of the desired product and the formation of a major byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue in Williamson ether synthesis when using a secondary halide. The reaction proceeds via an S(_N)2 mechanism, where the 4-fluorophenoxide acts as a nucleophile. However, secondary halides like N-Boc-3-chloropyrrolidine can also undergo a competing E2 elimination reaction, especially in the presence of a strong base like sodium 4-fluorophenoxide, which is also a reasonably strong base. This elimination reaction leads to the formation of N-Boc-2,3-dehydropyrrolidine as the major byproduct, thus reducing the yield of your desired ether.

Troubleshooting Protocol:

  • Optimize the Leaving Group: Instead of a chloro- or bromo-substituent on the pyrrolidine ring, consider converting the hydroxyl group of N-Boc-3-hydroxypyrrolidine into a better leaving group that is less prone to elimination, such as a tosylate (OTs) or mesylate (OMs). These sulfonate esters are excellent leaving groups for S(_N)2 reactions and are less likely to promote elimination.

  • Control the Reaction Temperature: Lowering the reaction temperature can favor the S(_N)2 pathway over the E2 pathway. The activation energy for elimination is often higher than for substitution. Try running the reaction at a lower temperature for a longer period.

  • Choice of Base and Solvent: Use a milder base to generate the phenoxide if possible, although with phenols, a reasonably strong base is needed. The choice of solvent can also play a role. Aprotic polar solvents like DMF or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the "naked" and more nucleophilic anion.[1]

Issue 2: Formation of N-Arylated Byproduct

Question: During the synthesis of this compound from 3-hydroxypyrrolidine and 1-fluoro-4-nitrobenzene (as an activated aryl halide), I am observing a significant amount of a byproduct with a mass corresponding to the addition of a fluoronitrophenyl group to the pyrrolidine nitrogen. How can this be avoided?

Answer:

The pyrrolidine nitrogen is a nucleophile and can compete with the hydroxyl group in attacking the electrophilic aryl halide. This leads to the formation of the N-arylated byproduct, 1-(4-fluoro-3-nitrophenyl)pyrrolidin-3-ol. This is a common problem when working with unprotected pyrrolidines.

Troubleshooting Protocol:

  • Protect the Pyrrolidine Nitrogen: The most effective way to prevent N-arylation is to protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group can be easily introduced by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc(_2)O).[2] This will render the nitrogen non-nucleophilic, allowing the reaction to proceed selectively at the hydroxyl group. The Boc group can be readily removed at the end of the synthesis under acidic conditions.

  • Reaction Stoichiometry and Order of Addition: While protection is the best approach, carefully controlling the stoichiometry and slowly adding the aryl halide to the reaction mixture containing the pyrrolidinol and a base can sometimes minimize N-arylation, but this is less reliable.

Issue 3: Incomplete Conversion and Difficult Purification in Mitsunobu Reaction

Question: I am using a Mitsunobu reaction with N-Boc-3-hydroxypyrrolidine, 4-fluorophenol, triphenylphosphine (PPh(_3)), and diethyl azodicarboxylate (DEAD) to synthesize my target compound. The reaction seems to stall, and the workup is messy, with triphenylphosphine oxide and the reduced DEAD byproduct being difficult to remove. How can I improve this?

Answer:

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, but it is not without its challenges.[3][4] Incomplete conversion can be due to several factors, including the acidity of the nucleophile (4-fluorophenol in this case), steric hindrance, and the purity of the reagents. The purification is notoriously difficult due to the formation of triphenylphosphine oxide (TPPO) and the diethyl hydrazodicarboxylate byproduct.

Troubleshooting Protocol:

  • Ensure Reagent Purity: The Mitsunobu reaction is sensitive to moisture and impurities in the reagents. Use freshly distilled solvents and pure reagents.

  • Optimize Reaction Conditions:

    • Order of Addition: The order of addition of reagents is crucial. Typically, the alcohol, phenol, and PPh(_3) are dissolved in an anhydrous solvent (like THF or DCM) and cooled to 0 °C before the slow, dropwise addition of DEAD.

    • Temperature Control: Maintaining a low temperature during the addition of DEAD is important to control the reaction rate and minimize side reactions. After the addition, the reaction is usually allowed to warm to room temperature.

  • Improve Purification:

    • Crystallization: If your product is a solid, crystallization can be an effective way to remove the byproducts.

    • Chromatography: Column chromatography is often necessary. A common trick is to use a less polar eluent system initially to flush out some of the less polar impurities before eluting your product.

    • Alternative Reagents: Consider using polymer-supported triphenylphosphine or a modified phosphine that can be more easily removed by filtration or extraction. Similarly, alternative azodicarboxylates are available that can simplify the workup.

    • Acidic Wash: An acidic wash during the workup can help to remove any basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare enantiomerically pure this compound?

A1: To obtain an enantiomerically pure product, it is best to start with an enantiomerically pure starting material. For example, using (R)- or (S)-N-Boc-3-hydroxypyrrolidine will allow you to synthesize the corresponding (R)- or (S)-3-(4-fluorophenoxy)pyrrolidine. Both the Williamson ether synthesis (with activation of the hydroxyl group) and the Mitsunobu reaction are suitable for this. The Mitsunobu reaction is known to proceed with inversion of configuration at the chiral center.[3]

Q2: Can I use an unprotected 3-hydroxypyrrolidine in the Williamson ether synthesis?

A2: It is highly discouraged. The pyrrolidine nitrogen is nucleophilic and will compete with the hydroxyl group, leading to a mixture of N- and O-alkylated products. Furthermore, the free amine can be protonated by the phenol, complicating the reaction. Protecting the nitrogen with a group like Boc is the standard and recommended procedure.

Q3: Are there any other potential side reactions to be aware of?

A3: Yes, another potential side reaction, though less common under standard conditions, is the dimerization of the pyrrolidine starting material, especially if you have a reactive leaving group on the pyrrolidine and a free amine. In the case of the Mitsunobu reaction, if the nucleophile (4-fluorophenol) is not sufficiently acidic, the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Use a suitable solvent system that gives good separation between your starting materials, product, and any major byproducts. Staining with potassium permanganate or ninhydrin (if you have a free amine) can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.

Q5: What are the typical purification methods for this compound?

A5: The final product is often a free base, which can be purified by column chromatography on silica gel. After purification, it is common to convert the free base to a salt, such as the hydrochloride or fumarate salt, for better stability and handling. This is achieved by treating a solution of the purified free base with the corresponding acid. The resulting salt often crystallizes, providing an additional purification step.

Visualizing the Synthetic Pathways and Side Reactions

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products N-Boc-3-halopyrrolidine N-Boc-3-halopyrrolidine (X = Cl, Br, OTs) Desired_Product N-Boc-3-(4-Fluorophenoxy)pyrrolidine N-Boc-3-halopyrrolidine->Desired_Product SN2 (Desired) Side_Product N-Boc-2,3-dehydropyrrolidine N-Boc-3-halopyrrolidine->Side_Product E2 (Side Reaction) 4-Fluorophenoxide Sodium 4-fluorophenoxide 4-Fluorophenoxide->Desired_Product 4-Fluorophenoxide->Side_Product

Caption: Williamson Ether Synthesis Pathway and Competing Elimination.

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products & Byproducts N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Desired_Product N-Boc-3-(4-Fluorophenoxy)pyrrolidine (with inversion) N-Boc-3-hydroxypyrrolidine->Desired_Product 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol->Desired_Product PPh3_DEAD PPh3 / DEAD PPh3_DEAD->Desired_Product TPPO Triphenylphosphine Oxide (TPPO) PPh3_DEAD->TPPO Byproduct Reduced_DEAD Hydrazinedicarboxylate PPh3_DEAD->Reduced_DEAD Byproduct

Caption: Mitsunobu Reaction for Ether Formation.

References

Technical Support Center: Chiral Separation of 3-(4-Fluorophenoxy)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the dedicated technical support resource for the chiral separation of 3-(4-Fluorophenoxy)pyrrolidine enantiomers. This guide is crafted for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. As a key chiral intermediate in pharmaceutical synthesis, achieving robust and efficient enantioseparation of this compound is critical for ensuring the stereochemical purity of active pharmaceutical ingredients (APIs).[1][2]

Section 1: Foundational Concepts & Initial Strategy

Why is Chiral Separation of this compound Important?

Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Regulatory bodies like the FDA mandate that only the active enantiomer of a chiral drug should be marketed, making efficient enantiomeric purity assessment a non-negotiable step in drug development.[1] this compound is a crucial building block, and controlling its stereochemistry at an early stage prevents costly downstream purification challenges.

FAQ: What is the best initial approach for separating these enantiomers?

For this compound, a direct approach using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is the most common and effective strategy.[3] Polysaccharide-based CSPs are particularly successful for a wide range of chiral compounds and are an excellent starting point.[4]

  • High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique. It offers high resolution and sensitivity.[5] Normal-phase HPLC is often preferred for separating free amines like pyrrolidine derivatives.[6]

  • Supercritical Fluid Chromatography (SFC): A "greener" alternative to normal-phase HPLC that uses supercritical CO2 as the primary mobile phase.[7][8] SFC often provides faster separations and reduced solvent consumption, making it ideal for both analytical and preparative scale work.[7][8][9]

An alternative, though less common, "indirect" method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3][10] These diastereomers can then be separated on a standard achiral column (like a C18).[10][11]

Section 2: HPLC Method Development & Troubleshooting

This section provides a structured guide to developing a robust HPLC method and troubleshooting common issues.

Workflow for HPLC Method Development

HPLC_Method_Development Start Start: Racemic This compound Select_CSP Step 1: Select Chiral Stationary Phase (CSP) Start->Select_CSP Screen_Modes Step 2: Screen Separation Modes (Normal, Polar Organic, Reversed-Phase) Select_CSP->Screen_Modes Initial_Screen Step 3: Initial Mobile Phase Screening Screen_Modes->Initial_Screen Evaluate Step 4: Evaluate Initial Results (Resolution > 1.5?) Initial_Screen->Evaluate Optimize Step 5: Optimize Mobile Phase & Temperature Evaluate->Optimize Yes No_Sep No or Poor Separation (Rs < 1.0) Evaluate->No_Sep No Validate Step 6: Method Validation Optimize->Validate Success Successful Separation Validate->Success No_Sep->Select_CSP Try different CSP

Caption: HPLC method development workflow.

Detailed Experimental Protocol: Chiral HPLC

This protocol provides a robust starting point for the separation.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Cellulose or Amylose derivatives)

Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in the mobile phase.

  • Dilute to a working concentration of approximately 0.1 mg/mL.

Initial Chromatographic Conditions:

ParameterNormal Phase ConditionsReversed-Phase Conditions
Column Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H)Reversed-phase CSP (e.g., Chiralcel® OD-RH)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water with 0.1% Formic Acid (Gradient)
Additive 0.1% Diethylamine (DEA) for basic compounds0.1% Trifluoroacetic Acid (TFA) for acidic compounds
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C30°C
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nm

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and evaluate the resolution (Rs) between the enantiomer peaks. An Rs value > 1.5 is generally considered a good separation.

Troubleshooting Guide: HPLC

Q1: I am seeing no separation or very poor resolution (Rs < 1.0). What should I do?

This is a common initial challenge. The fluorine atom can alter the analyte's interaction with the CSP.[6]

Causality & Solution Workflow:

No_Resolution_Troubleshooting Problem Problem: No/Poor Resolution Check_MP Action 1: Optimize Mobile Phase - Vary % Modifier (e.g., IPA) - Change Modifier (e.g., Ethanol) - Adjust Additive Conc. (e.g., 0.05% - 0.2% DEA/TFA) Problem->Check_MP Resolution Resolution Improved? Check_MP->Resolution Check_Temp Action 2: Adjust Temperature - Decrease in 5°C increments - Lower temps often improve chiral recognition Resolution_T Resolution Improved? Check_Temp->Resolution_T Check_CSP Action 3: Change CSP - Try a different polysaccharide derivative - Consider a Pirkle-type or macrocyclic antibiotic CSP Resolution->Check_Temp No Success Success! Resolution->Success Yes Resolution_T->Check_CSP No Resolution_T->Success Yes

Caption: Troubleshooting poor HPLC resolution.

  • Expertise: Small changes in the percentage of the alcohol modifier (isopropanol or ethanol) in normal phase can dramatically impact selectivity.[12] The basicity of the pyrrolidine nitrogen is key; adding a basic modifier like Diethylamine (DEA) to the mobile phase in normal phase is often essential to prevent peak tailing by competing with the analyte for active sites on the silica surface.[12]

Q2: My peaks are tailing or splitting. How can I improve the peak shape?

Poor peak shape compromises resolution and accurate quantification.

Potential Causes & Solutions:

SymptomPotential CauseRecommended Action
Peak Tailing Secondary Interactions: The basic pyrrolidine nitrogen interacts strongly with residual acidic silanols on the silica support.Increase Additive: In normal phase, increase the concentration of the basic modifier (e.g., DEA) to 0.2%. In reversed-phase, ensure the pH is well-controlled with a suitable buffer.[12]
Column Overload: Injecting too much sample mass.[13]Dilute Sample: Prepare and inject a 1:10 dilution of your sample. If peak shape improves, overload was the issue.[12][13]
Column Contamination/Degradation: Buildup of contaminants on the column inlet frit or stationary phase.[13][14]Column Wash: Consult the manufacturer's guide for a recommended washing procedure. Immobilized CSPs can tolerate stronger solvents than coated ones.[12][14]
Peak Splitting Sample Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase, causing distortion.[15]Dissolve in Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase.
Column Void: A void or channel has formed at the column inlet.[15]Reverse and Flush: Disconnect the column from the detector, reverse the flow direction, and flush at a low flow rate. If this fails, the column may need replacement.
Co-elution: The split peak is actually two closely eluting compounds (e.g., an impurity).[15]Optimize Method: Adjust mobile phase composition or temperature to try and resolve the two peaks. Injecting a smaller volume can help confirm if it's co-elution.[15]

Section 3: Supercritical Fluid Chromatography (SFC) - The High-Speed Alternative

SFC is an excellent technique for chiral separations, often outperforming HPLC in speed and efficiency.[4][7][16] It uses compressed CO2 as the main mobile phase, modified with a small amount of an organic solvent (typically an alcohol).[8]

FAQ: When should I consider using SFC over HPLC?
  • For Speed: SFC methods are typically 3-5 times faster than HPLC methods due to the low viscosity and high diffusivity of the mobile phase.[16]

  • For Preparative Scale: The bulk of the mobile phase (CO2) evaporates upon depressurization, making sample recovery much faster and easier.[9]

  • For "Green" Chemistry: SFC significantly reduces the consumption of organic solvents.[8]

Protocol & Optimization for SFC

Initial Screening Conditions:

ParameterRecommended Setting
Column Polysaccharide-based CSP (same as HPLC screen)
Mobile Phase CO2 / Methanol (Gradient from 5% to 40% MeOH over 5 min)
Flow Rate 2-3 mL/min
Backpressure 150 bar
Temperature 40°C
Detection UV at 220 nm
  • Expertise & Causality: In SFC, methanol is often the best co-solvent for achieving good resolution.[7] The percentage of this co-solvent is the most critical parameter for adjusting retention and selectivity. Increasing the modifier percentage generally decreases retention time. Temperature and pressure also play a role, but their effects are often secondary to the modifier concentration.[16]

Section 4: The Indirect Approach - Chiral Derivatization

While direct separation on a CSP is preferred, the indirect method is a viable alternative if a suitable CSP cannot be found or if enhanced detection sensitivity is required.[3][17]

How does chiral derivatization work?

The racemic mixture of this compound is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA). This reaction creates a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., C18).[10][11]

Workflow for Indirect Separation:

Derivatization_Workflow Start Racemic Pyrrolidine (R and S) React React with pure CDA (e.g., S-CDA) Start->React Products Forms Diastereomers (R,S) and (S,S) React->Products Separate Separate on Achiral Column (e.g., C18) Products->Separate Result Two Resolved Peaks Separate->Result

Caption: Chiral derivatization workflow.

FAQ: What are the pros and cons of the derivatization approach?
  • Pros:

    • Uses common, less expensive achiral columns.

    • Can improve detection sensitivity if the CDA has a strong chromophore or is amenable to mass spectrometry.[18][19]

  • Cons:

    • Requires a pure CDA; any impurity will lead to extra peaks and inaccurate results.[10]

    • The reaction must go to completion without causing racemization of the analyte.[10]

    • Adds extra steps to sample preparation.

References

Technical Support Center: Optimizing N-Alkylation of 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-(4-fluorophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in this specific synthetic transformation.

Introduction

The N-alkylation of this compound is a crucial step in the synthesis of various biologically active molecules. The pyrrolidine scaffold, particularly when substituted at the 3-position with an aryloxy group, is a privileged structure in medicinal chemistry.[1][2][3][4] However, the successful alkylation of the secondary amine can be challenging, influenced by factors such as steric hindrance from the 3-substituent, the nucleophilicity of the nitrogen, and the reactivity of the alkylating agent. This guide provides a systematic approach to optimizing your reaction conditions and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-alkylation of this compound in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common issue and can often be attributed to several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.

Potential Causes & Solutions:

  • Insufficient Basicity: The secondary amine of the pyrrolidine needs to be deprotonated to enhance its nucleophilicity for the alkylation to proceed efficiently. If you are using a weak base, it may not be strong enough to deprotonate the amine effectively.

    • Solution: Switch to a stronger base. For N-alkylation of secondary amines, common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, often at elevated temperatures.

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a critical role.

    • Solution: If you are using an alkyl chloride or bromide, consider switching to an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate, or triflate). The reactivity order for alkyl halides is generally I > Br > Cl > F.

  • Steric Hindrance: The 3-(4-fluorophenoxy) group may sterically hinder the approach of the alkylating agent to the nitrogen atom.[5] This effect will be more pronounced with bulky alkylating agents.

    • Solution:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Consider using a higher-boiling solvent like DMF, DMSO, or dioxane.

      • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS to determine if extending the reaction time improves conversion.

      • Use a Less Bulky Alkylating Agent: If your synthesis allows, consider a smaller alkylating agent.

  • Inadequate Solvent Choice: The solvent must be able to dissolve all reactants and be appropriate for the chosen base and temperature.

    • Solution: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cation of the base without interfering with the nucleophile.

Logical Flow for Troubleshooting Low Conversion:

start Low Conversion Observed base Is the base strong enough? (e.g., K2CO3 vs. NaH) start->base alkylating_agent Is the alkylating agent reactive enough? (e.g., R-Cl vs. R-I or R-OTs) base->alkylating_agent Yes solution1 Switch to a stronger base (NaH, t-BuOK) base->solution1 No steric_hindrance Is steric hindrance a major factor? alkylating_agent->steric_hindrance Yes solution2 Use a more reactive alkylating agent (R-I, R-OTs) alkylating_agent->solution2 No solvent Is the solvent appropriate? steric_hindrance->solvent Yes solution3 Increase temperature and/or reaction time steric_hindrance->solution3 No solution4 Use a polar aprotic solvent (DMF, DMSO) solvent->solution4 No

Caption: Troubleshooting workflow for low conversion.

Question 2: I am observing the formation of a significant amount of a di-alkylated product (quaternary ammonium salt). How can I prevent this over-alkylation?

Answer:

Over-alkylation is a classic problem in the N-alkylation of amines because the tertiary amine product is often more nucleophilic than the starting secondary amine.

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control:

    • Solution: Use a slight excess of the this compound relative to the alkylating agent. This statistically favors the mono-alkylation product. A starting point is 1.1 to 1.5 equivalents of the amine.

  • Slow Addition of the Alkylating Agent:

    • Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the product reacting further.

  • Lower Reaction Temperature:

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. This can sometimes temper the reactivity of the tertiary amine product.

  • Consider an Alternative Synthetic Route: Reductive Amination:

    • Solution: Reductive amination is often the most effective way to avoid over-alkylation.[6][7][8] This involves reacting this compound with an aldehyde or ketone to form an iminium ion in situ, which is then reduced to the desired tertiary amine. Common reducing agents for this purpose include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6]

Reaction Scheme: Reductive Amination

reactant1 This compound intermediate [Iminium Ion Intermediate] reactant1->intermediate reactant2 Aldehyde or Ketone reactant2->intermediate product N-Alkyl-3-(4-fluorophenoxy)pyrrolidine intermediate->product reductant Reducing Agent (e.g., STAB) reductant->intermediate

Caption: Reductive amination pathway.

Question 3: My purification is difficult due to the presence of unreacted starting material and the desired product having similar polarities. What purification strategies can I employ?

Answer:

Co-elution of the starting material and the N-alkylated product can be a challenge. Here are some strategies to improve separation:

  • Acid-Base Extraction:

    • Principle: The basicity of the starting secondary amine and the product tertiary amine can be exploited.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The amines will be protonated and move into the aqueous layer.

      • Wash the organic layer with water to remove any residual acid.

      • Basify the combined aqueous layers with a base like sodium bicarbonate or sodium hydroxide until the pH is >10.

      • Extract the free amines back into an organic solvent.

      • Dry the organic layer, filter, and concentrate. This process can help remove non-basic impurities.

  • Chromatography Optimization:

    • Solution:

      • Solvent System: Experiment with different solvent systems for your column chromatography. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can sometimes improve separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).

  • Derivatization:

    • Principle: In some cases, temporarily converting the unreacted secondary amine to a different functional group can aid in separation.

    • Example: Reacting the crude mixture with an activating agent that is selective for the secondary amine (e.g., a protecting group) could allow for easy separation of the derivatized starting material from the desired tertiary amine product. This is generally a last resort due to the extra synthetic steps involved.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base and solvent combination to start with for the N-alkylation of this compound?

A1: A good starting point is potassium carbonate (K₂CO₃) as the base in N,N-dimethylformamide (DMF) as the solvent, with heating (e.g., 60-80 °C). This is a robust and commonly used set of conditions for N-alkylation of secondary amines.[9] If this fails to provide good conversion, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF at a lower temperature (e.g., 0 °C to room temperature) is a logical next step.

Q2: How does the 3-(4-fluorophenoxy) substituent affect the reactivity of the pyrrolidine nitrogen?

A2: The 3-(4-fluorophenoxy) group can exert both electronic and steric effects.[10][11]

  • Electronic Effect: The oxygen of the phenoxy group is electron-withdrawing via induction, which can slightly decrease the nucleophilicity of the nitrogen atom. However, this effect is transmitted through two sigma bonds and is generally considered to be weak.

  • Steric Effect: The aryloxy group at the 3-position introduces steric bulk, which can hinder the approach of the alkylating agent.[5] The degree of this hindrance will depend on the conformation of the pyrrolidine ring and the size of the incoming electrophile.

Q3: Are there any specific side reactions I should be aware of with this substrate?

A3: Besides over-alkylation, you should be mindful of potential elimination reactions if your alkylating agent is prone to them (e.g., a secondary or tertiary alkyl halide), especially with stronger bases and higher temperatures. Also, ensure your starting material is of high purity, as impurities can lead to unexpected side products.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and the expected product (Rf of the product should be higher, i.e., less polar). Staining with potassium permanganate or ninhydrin (for the secondary amine) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to monitor the disappearance of starting material and the appearance of the product, confirming its mass.

Q5: Is it necessary to use anhydrous solvents and an inert atmosphere?

A5: This depends on the base you are using. If you are using a water-sensitive base like sodium hydride (NaH) or lithium diisopropylamide (LDA), it is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the base from being quenched. For less sensitive bases like potassium carbonate, while good practice, strictly anhydrous conditions may not be as critical, but the presence of water can still negatively impact the reaction rate and yield.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate

  • To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and DMF (to make a 0.1-0.5 M solution).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Reductive Amination using STAB

  • To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.2 eq.), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table

ParameterCondition A (Direct Alkylation)Condition B (Reductive Amination)Rationale
Reagents This compound, Alkyl Halide/Sulfonate, Base (e.g., K₂CO₃, NaH)This compound, Aldehyde/Ketone, Reducing Agent (e.g., STAB)Different electrophiles and activation methods.
Key Advantage Atom economical, one-step process.High selectivity for mono-alkylation, avoids over-alkylation.[6][7][8]Each method has distinct benefits.
Common Issue Potential for over-alkylation.Requires a suitable carbonyl compound.Awareness of limitations is key.
Typical Solvent DMF, THF, AcetonitrileDCM, DCE, THFSolvent choice depends on the specific reagents.
Temperature 0 °C to 100 °CRoom TemperatureReductive amination is often milder.

References

Technical Support Center: Stability of 3-(4-Fluorophenoxy)pyrrolidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 3-(4-Fluorophenoxy)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their experimental workflows. Understanding and controlling the stability of this compound in solution is critical for ensuring the reproducibility, accuracy, and success of your research. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to maintain the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for neat this compound and its prepared solutions?

A1: Proper storage is the first line of defense against degradation. For the neat compound, which may be a liquid or solid, specific storage conditions are recommended by suppliers.[1][2][3] Solutions are more susceptible to degradation and require careful handling.

Form Recommended Temperature Atmosphere Container Key Considerations
Neat Compound -20°C or as specified by the supplier.[3][4]Inert atmosphere (Argon or Nitrogen).[2][5]Tightly sealed, supplier-provided container.Minimize exposure to air and moisture upon opening.
Stock Solutions -20°C for short-term (1-2 weeks); -80°C for long-term.Headspace flushed with inert gas before sealing.Amber glass vials with PTFE-lined caps.Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The primary factors are exposure to oxygen, inappropriate pH, elevated temperature, and light. The pyrrolidine ring, particularly the secondary amine, is susceptible to oxidation.[6] Extreme pH conditions can potentially compromise the ether linkage, while heat and UV light provide the energy to overcome activation barriers for various degradation reactions.[6][7]

Q3: How can I visually detect if my solution of this compound has degraded?

A3: While analytical methods provide definitive proof, visual cues can serve as an early warning. The pure compound is typically a colorless to light yellow liquid or solid.[1] A significant color change (e.g., to dark yellow or brown), the formation of a precipitate in a previously clear solution, or a noticeable change in odor can all indicate potential degradation or contamination.

Q4: Which solvents are recommended for preparing stock solutions?

A4: The choice of solvent depends on the downstream application. For most biological assays, DMSO is a common choice. For chemical reactions, anhydrous solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile may be appropriate. Always use high-purity, anhydrous-grade solvents when possible and store them properly to prevent moisture absorption and peroxide formation, which can contribute to compound degradation.

Section 2: Troubleshooting Guide for Common Stability Issues

This guide provides a structured approach to diagnosing and resolving common experimental problems related to the stability of this compound.

Issue 1: I'm observing inconsistent results or a progressive loss of compound activity in my assays.

This is a classic symptom of compound instability in the assay medium or during storage.

Potential Causes:

  • Degradation in Stock Solution: The primary stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to air and light.

  • Instability in Assay Buffer: The compound may be unstable at the pH or temperature of your experimental buffer. The presence of certain buffer components or metal ions could also catalyze degradation.[8]

  • Adsorption to Labware: The compound may adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing its effective concentration.

Troubleshooting Workflow:

G A Problem: Inconsistent Results/ Loss of Activity B Prepare Fresh Stock Solution from Neat Compound A->B Step 1 C Re-run Experiment B->C Step 2 D Issue Resolved? C->D Step 3 E Conclusion: Original stock solution was degraded. Implement aliquoting strategy. D->E Yes F Investigate Assay Conditions D->F No G Incubate Compound in Assay Buffer at Different Time Points (0, 2, 4, 8h) F->G H Analyze by HPLC/LC-MS G->H I Degradation Observed? H->I J Conclusion: Compound is unstable in assay buffer. Modify buffer (e.g., adjust pH, add antioxidant) or reduce incubation time. I->J Yes K Conclusion: Stability is good. Investigate other factors (e.g., adsorption to plastics, cell viability issues). I->K No

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: My analytical chromatogram (HPLC/LC-MS) shows new, unexpected peaks that were not present in the initial analysis.

The appearance of new peaks is a strong indicator of degradation, where the new peaks correspond to degradation products.

Potential Causes:

  • Oxidative Degradation: The secondary amine of the pyrrolidine ring is a prime target for oxidation, potentially forming an N-oxide or other oxidized species.[6] This is a common degradation pathway for pyrrolidine derivatives.

  • Hydrolysis: Under harsh acidic or basic conditions, the ether linkage could theoretically be cleaved, though this is less common.

  • Solvent-Induced Degradation: Reactive impurities in the solvent (e.g., peroxides in aged THF or ether) can react with the compound.

Troubleshooting Steps:

  • Characterize the Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. An increase of 16 Da often suggests oxidation (addition of an oxygen atom).

  • Perform a Forced Degradation Study: A controlled stress testing experiment (see Protocol 2) can help you systematically identify the conditions that produce these unknown peaks, confirming the degradation pathway.[6]

  • Review Solvent Quality: Ensure you are using high-purity solvents. If using solvents prone to peroxide formation, test for their presence and purify or replace them if necessary.

  • Implement Preventative Measures: Based on your findings, modify your handling procedures. If oxidation is the cause, ensure all solutions are prepared and stored under an inert atmosphere.

Section 3: In-Depth Technical Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation and Storage

This protocol minimizes the risk of degradation during the preparation and storage of stock solutions.

  • Preparation: Allow the neat compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Cap the vial and vortex or sonicate briefly until the solid is completely dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Sealing and Labeling: Immediately cap the vial tightly. Seal the cap with parafilm for extra security. Label clearly with compound name, concentration, solvent, and date.

  • Aliquoting: Prepare single-use aliquots in smaller amber vials, purging each with inert gas before sealing. This prevents contamination and degradation of the main stock from repeated use.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Performing a Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products, which is crucial for developing stability-indicating analytical methods.[6]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Solution of Compound in Acetonitrile:Water (1:1) B Acid Hydrolysis Add 0.1M HCl A->B C Base Hydrolysis Add 0.1M NaOH A->C D Oxidation Add 3% H₂O₂ A->D E Thermal Heat at 60°C A->E F Photolytic Expose to UV Light (ICH Q1B) A->F G Incubate for 24h (or until 5-20% degradation) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I Analyze All Samples by HPLC-UV/MS H->I J Compare Chromatograms to Control (Untreated Sample) I->J

References

Technical Support Center: Purification of 3-(4-Fluorophenoxy)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Fluorophenoxy)pyrrolidine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique physicochemical properties of these molecules, stemming from the basic pyrrolidine nitrogen and the electron-rich fluorophenoxy moiety, present specific challenges during purification.

This document provides in-depth, experience-driven answers to common questions, detailed protocols, and troubleshooting logic to help you achieve your desired purity, yield, and stereochemical integrity.

Part 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the workhorse of purification in synthetic chemistry. However, the basic nature of the pyrrolidine ring can lead to frustrating issues like peak tailing and poor recovery on standard silica gel. Here, we address the most common chromatographic challenges.

Q1: My product is streaking badly and tailing on my silica gel column. What's causing this and how can I get sharp, symmetrical peaks?

A1: This is the most frequent issue encountered when purifying basic compounds like this compound derivatives on standard silica gel.

Root Cause: The problem stems from the interaction between the basic pyrrolidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to a non-linear adsorption isotherm, causing the characteristic "tailing" or "streaking" of your compound down the column. In severe cases, a portion of your product can bind irreversibly, leading to low recovery.[1][2]

Solutions:

  • Mobile Phase Modification (Recommended First Step): The most effective and common solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent.[1][2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexanes). TEA is volatile and can typically be removed under high vacuum.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component. For example, a mobile phase of 1-5% (7N NH3 in MeOH) in Dichloromethane (DCM) is highly effective for polar amines.[3]

  • Use of Deactivated or Functionalized Silica:

    • Amine-Functionalized Silica (NH2-Silica): This is an excellent, albeit more expensive, alternative. The aminopropyl-bonded phase creates a slightly basic surface that repels basic compounds, preventing strong interactions with residual silanols and leading to excellent peak shapes without a mobile phase modifier.[1][2]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying amines. However, its chromatographic properties are different, so method development on TLC will be necessary.

Q2: I'm struggling to separate my this compound product from unreacted 4-fluorophenol starting material. They have very similar Rf values.

A2: This is a common challenge, as both the product and the starting phenol have similar polarities and aromatic character. Separation relies on exploiting the key chemical difference: the basicity of your product.

Root Cause: The Williamson Ether Synthesis, a common route to this scaffold, involves reacting a pyrrolidine derivative with 4-fluorophenol under basic conditions.[4][5] Incomplete reaction or side reactions can leave residual phenol.

Solutions:

  • Acidic Liquid-Liquid Extraction (Workup): Before chromatography, perform an acidic wash. Dissolve your crude product in an organic solvent (like Ethyl Acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

    • Mechanism: Your basic pyrrolidine product will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The neutral/acidic 4-fluorophenol will remain in the organic layer.

    • Recovery: Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO3) to a pH > 10 to deprotonate your product. Then, extract your freebase product back into an organic solvent. This simple workup can dramatically simplify the subsequent chromatography.

  • Chromatographic Optimization: If an extractive workup is insufficient, fine-tuning your chromatography is necessary.

    • Solvent System Selection: Avoid high concentrations of very polar solvents like methanol, which can reduce the resolution between two polar compounds. A less polar system, such as DCM/Ethyl Acetate or a gradient of Ethyl Acetate in Hexanes, may provide better selectivity.

    • TLC is Key: Systematically screen solvent systems using TLC. Add your basic modifier (e.g., 1% TEA) to all test solvents to ensure good spot shape. The goal is to find a system where the Rf of your product is ~0.3 and the separation (ΔRf) from the phenol is maximized.

Q3: My compound seems to have decomposed on the column, and my recovery is very low. What happened?

A3: While less common for this specific scaffold, decomposition on silica gel is a known issue for sensitive molecules.[3]

Root Cause: The acidic nature of silica gel can catalyze the degradation of certain functional groups. While the this compound core is generally robust, other functionalities on your specific derivative might be labile.

Solutions:

  • Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If a new spot appears or the product spot diminishes, it indicates instability on silica.

  • Deactivate the Silica Gel: If you must use silica, you can deactivate it. Prepare a slurry of your silica gel in your chosen mobile phase containing 1-3% triethylamine. Pack the column with this slurry. This pre-treatment neutralizes the most aggressive acidic sites.[6]

  • Switch Stationary Phase: As mentioned in Q1, consider using alumina or a bonded phase like NH2-silica which provides a less harsh environment.[1]

  • Check Your Fractions: If you suspect low recovery, ensure you are not missing your product. Sometimes, with a basic modifier, the product can elute much faster than predicted by TLC without the modifier. Also, highly dilute fractions may not show up well by TLC; try concentrating a few fractions you suspect should contain the product and re-analyzing.[3]

Part 2: Crystallization and Salt Formation

For achieving high purity, especially at scale, crystallization is often superior to chromatography. Many this compound derivatives exist as oils in their freebase form, making salt formation a critical step for obtaining a stable, crystalline solid.

Q1: My purified product is a persistent oil. How can I get it to crystallize?

A1: Obtaining a crystalline solid from a purified oil involves either crystallizing the freebase or, more commonly, forming a salt.

Solutions:

  • Freebase Crystallization:

    • Solvent Screening: Dissolve a small amount of your oil in a good solvent (e.g., Ethyl Acetate, Acetone, DCM) and slowly add a non-polar anti-solvent (e.g., Hexanes, Heptane, Diethyl Ether) until turbidity persists. Let it stand, or gently warm to redissolve and then cool slowly.

    • Seeding: If you have ever had a solid batch, use a tiny seed crystal to induce crystallization.

  • Salt Formation (Highly Recommended): Forming a salt is often the most reliable way to obtain a crystalline, easy-to-handle solid.[7] Salts can improve stability, reduce hygroscopicity, and enhance solubility for downstream applications.

    • Mechanism: Reacting your basic amine with a suitable acid forms an ammonium salt, which typically has a much higher propensity to crystallize than the freebase.

    • Common Acids: Common choices include hydrochloric acid (HCl), tartaric acid, oxalic acid, and citric acid.[8]

Q2: I need to make a salt of my compound for better handling. Which acid should I choose, and what's the general procedure?

A2: The choice of the counter-ion is critical and can affect the crystallinity, melting point, solubility, and stability of the final salt.

Choosing the Right Acid:

Counter-IonCommon SourceMolar Eq.Typical SolventAdvantagesConsiderations
Hydrochloride (HCl) HCl in Dioxane/Ether1.0Ether, Acetone, IPAOften highly crystalline, high M.P.Can be hygroscopic, requires anhydrous conditions.
Tartrate L- or D-Tartaric Acid0.5 or 1.0Ethanol, Methanol, IPAExcellent for chiral resolution, often forms stable salts.Di-acid, stoichiometry must be considered.[9]
Oxalate Oxalic Acid0.5 or 1.0Acetone, EthanolOften forms nice crystals.[8]Can be toxic, di-acid.
Citrate Citric Acid0.33 or 1.0Ethanol, WaterGenerally good solubility, low toxicity.Tri-acid, can be complex to crystallize.
Protocol: General Procedure for Hydrochloride Salt Formation

This protocol describes the formation of an HCl salt using a commercially available solution of HCl in an organic solvent.

Materials:

  • Purified this compound derivative (as freebase oil).

  • Anhydrous Diethyl Ether or 2-Propanol (IPA).

  • 2.0 M HCl solution in Diethyl Ether (or similar).

  • Stir plate and magnetic stir bar.

  • Ice bath.

Procedure:

  • Dissolve the purified freebase oil (1.0 equivalent) in a minimum amount of anhydrous diethyl ether.

  • While stirring, slowly add the 2.0 M HCl/Ether solution (1.0 to 1.1 equivalents) dropwise.

  • Observe for the formation of a precipitate. If the solution becomes cloudy or a solid crashes out, this is the desired salt.

  • Continue stirring for 30-60 minutes. You may place the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Dry the solid under high vacuum to a constant weight.

  • Characterize the salt by NMR, LCMS, and melting point.

Part 3: Chiral Purification

If your synthesis starts from racemic materials or if racemization occurs, you will need to separate the enantiomers. This is critical in drug development, as enantiomers often have different pharmacological activities.[10]

Q1: My product is a racemic mixture. What are the best methods for separating the enantiomers?

A1: The two primary industrial methods for resolving chiral amines are diastereomeric salt crystallization and preparative chiral chromatography (HPLC or SFC).

  • Diastereomeric Salt Crystallization (Classical Resolution): This is a robust, scalable, and economical method.[9][11]

    • Principle: You react your racemic amine with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[12][13] One diastereomer will preferentially crystallize from a chosen solvent, allowing for separation by filtration.

    • Common Resolving Agents: For basic amines, chiral acids like (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), (-)-Mandelic acid, or (+)-Camphorsulfonic acid are used.[12][13]

    • Process: The process involves forming the salts, fractional crystallization to isolate one diastereomer, and then liberating the desired enantiomerically pure amine by treatment with a base.[12]

  • Preparative Chiral Chromatography (SFC/HPLC): This method offers faster development time but can be more expensive at a large scale.[11]

    • Principle: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times, allowing for their separation.

    • Advantages: High purity (>99% e.e.) is often achievable. It is an excellent analytical tool for determining the success of a diastereomeric resolution.

Visualization: Troubleshooting & Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G cluster_start Initial Observation cluster_chrom Chromatography Path cluster_cryst Crystallization / Salt Formation Start Crude Product Impure TLC Run TLC Analysis Start->TLC Tailing Peak Tailing / Streaking? TLC->Tailing AddBase Add 1% TEA or NH3/MeOH to Mobile Phase Tailing->AddBase Yes PoorSep Poor Separation? Tailing->PoorSep No AddBase->TLC Workup Perform Acid/Base Liquid-Liquid Extraction PoorSep->Workup Yes Column Run Column PoorSep->Column No Workup->TLC PureOil Pure Product (Oil) Column->PureOil SaltScreen Screen for Salt Formation (HCl, Tartaric, etc.) PureOil->SaltScreen Crystals Crystals Formed? SaltScreen->Crystals SolventScreen Screen Different Solvent/Antisolvent Systems Crystals->SolventScreen No PureSolid Pure Crystalline Solid Crystals->PureSolid Yes SolventScreen->SaltScreen

Caption: A decision tree for purifying this compound derivatives.

References

Technical Support Center: Addressing Impurities in Commercial 3-(4-Fluorophenoxy)pyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate impurities in this critical pharmaceutical intermediate. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the quality and integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Impurity Profiling & Identification

Q1: What are the most common types of impurities I should expect in a commercial batch of this compound?

A1: Impurities in pharmaceutical intermediates can be broadly categorized into organic, inorganic, and residual solvents.[4] For this compound, you should be vigilant for:

  • Organic Impurities: These can arise from starting materials, byproducts of side reactions, intermediates, and degradation products.[1][5] Common organic impurities may include positional isomers, unreacted starting materials like pyrrolidine, or byproducts from the synthesis process.

  • Inorganic Impurities: These often originate from reagents, catalysts, or manufacturing equipment.[4] They can include heavy metals or other elemental impurities that require specific analytical techniques for detection.[6]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification that are not completely removed.[4][6] The specific solvents will depend on the manufacturer's process.

Q2: How can I identify an unknown peak in my HPLC chromatogram?

A2: Identifying unknown impurities requires a systematic approach. High-performance liquid chromatography (HPLC) is a primary tool for separation.[7] For structural elucidation of an unknown peak, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity identification, providing molecular weight information and fragmentation patterns that help deduce the structure.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolating the impurity using preparative HPLC followed by NMR analysis is the gold standard.[9]

Q3: What are the regulatory guidelines for acceptable impurity levels?

A3: Regulatory bodies like the FDA and EMA have stringent guidelines for impurity levels in APIs and drug products. The International Council for Harmonisation (ICH) provides key guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances.

  • ICH Q3B(R2): Impurities in New Drug Products.

  • ICH Q3C(R3): Guideline for Residual Solvents.

  • ICH Q3D(R1): Guideline for Elemental Impurities.

These guidelines establish reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug.[9][10]

Troubleshooting Guides

Issue 1: Presence of Unreacted Pyrrolidine

Symptoms:

  • A peak corresponding to the retention time of a pyrrolidine standard in your HPLC or GC analysis.

  • An amine-like odor in the product.

  • Potential for side reactions in subsequent synthetic steps.

Causality: Incomplete reaction during the synthesis of this compound or inefficient purification can lead to residual pyrrolidine.

Troubleshooting Protocol: Acidic Wash Purification

This protocol is designed to remove basic impurities like residual pyrrolidine by converting them into their water-soluble salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or acetic acid). The pyrrolidine will react to form its salt and partition into the aqueous layer.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Diagram of the Acidic Wash Workflow

cluster_0 Purification Process start Crude Product in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) start->acid_wash phase_sep Separate Aqueous and Organic Layers acid_wash->phase_sep neutralize Wash with NaHCO3 (Optional) phase_sep->neutralize dry Dry Organic Layer (e.g., Na2SO4) neutralize->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end Purified Product concentrate->end

Caption: Workflow for removing basic impurities.

Issue 2: Detecting Elemental Impurities from Catalysts

Symptoms:

  • Inconsistent results in downstream biological assays.

  • Potential for catalyst poisoning in subsequent reactions.

  • Regulatory scrutiny regarding heavy metal content.

Causality: The synthesis of pyrrolidine derivatives may involve metal catalysts (e.g., cobalt, nickel, palladium) which can leach into the final product.[11][12]

Troubleshooting Protocol: Analysis via ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the detection and quantification of elemental impurities.[7][13]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound. The sample is typically digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed microwave digestion system to bring the elements into solution.

  • Standard Preparation: Prepare a series of calibration standards containing the elements of interest at known concentrations.

  • Instrumental Analysis: Analyze the digested sample and calibration standards using a validated ICP-MS method. The instrument aspirates the sample into a plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.

  • Data Analysis: Quantify the concentration of each elemental impurity in the sample by comparing its signal to the calibration curve.

Table 1: Common Elemental Impurities and their Potential Sources

ElementPotential SourceICH Class
Palladium (Pd)Catalysts in cross-coupling reactions1
Nickel (Ni)Hydrogenation catalysts, reactors2A
Cobalt (Co)Catalysts in amination reactions2A
Lead (Pb)Environmental contamination1
Arsenic (As)Raw materials, environmental1

ICH classification is based on toxicity.

Diagram of the Analytical Decision Tree

cluster_1 Impurity Analysis Workflow start Commercial Batch of This compound hplc HPLC Screening for Organic Impurities start->hplc icpms ICP-MS for Elemental Impurities start->icpms unknown_peak Unknown Peak Detected? hplc->unknown_peak lcms LC-MS for MW and Fragmentation unknown_peak->lcms Yes end Complete Impurity Profile unknown_peak->end No nmr Isolate and run NMR for Structure Elucidation lcms->nmr nmr->end icpms->end

Caption: Decision tree for comprehensive impurity analysis.

References

Validation & Comparative

A Comparative Guide to 3-(4-Fluorophenoxy)pyrrolidine and 3-Phenoxypyrrolidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its three-dimensional structure provides a valuable scaffold for developing ligands with high affinity and selectivity for various receptors and transporters.[1][2] Within the realm of CNS drug discovery, 3-aryloxypyrrolidine derivatives have emerged as a promising class of compounds, frequently investigated for their potent activity as monoamine reuptake inhibitors.[1] This guide provides a comparative analysis of two such derivatives: 3-(4-Fluorophenoxy)pyrrolidine and its non-fluorinated parent compound, 3-phenoxypyrrolidine.

The introduction of a fluorine atom into a drug candidate is a deliberate and strategic decision in medicinal chemistry.[3][4] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3][4] This guide will delve into the anticipated impact of the para-fluoro substitution on the phenoxy ring of the 3-phenoxypyrrolidine scaffold, offering a data-driven perspective for researchers in the field.

Chemical Structures

To visualize the structural similarities and the key difference between the two compounds, their chemical structures are presented below.

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 3-Phenoxypyrrolidine fluorophenoxypyrrolidine fluorophenoxypyrrolidine phenoxypyrrolidine phenoxypyrrolidine

References

Introduction: The Strategic Importance of Chirality in the 3-Aryloxypyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the (R)- and (S)-Enantiomers of 3-(4-Fluorophenoxy)pyrrolidine for Drug Discovery Professionals

The 3-aryloxypyrrolidine framework is a well-established "privileged scaffold" in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the non-planar, saturated pyrrolidine ring, allows for a more sophisticated and precise exploration of target binding pockets compared to flat aromatic systems.[1] This structural feature often leads to improved physicochemical properties, such as aqueous solubility, which are critical for developing viable drug candidates.[2] The incorporation of a 4-fluorophenoxy moiety can further influence conformation, membrane permeability, and metabolic stability, making this compound a versatile building block for agents targeting the central nervous system (CNS).[3][4]

Derivatives of this scaffold have been notably investigated as potent and selective inhibitors of the Glycine Transporter 1 (GlyT1), a key target for addressing hypofunction of the NMDA receptor in disorders like schizophrenia.[3] However, the C3 position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a fundamental principle of pharmacology that enantiomers can—and often do—exhibit significantly different biological activities, pharmacokinetic profiles, and toxicological outcomes due to the chiral nature of their biological targets (e.g., enzymes, receptors).[5][6]

This guide provides a comprehensive framework for the objective comparison of the (R)- and (S)-enantiomers of this compound. We will move beyond theoretical discussion to provide field-proven experimental protocols and data interpretation strategies, enabling research teams to make informed decisions in lead optimization and candidate selection.

Part 1: Physicochemical and Analytical Characterization

The first step in any comparative study is to ensure the chemical purity and stereochemical integrity of the materials. This requires a robust analytical method capable of resolving the two enantiomers. High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.[7][8]

Rationale for Chiral HPLC Method Development

The goal is to develop a method that provides baseline separation (Resolution > 1.5) of the (R)- and (S)-enantiomers, allowing for accurate quantification of enantiomeric excess (% ee). The choice of CSP is critical; polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often a successful starting point for a wide range of chiral compounds.[8] The mobile phase composition is then optimized to fine-tune retention and resolution.

Experimental Protocol 1: Chiral HPLC for Enantiomeric Resolution

This protocol describes a general workflow for separating the (R)- and (S)-enantiomers of this compound.

Objective: To separate and quantify the (R)- and (S)-enantiomers.

Materials:

  • (R)-3-(4-Fluorophenoxy)pyrrolidine reference standard (CAS: 900512-41-6)[9]

  • (S)-3-(4-Fluorophenoxy)pyrrolidine reference standard (CAS: 1187927-92-9)[10]

  • Racemic this compound

  • HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Trifluoroacetic Acid (TFA)

  • Chiral HPLC Column (e.g., Daicel CHIRALPAK® series or equivalent)

Instrumentation:

  • HPLC system with UV detector

Methodology:

  • Column Selection: Begin with a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: Prepare a series of mobile phases. A typical starting point is a mixture of Hexane and IPA (e.g., 90:10 v/v). Small amounts of an additive like TFA (0.1%) can be used to improve peak shape for basic compounds.

  • Sample Preparation: Dissolve the racemic mixture and each individual enantiomer standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Initial Screening):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (based on the absorbance of the fluorophenoxy chromophore)

  • Method Optimization:

    • Inject the racemic mixture. If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in the mobile phase. Increasing the alcohol content generally decreases retention time.

    • The goal is to achieve a resolution factor (Rs) ≥ 1.5.

  • Peak Identification: Inject the individual (R)- and (S)-enantiomer standards to definitively identify the elution order.

Data Visualization: Chiral Resolution Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Samples: (R)-standard, (S)-standard, Racemate inject Inject Sample onto Chiral Stationary Phase prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., 90:10 Hexane:IPA) prep_mobile->inject separate Enantiomer Separation Based on Differential Interaction inject->separate detect UV Detection (220 nm) separate->detect identify Identify Peaks using Individual Standards detect->identify quantify Calculate Resolution (Rs) and Enantiomeric Excess (% ee) identify->quantify

Caption: Workflow for Chiral HPLC Method Development.

Part 2: Comparative Pharmacological Profiling

Stereochemistry is paramount at the drug-target interface. One enantiomer (the eutomer) will typically fit the chiral binding site of a receptor or enzyme with higher affinity than its counterpart (the distomer). This difference in affinity can translate to orders of magnitude in potency. We will use a competitive binding assay as a model system to quantify this difference.

Rationale for Competitive Binding Assays

This assay measures the affinity of a test compound for a target by quantifying its ability to displace a known radiolabeled ligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity. Comparing the Ki values of the (R)- and (S)-enantiomers reveals their relative potencies at the target of interest (e.g., GlyT1).

Experimental Protocol 2: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each enantiomer for a selected target (e.g., human GlyT1).

Materials:

  • Cell membranes expressing the target receptor (e.g., hGlyT1-expressing CHO cell membranes).

  • Radioligand specific for the target (e.g., [³H]-Org24598 for GlyT1).

  • (R)- and (S)-3-(4-Fluorophenoxy)pyrrolidine stock solutions.

  • Assay buffer, scintillation fluid, 96-well plates, filter mats.

Instrumentation:

  • Scintillation counter, cell harvester.

Methodology:

  • Compound Dilution: Prepare a serial dilution series for both the (R)- and (S)-enantiomers (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding Wells: Cell membranes + Radioligand + Buffer.

    • Non-Specific Binding (NSB) Wells: Cell membranes + Radioligand + a high concentration of a known unlabeled ligand.

    • Test Compound Wells: Cell membranes + Radioligand + diluted (R)- or (S)-enantiomer.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Counting: Wash the filters, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) for each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total binding and NSB controls.

    • Plot the percent inhibition against the log concentration of the enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticipated Data and Interpretation

The results should be summarized in a table for clear comparison.

CompoundTargetIC₅₀ (nM)Ki (nM)Eudismic Ratio
(R)-EnantiomerhGlyT1ValueValue\multirow{2}{*}{Ki (Distomer) / Ki (Eutomer)}
(S)-EnantiomerhGlyT1ValueValue
  • Interpretation: A lower Ki value indicates higher binding affinity. The Eudismic Ratio (the ratio of the Ki of the less active enantiomer to the more active one) provides a quantitative measure of stereoselectivity. A high ratio signifies that the target has a strong preference for one enantiomer.

Part 3: Comparative Metabolic Stability Profiling

Metabolic stability is a critical parameter in drug design, directly influencing a compound's half-life and oral bioavailability.[11] The introduction of fluorine is often used to block sites of metabolism, but the stereochemical orientation of the molecule relative to the active site of metabolic enzymes (like Cytochrome P450s) can also have a profound impact.[12]

Rationale for Liver Microsomal Stability Assays

Liver microsomes contain a high concentration of the Phase I drug-metabolizing enzymes (CYP450s). Incubating a compound with liver microsomes and the necessary cofactors (NADPH) provides a robust in vitro system to assess its rate of metabolic degradation.[11]

Experimental Protocol 3: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each enantiomer.

Materials:

  • Pooled liver microsomes (human, rat, or mouse).

  • NADPH regenerating system.

  • (R)- and (S)-3-(4-Fluorophenoxy)pyrrolidine stock solutions.

  • Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin).

  • Acetonitrile with internal standard for LC-MS/MS analysis.

Instrumentation:

  • LC-MS/MS system, incubator/water bath.

Methodology:

  • Incubation Preparation: In test tubes, pre-warm a mixture of microsomes and buffer to 37 °C.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. The "0-minute" sample is taken immediately after adding the compound but before adding NADPH.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Data Visualization: Metabolic Stability Workflow

G cluster_incubation Incubation at 37°C cluster_sampling Time-Course Sampling cluster_analysis Quantification & Calculation arrow arrow mix Microsomes + Buffer + (R)- or (S)-Enantiomer start Initiate Reaction with NADPH mix->start t0 T=0 min start->t0 t5 T=5 min t0->t5 t30 T=30 min t5->t30 t60 T=60 min t30->t60 quench Quench with ACN + Internal Standard t60->quench lcms LC-MS/MS Analysis quench->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for Liver Microsomal Stability Assay.

Anticipated Data and Interpretation
CompoundSpeciest½ (min)CLint (µL/min/mg)Classification
(R)-EnantiomerHumanValueValueLow/Med/High
(S)-EnantiomerHumanValueValueLow/Med/High
(R)-EnantiomerRatValueValueLow/Med/High
(S)-EnantiomerRatValueValueLow/Med/High
  • Interpretation: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. Significant differences between the enantiomers would suggest stereoselective metabolism, a critical finding for predicting pharmacokinetics and potential drug-drug interactions.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

By systematically applying these validated protocols, a research team can generate a comprehensive dataset that directly compares the (R)- and (S)-enantiomers of this compound. The ideal drug candidate will typically be the eutomer—the enantiomer with higher target affinity and potency. However, this must be balanced with the pharmacokinetic data. A highly potent enantiomer that is metabolically unstable may be less desirable than a slightly less potent but more stable counterpart. This integrated analysis of pharmacology and metabolism is essential for de-risking a project and selecting the enantiomer with the highest probability of success in further development.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenoxy)pyrrolidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient medicinal chemistry. The 3-(4-fluorophenoxy)pyrrolidine core is one such scaffold, serving as a versatile intermediate and foundational structure for agents targeting neurological and psychiatric disorders.[1][2] Its inherent three-dimensionality and the specific electronic properties conferred by the fluorophenoxy moiety make it an ideal starting point for developing potent and selective ligands.[1][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their activity as monoamine reuptake inhibitors. Monoamine transporters, which regulate the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical targets for treating conditions ranging from depression and ADHD to Parkinson's disease.[4][5][6] We will dissect how subtle molecular modifications to this core structure influence binding affinity and selectivity, compare the performance of key analogs, and provide the detailed experimental methodologies required to validate these findings, thereby offering a comprehensive resource for researchers in the field.

The Primary Target: Monoamine Transporters and Synaptic Regulation

Monoamine transporters are transmembrane proteins located on presynaptic neurons that actively clear neurotransmitters from the synaptic cleft, terminating the signal.[6][7][8] By inhibiting these transporters, the extracellular concentration and duration of action of monoamines are increased, which can alleviate symptoms associated with their dysregulation.[5] The this compound scaffold is particularly adept at targeting the S1 binding site within these transporters, where a conserved aspartate residue forms a critical ionic interaction with the protonated amine of the pyrrolidine ring.[6][8]

cluster_0 Presynaptic Neuron vesicle Synaptic Vesicle (Dopamine) release Release vesicle->release dat Dopamine Transporter (DAT) synapse Synaptic Cleft release->synapse reuptake Reuptake reuptake->dat Transport receptor Postsynaptic Dopamine Receptor synapse->reuptake synapse->receptor inhibitor Pyrrolidine Analog (DAT Inhibitor) inhibitor->dat Blocks

Caption: Action of a pyrrolidine-based DAT inhibitor at the synapse.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs are exquisitely sensitive to structural modifications. The following analysis, synthesized from SAR studies of related 3-aryloxypyrrolidines and other monoamine transporter ligands, elucidates these relationships.[9][10][11]

Pyrrolidine Ring Modifications
  • Stereochemistry at C3: The stereochemistry of the ether linkage at the 3-position is a critical determinant of activity. For many monoamine transporter ligands, a specific enantiomer is significantly more potent. For instance, in related series, the (R)-enantiomer often displays higher affinity for the norepinephrine transporter (NET).[3] This is because the stereocenter dictates the precise orientation of the phenoxy group within the transporter's binding pocket, optimizing key interactions.

  • N-Substitution: The pyrrolidine nitrogen is typically protonated at physiological pH and forms a salt bridge with a key aspartate residue in the transporter.

    • N-H (Secondary Amine): Often provides a good balance of potency across DAT, NET, and SERT.

    • N-Methyl: Can increase lipophilicity, potentially improving brain penetration. However, the added steric bulk may decrease binding affinity at certain transporters, particularly SERT, while sometimes enhancing it at DAT and NET.

    • Larger N-Alkyl Groups: Generally leads to a significant loss of potency due to steric hindrance within the highly conserved S1 binding site.[6]

Phenoxy Ring Modifications

The substituted phenoxy ring engages with a more variable, hydrophobic region of the binding pocket, making it the primary locus for tuning selectivity.

  • Position and Nature of Halogen:

    • 4-Fluoro (Para): The lead structure. The fluorine atom is an ideal hydrogen bond acceptor and its electron-withdrawing nature can favorably modulate the pKa of the pyrrolidine nitrogen.

    • 4-Chloro/4-Bromo: Replacing fluorine with larger halogens can increase affinity, particularly for SERT and DAT. For example, in the related 3-arylnortropane series, a 3,4-dichloro substitution resulted in subnanomolar SERT affinity.[11] This suggests that larger, more polarizable halogens can form more favorable interactions in the binding pocket.

    • 2-Fluoro (Ortho) or 3-Fluoro (Meta): Shifting the halogen position dramatically alters the electronic distribution and steric profile. This often reduces potency compared to the 4-substituted analog, highlighting the specific spatial requirements of the binding pocket.

  • Other Substituents:

    • Methyl/Methoxy Groups: Adding small alkyl or methoxy groups can probe hydrophobic pockets. A 4-methyl group, for example, has been shown in other scaffolds to enhance DAT affinity and selectivity over other transporters.[12]

    • Trifluoromethyl: A strongly electron-withdrawing group that can significantly alter binding properties, though its larger size can also introduce steric clashes.

Quantitative SAR Data Comparison

The following table summarizes representative data for monoamine transporter affinity from studies on structurally related compound series. This illustrates the principles described above.

Analog / Modification DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Selectivity Profile Rationale / Key Insight
Parent: 3-Phenoxypyrrolidine 1505080NET > SERT > DATBaseline affinity, modest potency.
A: this compound 1203545NET > SERT > DAT4-Fluoro improves NET and SERT affinity over parent.
B: 3-(4-Chlorophenoxy)pyrrolidine 304015DAT/SERT > NET4-Chloro significantly boosts DAT and SERT affinity.[11]
C: 3-(3,4-Dichlorophenoxy)pyrrolidine 15605SERT >> DAT > NETDichloro substitution drives potent and selective SERT inhibition.[11]
D: (R)-3-(4-Fluorophenoxy)pyrrolidine 18015 60Highly NET SelectiveStereochemistry is critical for optimizing NET interaction.[3]
E: (S)-3-(4-Fluorophenoxy)pyrrolidine 1008540SERT > NET > DATThe (S)-enantiomer favors SERT over NET.
F: N-Methyl-3-(4-F-phenoxy)pyrrolidine 9525150NET > DAT >> SERTN-methylation can enhance NET/DAT affinity but reduces SERT affinity.

Note: Data are illustrative examples synthesized from multiple sources on related scaffolds and are intended for comparative purposes.

Experimental Protocols for SAR Validation

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. Below are detailed protocols for the key in vitro and in vivo assays used to characterize these compounds.

In Vitro Protocol: Monoamine Transporter Radioligand Binding Assay

This assay is the gold standard for determining a compound's binding affinity (Ki) for a specific transporter by measuring its ability to displace a known high-affinity radioligand.[7][13]

cluster_workflow Workflow: Radioligand Binding Assay prep 1. Preparation - Culture HEK cells expressing hDAT, hNET, or hSERT. - Prepare cell membrane homogenates. incubation 2. Incubation - Add membrane prep, radioligand*, and test compound (varying concentrations) to assay buffer. - Incubate to equilibrium (e.g., 60 min at RT). prep->incubation termination 3. Termination & Separation - Rapidly filter mixture through glass fiber filters to separate bound from free radioligand. - Wash filters with ice-cold buffer. incubation->termination counting 4. Quantification - Place filters in scintillation vials with fluid. - Measure radioactivity (counts per minute) using a scintillation counter. termination->counting analysis 5. Data Analysis - Plot % inhibition vs. log[concentration]. - Fit to a sigmoidal curve to determine IC50. - Calculate Ki using Cheng-Prusoff equation. counting->analysis caption *Radioligands: [3H]WIN 35,428 (DAT), [3H]nisoxetine (NET), [3H]citalopram (SERT)

Caption: Experimental workflow for monoamine transporter binding assays.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand solution (e.g., [³H]WIN 35,428 for DAT), and 50 µL of the test compound at various concentrations.[7]

    • To initiate the binding reaction, add 50 µL of the cell membrane suspension.

    • Total binding is determined in the absence of a test compound. Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination and Scintillation Counting:

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester, which separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

    • Allow the filters to dry, then place them in scintillation vials with 4-5 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific counts from the total counts.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model using non-linear regression to obtain the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Protocol: Rodent Locomotor Activity Test

This behavioral assay assesses the functional consequences of monoamine transporter inhibition, particularly for DAT and NET, which are strongly linked to stimulant or depressant effects on general activity.[14][15]

cluster_workflow Workflow: Locomotor Activity Test acclimation 1. Acclimation & Habituation - House mice in the facility for >1 week. - Handle mice and habituate them to saline injections and the test chambers for 2-3 days. baseline 2. Baseline Measurement - Administer vehicle (e.g., saline) via IP injection. - Immediately place mouse in locomotor chamber and record activity for 60 min. acclimation->baseline treatment 3. Drug Treatment - On the test day, administer test compound at desired dose. - Immediately place mouse in the same chamber. baseline->treatment recording 4. Activity Recording - Record locomotor activity (beam breaks) in 5-minute bins for 60-120 minutes post-dosing. treatment->recording analysis 5. Data Analysis - Quantify total distance traveled, vertical rearing counts, and time spent in center vs. periphery. - Compare drug-treated groups to vehicle control using ANOVA. recording->analysis

Caption: Experimental workflow for the rodent locomotor activity test.

Step-by-Step Methodology:

  • Animals and Apparatus:

    • Use adult male mice (e.g., C57BL/6 strain), group-housed with a 12-hour light/dark cycle.

    • The apparatus consists of clear acrylic locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with grids of infrared photocell beams to detect movement.[14] These chambers are placed in sound-attenuating cabinets with controlled lighting and ventilation.[14]

  • Habituation:

    • To reduce the confounding effects of novelty-induced hyperactivity, habituate the mice to the testing procedure.[14]

    • For 2-3 days prior to the experiment, handle each mouse, perform a saline intraperitoneal (IP) injection, and place it in the activity chamber for 30-60 minutes.

  • Procedure:

    • On the test day, divide mice into treatment groups (e.g., vehicle control, and 3-4 doses of the test compound).

    • Administer the vehicle or test compound via the desired route (e.g., IP or oral gavage).

    • Immediately place each animal into the center of the locomotor activity chamber.[14]

    • Record activity continuously for 60-120 minutes. The computer system logs the number of beam breaks, which are converted into metrics like horizontal distance traveled, vertical movements (rearing), and time spent in different zones.[16]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total distance traveled and total vertical counts for the entire session.

    • Use an appropriate statistical test, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare the activity of the drug-treated groups to the vehicle control group.[16] A significant increase in locomotor activity is indicative of a stimulant (DAT/NET inhibitor) effect, while a decrease suggests a sedative effect.

Conclusion and Future Perspectives

The this compound scaffold represents a highly tractable platform for the development of monoamine reuptake inhibitors. The structure-activity relationships demonstrate that while the core structure provides the requisite pharmacophore for transporter binding, fine-tuning of potency and selectivity is achieved through strategic modifications to the phenoxy and pyrrolidine rings. Key takeaways include the critical role of C3 stereochemistry for NET selectivity and the dominant influence of phenoxy ring halogenation for driving SERT and DAT affinity.

Future work should focus on synthesizing and evaluating a broader matrix of analogs to further refine these SAR models. Promising compounds identified through in vitro screening should be advanced to more complex behavioral paradigms beyond simple locomotor activity to assess their potential therapeutic efficacy for depression, anxiety, or cognitive enhancement. Furthermore, ADME (absorption, distribution, metabolism, and excretion) profiling will be essential to ensure that potent compounds also possess the drug-like properties necessary for clinical translation.

References

A Comparative Guide to the In Vivo Efficacy of 3-(4-Fluorophenoxy)pyrrolidine Derivatives in Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of 3-(4-fluorophenoxy)pyrrolidine derivatives, a promising class of compounds targeting monoamine transporters. We will delve into their therapeutic potential, compare their performance with established alternatives, and provide the experimental data and protocols that form the basis of these comparisons. This document is intended to be a valuable resource for researchers and professionals in the field of drug development, offering both a high-level overview and the granular detail necessary for informed decision-making.

Introduction: The Therapeutic Promise of this compound Derivatives

The this compound scaffold has emerged as a key pharmacophore in the design of novel monoamine reuptake inhibitors. These compounds have garnered significant interest for their potential to treat a range of central nervous system (CNS) disorders, most notably depression and Attention-Deficit/Hyperactivity Disorder (ADHD). Their mechanism of action lies in their ability to block the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

The inclusion of a fluorine atom on the phenoxy ring is a strategic design element known to enhance metabolic stability and improve pharmacokinetic properties, making these derivatives attractive candidates for drug development. This guide will focus on the tangible in vivo evidence that supports the therapeutic potential of this chemical class.

Mechanism of Action: Targeting the Monoamine Transporters

The primary molecular targets of this compound derivatives are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By binding to these transporters, the compounds inhibit the reabsorption of their respective neurotransmitters from the synapse back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of these monoamines to act on postsynaptic receptors.

Monoamine_Reuptake_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Postsynaptic Postsynaptic Neuron Derivative This compound Derivative SERT SERT Derivative->SERT Inhibits NET NET Derivative->NET Inhibits DAT DAT Derivative->DAT Inhibits Serotonin 5-HT Serotonin->SERT Reuptake Receptor_5HT 5-HT Receptor Serotonin->Receptor_5HT Binds Norepinephrine NE Norepinephrine->NET Reuptake Receptor_NE NE Receptor Norepinephrine->Receptor_NE Binds Dopamine DA Dopamine->DAT Reuptake Receptor_DA DA Receptor Dopamine->Receptor_DA Binds

Figure 1: Mechanism of action of this compound derivatives.

The balance of activity against these three transporters can be fine-tuned through chemical modifications, leading to compounds that are selective for one transporter, dual inhibitors, or triple reuptake inhibitors (TRIs). This versatility allows for the development of drugs with potentially different therapeutic profiles and side-effect liabilities.

Comparative In Vivo Efficacy in Models of Depression

The antidepressant potential of novel compounds is often evaluated in preclinical rodent models that are sensitive to clinically effective antidepressant drugs. The tail suspension test (TST) and the forced swim test (FST) are two of the most commonly used models to assess antidepressant-like activity. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

For a comparative perspective, the table below presents typical efficacy data for standard antidepressants in these models.

Compound ClassExample CompoundAnimal ModelTypical Effective Dose (mg/kg)Reduction in Immobility Time (%)
SSRI FluoxetineMouse FST10-2030-50
SNRI VenlafaxineRat FST10-4040-60
TCA ImipramineMouse TST15-3035-55
3,3-disubstituted pyrrolidine (TRI) Example from literatureMouse TST30Significant reduction

Table 1: Comparative efficacy of different classes of antidepressants in preclinical models.

The development of this compound derivatives as TRIs is particularly noteworthy. It is hypothesized that by enhancing the activity of all three key monoamines, TRIs may offer a broader spectrum of antidepressant efficacy and potentially a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Comparative In Vivo Efficacy in Models of ADHD

The core symptoms of ADHD—inattention, hyperactivity, and impulsivity—are thought to be related to dysfunction in dopaminergic and noradrenergic pathways. Therefore, compounds that can modulate these neurotransmitter systems are of significant therapeutic interest. Preclinical evaluation of potential anti-ADHD drugs often involves assessing their effects on locomotor activity in rodents.

While specific in vivo data for this compound derivatives in ADHD models are not prominently published, their mechanism of action as dopamine and norepinephrine reuptake inhibitors suggests they would likely show efficacy in these models. For comparison, the table below shows the effects of standard ADHD medications on locomotor activity.

Compound ClassExample CompoundAnimal ModelEffect on Locomotor Activity
Stimulant MethylphenidateRatIncreases at low doses, decreases or produces stereotypy at high doses
Non-stimulant (NRI) AtomoxetineRatGenerally decreases or has minimal effect on spontaneous activity

Table 2: Effects of standard ADHD medications on locomotor activity.

A key aspect of developing novel treatments for ADHD is to achieve therapeutic efficacy with a reduced potential for abuse compared to traditional stimulants. The abuse liability of stimulants is linked to their rapid and pronounced increase in synaptic dopamine in reward-related brain regions. Therefore, a this compound derivative with a more balanced profile of dopamine and norepinephrine reuptake inhibition, or a slower onset of action, could potentially offer a safer alternative.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are standardized protocols for the in vivo assays discussed in this guide.

Tail Suspension Test (TST)

Objective: To assess antidepressant-like activity in mice.

Procedure:

  • Acclimatize male NIH Swiss mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle (e.g., saline, 0.5% methylcellulose) intraperitoneally (i.p.) at the desired dose and time before the test (typically 30-60 minutes).

  • Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The mouse should be suspended in such a way that it cannot touch any surfaces.

  • Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

  • A decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity in rodents.

Procedure:

  • Acclimatize male Sprague-Dawley rats or C57BL/6 mice to the testing room for at least 1 hour.

  • On day 1 (pre-test session), place each animal individually into a transparent cylinder (e.g., 40 cm high, 18 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

  • Twenty-four hours later (test session), administer the test compound or vehicle.

  • Place the animals back into the water-filled cylinders for a 5-minute test session.

  • Record the total duration of immobility during the last 4 minutes of the 5-minute session. Immobility is defined as the animal making only the minimal movements necessary to keep its head above water.

  • A reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Future Directions and Conclusion

The this compound scaffold represents a versatile platform for the development of novel monoamine reuptake inhibitors with potential applications in the treatment of depression and ADHD. While the publicly available in vivo data for specific derivatives is still emerging, the foundational pharmacology of this class of compounds is strong.

Future research should focus on:

  • Head-to-head in vivo comparison studies: Directly comparing the efficacy and side-effect profiles of optimized this compound derivatives with standard-of-care treatments like SSRIs, SNRIs, and methylphenidate.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish a clear relationship between drug exposure and therapeutic effect, guiding dose selection for clinical trials.

  • Abuse liability studies: To assess the potential for misuse of derivatives with significant dopamine reuptake inhibition.

References

A Comparative Guide to the Synthesis of 3-(4-Fluorophenoxy)pyrrolidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(4-Fluorophenoxy)pyrrolidine in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. The pyrrolidine ring provides a three-dimensional framework that can enhance binding affinity and selectivity for various biological targets, while the 4-fluorophenoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comparative analysis of three common synthetic routes to this valuable building block: the Mitsunobu reaction, the Buchwald-Hartwig O-arylation, and nucleophilic aromatic substitution (SNAr). Each route is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators to aid researchers in selecting the most suitable method for their specific needs.

Route 1: The Mitsunobu Reaction - A Classic Approach with Stereochemical Control

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including aryl ethers, with a characteristic inversion of stereochemistry at the alcohol carbon.[1] This makes it an ideal choice when starting from an enantiomerically pure 3-hydroxypyrrolidine to produce a specific stereoisomer of the target compound.

Reaction Mechanism

The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). This betaine then activates the alcohol, converting the hydroxyl group into a good leaving group. The deprotonated nucleophile, in this case, 4-fluorophenol, then displaces the activated hydroxyl group in a backside attack, resulting in the inversion of the stereocenter.[2]

dot graph Mitsunobu_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mitsunobu Reaction Workflow"

Experimental Protocol

The following protocol is adapted from a similar transformation involving the stereochemical inversion of (R)-(-)-N-Boc-3-pyrrolidinol.[2]

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 4-Fluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add 4-fluorophenol (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford N-Boc-3-(4-fluorophenoxy)pyrrolidine.

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Performance Metrics
ParameterObservation
Yield Moderate to good, typically in the range of 60-80%.
Purity Good, but requires chromatographic purification to remove triphenylphosphine oxide and the hydrazide byproduct.
Reaction Time 12-24 hours.
Scalability Scalable, but the cost of reagents and the need for chromatography can be limiting factors for large-scale synthesis.
Stereocontrol Excellent, proceeds with clean inversion of stereochemistry.

Route 2: Buchwald-Hartwig O-Arylation - A Modern Cross-Coupling Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[3] A variation of this reaction allows for the formation of carbon-oxygen bonds, providing a powerful method for the synthesis of aryl ethers.

Reaction Mechanism

The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 4-fluorobromobenzene) to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the alcohol (3-hydroxypyrrolidine). In the presence of a base, the alcohol is deprotonated, and subsequent reductive elimination from the palladium(II) intermediate forms the desired C-O bond and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

dot graph Buchwald_Hartwig_O_Arylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Buchwald-Hartwig O-Arylation Catalytic Cycle"

Experimental Protocol

The following is a general procedure for the Buchwald-Hartwig O-arylation.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 4-Fluorobromobenzene or 4-fluoroiodobenzene

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorobromobenzene (1.2 eq.), palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (1.5-2.0 eq.) and anhydrous solvent.

  • Degas the mixture and place it under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the Boc group as described in Route 1.

Performance Metrics
ParameterObservation
Yield Good to excellent, often exceeding 80%.
Purity Generally high, though chromatographic purification is typically required.
Reaction Time 12-24 hours.
Scalability Scalable, but the cost of the palladium catalyst and ligands can be a significant factor.
Substrate Scope Broad, tolerates a wide range of functional groups.

Route 3: Nucleophilic Aromatic Substitution (SNAr) - A Cost-Effective Alternative

Nucleophilic aromatic substitution offers a direct and often more economical route to aryl ethers, particularly when an activated aryl fluoride is used as the electrophile. The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic attack.

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the alkoxide of 3-hydroxypyrrolidine, attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

dot graph SNAr_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Nucleophilic Aromatic Substitution (SNAr) Mechanism"

Experimental Protocol

The following is a general procedure for the SNAr reaction.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • 1,4-Difluorobenzene

  • Base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in the anhydrous solvent, add the base (1.1 eq.) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add 1,4-difluorobenzene (1.2 eq.) to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Deprotect the Boc group as described in Route 1.

Performance Metrics
ParameterObservation
Yield Moderate to good, depending on the reactivity of the aryl fluoride.
Purity Good, but may require chromatographic purification to remove unreacted starting materials and potential side products.
Reaction Time 12-24 hours.
Scalability Highly scalable and cost-effective due to the use of inexpensive reagents.
Safety The use of strong bases like sodium hydride requires careful handling.

Comparative Analysis and Conclusion

FeatureMitsunobu ReactionBuchwald-Hartwig O-ArylationNucleophilic Aromatic Substitution (SNAr)
Key Advantage Excellent stereocontrolHigh yields and broad substrate scopeCost-effective and scalable
Key Disadvantage Stoichiometric byproducts, purification challengesExpensive catalyst and ligandsCan require harsh conditions, limited to activated arenes
Starting Materials 3-Hydroxypyrrolidine, 4-Fluorophenol3-Hydroxypyrrolidine, 4-Fluorobromo/iodo-benzene3-Hydroxypyrrolidine, 1,4-Difluorobenzene
Typical Yield 60-80%>80%50-70%
Ideal Application Enantioselective synthesis of a specific stereoisomer.When high yield and functional group tolerance are critical.Large-scale, cost-sensitive synthesis.

The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the project. For the synthesis of an enantiomerically pure target, the Mitsunobu reaction is the method of choice due to its predictable stereochemical outcome. When high yields and the ability to tolerate a wide range of other functional groups in the starting materials are paramount, the Buchwald-Hartwig O-arylation offers a robust and reliable solution, albeit at a higher cost. For large-scale production where cost is a major driver, nucleophilic aromatic substitution presents a highly attractive, economical, and scalable alternative, provided the substrate is sufficiently activated. By carefully considering these factors, researchers can select the most efficient and practical pathway to access this important building block for their drug discovery and development programs.

References

Safety Operating Guide

Core Principles: Hazard Assessment and Waste Classification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 3-(4-Fluorophenoxy)pyrrolidine

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, a halogenated organic compound common in modern research and development. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to protect laboratory personnel, the wider community, and the environment.

Disclaimer: This document is intended as an expert guide. However, it is imperative that all laboratory personnel consult and strictly adhere to their institution's specific Environmental Health and Safety (EHS) protocols, as well as all applicable local, state, and federal regulations.

Before any disposal action is taken, it is crucial to understand the nature of the substance. This compound is a fluorinated (and therefore halogenated) pyrrolidine derivative. While comprehensive toxicological data for this specific compound may be limited, the precautionary principle dictates that we handle it based on the known hazards of its structural class.[1]

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this compound as a halogenated organic. This is the single most important factor for its disposal, as halogenated and non-halogenated waste streams must always be segregated.[2][3][4] Co-mingling can disrupt the waste treatment process and is often a regulatory violation.

  • Potential Hazards: Safety Data Sheets (SDS) for this compound and its salts indicate it may cause skin, eye, and respiratory irritation.[1][5] The parent compound, pyrrolidine, is known to be flammable, corrosive, and toxic.[6][7] Therefore, this compound must be handled as a hazardous chemical.

  • Environmental Considerations: The SDS explicitly warns against allowing the product to enter drains.[1][8] Organic compounds, particularly those containing halogens, can be persistent in the environment and harmful to aquatic life.[9]

Pre-Disposal Safety and Logistics

Proper preparation is essential for a safe and compliant disposal process. This involves assembling the correct personal protective equipment (PPE) and materials before handling any waste.

Required Personal Protective Equipment (PPE)

Always don the appropriate PPE before handling the chemical or its waste containers. The minimum required PPE is summarized below.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5][10]Protects eyes from accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[11]Prevents direct skin contact. Always inspect gloves for integrity before use and dispose of them as contaminated solid waste after handling.
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[12]
Spill Management Protocol

Accidents can happen. A clear, immediate-action plan for spills is a non-negotiable part of laboratory safety.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a chemical fume hood. If the spill is large or outside a hood, evacuate personnel from the immediate area.[2][13]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the liquid and prevent it from spreading.[2][8][13]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.[10] Use non-sparking tools if the compound is in a flammable solvent.[13]

  • Decontaminate: Clean the spill area according to your institution's EHS procedures.

  • Dispose: Label the container with "Hazardous Waste," the full chemical name of the spilled substance, and any absorbent material used. Dispose of it as hazardous solid waste.[2]

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure (neat) this compound, solutions containing it, and contaminated labware.

Step 1: Waste Segregation

This is the most critical step. All waste containing this compound must be classified as Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for halogenated organic liquids. Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[4][14]

  • Causality: Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion. Mixing it with non-halogenated waste, which is often recycled or incinerated under different conditions, contaminates the entire stream and violates regulatory standards set by agencies like the EPA.[15][16]

Step 2: Container Selection and Preparation

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Select a container made of a chemically compatible material (e.g., high-density polyethylene or glass) that is in good condition with a secure, leak-proof screw cap.[15][17] Ensure the container is clean and dry before the first drop of waste is added.

  • Causality: Using a compatible, sealed container prevents leakage, evaporation of volatile components, and potential reactions between the waste and the container material.[17]

Step 3: Waste Collection

Transfer waste into the designated container methodically and safely.

  • For Neat Chemical or Solutions:

    • Action: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure. Carefully pour the waste into the designated halogenated organic waste container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14][16]

    • Causality: Working in a fume hood provides necessary ventilation.[5] Leaving adequate headspace in the container prevents pressure buildup and potential rupture due to temperature fluctuations.[17]

  • For Contaminated Solid Waste:

    • Action: Collect items such as used gloves, pipette tips, and absorbent paper contaminated with this compound in a separate, clearly labeled, and sealed plastic bag or a designated solid waste container.[11]

    • Causality: Segregating contaminated solids from liquid waste streams simplifies the final disposal process and ensures that all contaminated materials are handled as hazardous waste.

Step 4: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][17] Clearly write the full chemical name—"this compound"—and its estimated concentration or percentage. List all other components of the mixture as well. Do not use abbreviations or chemical formulas.[2]

  • Causality: Accurate labeling, mandated by OSHA's Hazard Communication Standard and EPA regulations, informs waste handlers of the container's contents, allowing for safe storage, transport, and final disposal.[18][19] It prevents accidental mixing of incompatible chemicals.

Step 5: Temporary Storage (Satellite Accumulation)

Laboratories must have a designated area for the temporary storage of hazardous waste.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[17] This area should be under the direct control of laboratory personnel, away from drains, and in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[3][15] Incompatible waste types (e.g., acids and bases) must be stored separately.[17]

  • Causality: The SAA framework, regulated by the EPA, ensures that hazardous waste is managed safely at its point of generation before being moved to a central storage facility.[15][17] Secondary containment is a critical barrier to prevent environmental contamination in case of container failure.

Step 6: Arranging Final Disposal

Waste should not be accumulated indefinitely.

  • Action: Once the container is full (or after a maximum accumulation time set by your institution, often 6-12 months), contact your institution's EHS department to arrange for a waste pickup.[15][17] Do not pour waste down the drain or place it in the regular trash.

  • Causality: Final disposal must be handled by a licensed professional waste disposal service that can transport the material to a certified treatment, storage, and disposal facility (TSDF), as required by the Resource Conservation and Recovery Act (RCRA).[9][20][21]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for safely managing waste generated from work involving this compound.

G start Waste Generated identify_type Identify Waste Type start->identify_type is_solid Contaminated Solid? (Gloves, Tips, etc.) identify_type->is_solid Assess Form is_liquid Liquid Waste? (Neat, Solution, etc.) identify_type->is_liquid Assess Form collect_solid Collect in Labeled Solid Waste Bag/Container is_solid->collect_solid Yes check_halogen Contains this compound or other Halogenated Compound? is_liquid->check_halogen Yes label_container Label Container Immediately 'Hazardous Waste' + Full Chemical Names collect_solid->label_container halogen_container Select HALOGENATED Organic Waste Container check_halogen->halogen_container Yes non_halogen_container Select NON-HALOGENATED Organic Waste Container (NOT for this compound) check_halogen->non_halogen_container No add_waste Add Waste to Container (in Fume Hood, <90% full) halogen_container->add_waste add_waste->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Pickup When Full or Timelimit Reached store_saa->request_pickup

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.